S-14506 hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2.ClH/c1-30-21-10-7-18-3-2-4-23(22(18)17-21)28-15-13-27(14-16-28)12-11-26-24(29)19-5-8-20(25)9-6-19;/h2-10,17H,11-16H2,1H3,(H,26,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZKPKZVOLFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)F)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042628 | |
| Record name | S 14506 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135721-98-1 | |
| Record name | Benzamide, 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135721-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Fluorobenzoylamino)ethyl)-4-(7-methoxy-1-naphthyl)piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135721981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 14506 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-14506 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098102RI3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of S-14506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective pharmacological agent with a dual mechanism of action, primarily characterized by its full agonism at the serotonin (B10506) 1A (5-HT1A) receptor and its antagonism of the dopamine (B1211576) D2 receptor. This unique profile suggests its potential therapeutic application in neuropsychiatric disorders. This document provides a comprehensive overview of the molecular pharmacology of S-14506, detailing its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug development efforts.
Core Mechanism of Action
This compound's primary mechanism of action is as a high-potency full agonist at the 5-HT1A receptor.[1][2][3] Structurally related to the inverse agonist spiperone, S-14506 paradoxically behaves as one of the most potent known agonists at this receptor, both in vitro and in vivo.[1] Its interaction with the 5-HT1A receptor leads to the activation of Gi/o proteins, initiating downstream signaling cascades. Molecular modeling studies suggest that S-14506 may span between the 5-HT recognition site and the "arginine switch" (DRY microdomain), which is postulated to be crucial for G-protein activation.[1]
In addition to its potent serotonergic activity, S-14506 also exhibits antagonist properties at the dopamine D2 receptor.[4][5][6] This dual action on two key neurotransmitter systems involved in mood, cognition, and motor control underlies its complex pharmacological profile.
Quantitative Pharmacological Data
The binding and functional parameters of this compound have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: 5-HT1A Receptor Binding and Functional Parameters
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Kd ([3H]-S-14506) | 0.79 ± 0.2 nM | Rat Hippocampal Membranes | [1] |
| Bmax ([3H]-S-14506) | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [1] |
| Kd ([3H]-S-14506) | 0.13 ± 0.05 nM | CHO cells (human 5-HT1A) | [1] |
| Bmax ([3H]-S-14506) | 2.99 ± 0.60 pmol/mg protein | CHO cells (human 5-HT1A) | [1] |
| pKi | 9.0 | Not Specified | |
| Functional Activity | |||
| Agonist Type | Full Agonist | h 5-HT1A-Giα1 fusion protein | [1] |
| Maximum Response | Equivalent to 5-HT | h 5-HT1A-Giα1 fusion protein | [1] |
Table 2: Binding Affinity for Other Receptors
| Receptor | pKi | Reference |
| 5-HT1B | 6.6 | |
| 5-HT1C | 7.5 | |
| 5-HT2 | 6.6 | |
| 5-HT3 | < 6.0 | |
| Dopamine D2 | Not explicitly defined in pKi, but demonstrated to inhibit [3H]raclopride binding | [4] |
Signaling Pathways and Experimental Workflows
S-14506-Mediated 5-HT1A Receptor Signaling
The following diagram illustrates the proposed signaling pathway initiated by the binding of S-14506 to the 5-HT1A receptor.
Experimental Workflow for Characterization
The diagram below outlines a typical experimental workflow for characterizing the pharmacological profile of a compound like S-14506.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of S-14506. These are based on standard methodologies in the field.
Radioligand Binding Assay for 5-HT1A Receptors in Rat Hippocampal Membranes
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [3H]-S-14506 for 5-HT1A receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[3H]-S-14506 (specific activity ~80 Ci/mmol)
-
Unlabeled S-14506
-
Serotonin (5-HT)
-
WAY-100635 (for non-specific binding)
-
Buffer A: 50 mM Tris-HCl, pH 7.4
-
Buffer B: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4
-
Polyethyleneimine (PEI) 0.3%
-
Glass fiber filters (Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the hippocampi on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Buffer A.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Buffer A and incubate at 37°C for 10 minutes to remove endogenous serotonin.
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in Buffer B, determine protein concentration (e.g., Bradford assay), and store at -80°C.
-
-
Binding Assay:
-
For saturation experiments, set up tubes containing increasing concentrations of [3H]-S-14506 (e.g., 0.05 - 5 nM).
-
For non-specific binding, add 10 µM of WAY-100635 to a parallel set of tubes.
-
Add 50-100 µg of membrane protein to each tube.
-
Bring the final volume to 250 µL with Buffer B.
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Wash the filters three times with 4 mL of ice-cold Buffer A.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation data using non-linear regression (e.g., one-site binding hyperbola) to determine Kd and Bmax values.
-
GTPγS Functional Assay in CHO Cells Expressing h5-HT1A Receptors
Objective: To determine the functional potency (EC50) and efficacy (Emax) of S-14506 at the human 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
[35S]-GTPγS (specific activity >1000 Ci/mmol)
-
S-14506
-
Serotonin (5-HT)
-
GDP
-
GTPγS (unlabeled)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Multi-well scintillation plates (e.g., Wallac MicroBeta)
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the CHO-h5-HT1A cells to ~80-90% confluency.
-
Harvest the cells and prepare membranes as described in protocol 4.1.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add increasing concentrations of S-14506 (e.g., 10-12 to 10-5 M).
-
Add 10-20 µg of cell membranes to each well.
-
Add 10 µM GDP to each well.
-
Initiate the reaction by adding 0.1 nM [35S]-GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [35S]-GTPγS as a function of the log concentration of S-14506.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 and Emax values. Compare the Emax of S-14506 to that of 5-HT to determine its relative efficacy.
-
Conclusion
This compound exhibits a compelling dual pharmacological profile as a potent 5-HT1A full agonist and a dopamine D2 antagonist. Its high affinity and efficacy at the 5-HT1A receptor, coupled with its dopamine-modulating properties, make it a valuable tool for neuropharmacological research and a lead compound for the development of novel therapeutics for psychiatric disorders. The experimental protocols provided herein offer a framework for the continued investigation of S-14506 and other compounds with similar mechanisms of action.
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the dependence potential of the potent high-efficacy 5-HT1A agonist S-14506 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine receptor antagonist properties of S 14506, 8-OH-DPAT, raclopride and clozapine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
S-14506 Hydrochloride: A Technical Guide to its 5-HT1A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of S-14506 hydrochloride for the 5-HT1A receptor. This compound is a potent and selective full agonist for the 5-HT1A receptor, a key target in neuropharmacology for the development of anxiolytic and antidepressant therapies.[1][2][3] This document outlines quantitative binding data, detailed experimental methodologies for receptor binding assays, and the associated signaling pathways, offering a comprehensive resource for researchers in the field.
Quantitative Binding Affinity Data
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The following table summarizes its binding profile across various serotonin (B10506) (5-HT) receptor subtypes. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi Value | Ki Value (nM) | Reference |
| 5-HT1A | 9.0 | 0.1 | [1] |
| 5-HT1B | 6.6 | 251.19 | [1] |
| 5-HT1D | - | - | - |
| 5-HT2A | 6.6 | 251.19 | [1] |
| 5-HT2C | 7.5 | 31.62 | [1] |
| 5-HT3 | < 6.0 | > 1000 | [1] |
Note: The Ki values were calculated from the provided pKi values (Ki = 10^(-pKi)).
Additional studies have reported the dissociation constant (Kd) for [3H]-S-14506 binding to 5-HT1A receptors in rat hippocampal membranes as 0.79 ± 0.2 nM and in CHO cells stably expressing the human 5-HT1A receptor as 0.13 ± 0.05 nM.[4] S-14506 has been characterized as one of the most potent known agonists at the 5-HT1A receptor, both in vitro and in vivo.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for the 5-HT1A receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of the unlabeled compound (S-14506) to displace a radiolabeled ligand that is known to bind to the receptor.
Objective
To determine the inhibition constant (Ki) of this compound for the 5-HT1A receptor.
Materials and Reagents
-
Receptor Source: Membranes from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in 5-HT1A receptors, such as the rat hippocampus.[4][5]
-
Radioligand: A tritiated antagonist, such as [3H]-WAY 100635, or a tritiated agonist, such as [3H]-8-OH-DPAT or [3H]-S-14506 itself.[4]
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the receptor, such as unlabeled serotonin (5-HT) or a specific antagonist like WAY 100635.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.[5]
Experimental Workflow
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Detailed Methodology
-
Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[5]
-
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of this compound concentrations.
-
Incubation: Add the receptor membranes, a fixed concentration of the radioligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the desired concentration of this compound. Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[5]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT1A Receptor Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7][8] Activation of the 5-HT1A receptor by an agonist like S-14506 initiates a cascade of intracellular events that ultimately modulate neuronal activity.
Canonical G-Protein Signaling Pathway
The classical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[7][9][10] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[8][9] This results in neuronal hyperpolarization and a decrease in neuronal firing.[11]
Non-Canonical Signaling Pathways
In addition to the classical pathway, 5-HT1A receptor activation can also engage other signaling cascades, often in a cell-type and brain-region specific manner. These pathways are frequently associated with neurotrophic effects and synaptic plasticity. Key alternative pathways include the activation of the Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways.[8][11]
References
- 1. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
S-14506 Hydrochloride: A Comprehensive Technical Review of its Primary Function as a Potent 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor full agonist, demonstrating high affinity for this receptor subtype.[1] Its primary function revolves around the activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). This activation initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability. Notably, S-14506 exhibits a unique binding mechanism, interacting with both the G-protein coupled and uncoupled states of the 5-HT1A receptor.[2] In addition to its primary agonist activity, S-14506 also displays antagonist properties at dopamine (B1211576) D2 receptors.[3][4] Preclinical studies have highlighted its potential as an anxiolytic and antidepressant agent. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its binding profile, functional activity, and the experimental methodologies used for its characterization.
Core Function: Potent 5-HT1A Receptor Agonism
The principal pharmacological action of this compound is its function as a full agonist at the serotonin 5-HT1A receptor.[1] This interaction is characterized by high affinity and selectivity, initiating downstream signaling pathways analogous to the endogenous ligand, serotonin.
Receptor Binding Profile
This compound exhibits a high affinity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptor subtypes and dopamine receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibitory constant, Ki), are summarized in the table below. A higher pKi value indicates a higher binding affinity.
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [1] |
| 5-HT1B | 6.6 | [1] |
| 5-HT1C | 7.5 | [1] |
| 5-HT2 | 6.6 | [1] |
| 5-HT3 | < 6.0 | [1] |
Furthermore, radioligand binding studies have determined the dissociation constant (Kd) and maximum binding capacity (Bmax) of [3H]-S-14506 in different tissue preparations, providing further insight into its binding characteristics.
| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) | Reference |
| Rat Hippocampal Membranes | [3H]-S-14506 | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [2] |
| CHO Cells expressing h5-HT1A | [3H]-S-14506 | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [2] |
| Rat Hippocampal Membranes | [3H]-8-OH-DPAT | 1.5 ± 0.5 | 303 ± 20 fmol/mg protein | [2] |
Signaling Pathway
Activation of the 5-HT1A receptor by this compound leads to the engagement of the Gi/o signaling pathway. This cascade of events results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neuronal firing rate.
Secondary Function: Dopamine D2 Receptor Antagonism
In addition to its primary role as a 5-HT1A agonist, this compound also exhibits antagonist properties at dopamine D2 receptors.[3][4] This dual activity may contribute to its overall pharmacological profile.
In Vitro and In Vivo Evidence
In vitro binding assays have shown that S-14506 can inhibit the binding of [3H]raclopride, a D2 antagonist, in rat striatum.[3] In vivo studies have further demonstrated this antagonist activity, where S-14506 dose-dependently antagonized the stereotyped climbing and sniffing behaviors induced by the dopamine agonist apomorphine (B128758) in mice.[3][4]
| In Vivo Model | Effect of this compound | Dose Range (mg/kg, i.p.) | Reference |
| Apomorphine-induced stereotypy in mice | Antagonism of climbing and sniffing | 0.2 - 3.38 | [4] |
| Apomorphine-induced sniffing in rats | Dose-dependent antagonism | Not specified | [3] |
Preclinical Efficacy
Preclinical studies in animal models suggest that this compound possesses anxiolytic and antidepressant-like properties.
| Animal Model | Effect | Minimal Effective Dose (MED) (mg/kg, s.c.) | Reference |
| Rat Forced Swim Test | Reduced duration of immobility | 0.01 | [1] |
Experimental Protocols
The characterization of this compound's primary function relies on a suite of standard pharmacological assays. The following sections provide detailed, generalized methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity of S-14506 for various receptors.
-
Objective: To determine the inhibitory constant (Ki) of S-14506 at target receptors.
-
Materials:
-
Membrane preparations from cells or tissues expressing the receptor of interest.
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-S-14506, [3H]-8-OH-DPAT, [3H]raclopride).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of varying concentrations of unlabeled S-14506.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
References
The Discovery and Synthesis of S-14506 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
S-14506 hydrochloride, chemically known as 4-fluoro-N-[2-[4-(7-methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride, is a potent and selective full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of its discovery, synthesis, and in-depth pharmacological characterization, including detailed experimental protocols and a summary of its biological activities.
Discovery and Rationale
S-14506 was developed as a high-efficacy agonist for the 5-HT1A receptor.[2] Structurally related to the inverse agonist spiperone, S-14506 was an intriguing compound as it demonstrated potent agonistic properties both in vitro and in vivo.[3] The rationale for its development was likely rooted in the therapeutic potential of targeting the 5-HT1A receptor for conditions such as anxiety and depression.[1][2] The discovery of a compound with a similar chemical scaffold to an inverse agonist but exhibiting full agonism provided valuable insights into the structure-activity relationships at the 5-HT1A receptor.[3]
Synthesis of this compound
Pharmacological Profile
S-14506 is characterized by its high affinity and full agonistic activity at the 5-HT1A receptor. It also exhibits antagonist properties at the dopamine (B1211576) D2 receptor.
Receptor Binding Affinity
The binding affinity of S-14506 for various receptors has been determined through radioligand binding assays. The data consistently show high affinity and selectivity for the 5-HT1A receptor.
| Receptor | Ligand | Tissue/Cell Line | Ki (nM) | pKi |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | - | 9.0 |
| 5-HT1B | - | - | - | 6.6 |
| 5-HT1C | - | - | - | 7.5 |
| 5-HT2 | - | - | - | 6.6 |
| 5-HT3 | - | - | - | < 6.0 |
| Dopamine D2 | [3H]raclopride | Rat Striatum | > Raclopride, < Clozapine | - |
Table 1: Receptor Binding Affinity of this compound.[1][4]
In studies using [3H]-S-14506 as the radioligand, the dissociation constant (Kd) was determined to be 0.79 ± 0.2 nM in rat hippocampal membranes and 0.13 ± 0.05 nM in CHO cells stably expressing the human 5-HT1A receptor.[3] The maximum binding capacity (Bmax) was found to be 400 ± 32 fmol/mg protein in hippocampal membranes and 2.99 ± 0.60 pmol/mg protein in CHO cells.[3]
Functional Activity
S-14506 has been characterized as a full agonist at the 5-HT1A receptor, with its maximum response in functional assays being equivalent to that of the endogenous ligand, serotonin (5-HT).[3] This has been demonstrated using GTPase or GTPγS binding assays, which measure the activation of G-proteins upon receptor stimulation.
| Assay | Tissue/Cell Line | Parameter | S-14506 | 5-HT (Reference) |
| High-affinity GTPase | h5-HT1A-Giα1 fusion proteins | Emax | Equivalent to 5-HT | 100% |
Table 2: Functional Agonist Activity of S-14506 at the 5-HT1A Receptor.[3]
Interestingly, while being a potent agonist, the binding of [3H]-S-14506 to 5-HT1A receptors in hippocampal membranes resembled that of an antagonist in that it was increased by the non-hydrolyzable GTP analog, GppNHp.[3] This is in contrast to the classic agonist [3H]-8-OH-DPAT, whose binding is reduced by GppNHp.[3] This suggests a unique interaction of S-14506 with the receptor-G protein complex.[3]
Molecular modeling studies suggest that S-14506 may span between the 5-HT recognition site and the "arginine switch" in the DRY microdomain of the receptor, which is postulated to be crucial for G-protein activation.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of S-14506 for the 5-HT1A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Membranes from rat hippocampus or from CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.6.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen membrane preparations on ice. Homogenize the membranes in assay buffer and centrifuge to pellet. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]8-OH-DPAT, non-specific binding control, and membrane suspension.
-
Competition: Assay buffer, [3H]8-OH-DPAT, varying concentrations of S-14506, and membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the S-14506 concentration.
-
Determine the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional agonist activity (EC50 and Emax) of S-14506 at the 5-HT1A receptor by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Basal Binding Control: Assay buffer without the test compound.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Equipment: 96-well microplates, cell harvester with glass fiber filters, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Assay buffer, GDP (e.g., 10 µM), membrane suspension, and [35S]GTPγS (e.g., 0.1 nM).
-
Non-specific Binding: Assay buffer, GDP, membrane suspension, [35S]GTPγS, and unlabeled GTPγS.
-
Stimulated Binding: Assay buffer, GDP, membrane suspension, varying concentrations of S-14506, and [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction and wash as described for the radioligand binding assay.
-
Scintillation Counting: Measure the radioactivity as described previously.
-
Data Analysis:
-
Calculate the specific stimulation of [35S]GTPγS binding by subtracting the basal binding from the stimulated binding at each concentration of S-14506.
-
Plot the stimulated binding against the logarithm of the S-14506 concentration.
-
Determine the EC50 (the concentration of S-14506 that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting sigmoidal curve using non-linear regression.
-
Compare the Emax of S-14506 to that of a known full agonist like serotonin to confirm its full agonist activity.
-
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT1A receptor activated by S-14506.
Experimental Workflow for S-14506 Characterization
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of S-14506 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist at the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting a unique pharmacological profile that has garnered interest for its potential therapeutic applications, particularly as an anxiolytic agent.[1][2] Chemically related to the inverse agonist spiperone, S-14506 paradoxically behaves as one of the most potent known agonists at 5-HT1A receptors, both in vitro and in vivo.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key data on its receptor binding affinity, mechanism of action, and effects in preclinical models.
Mechanism of Action
This compound exerts its primary pharmacological effects through high-affinity binding to and activation of 5-HT1A receptors.[4] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to inhibitory G-proteins (Gi/o).[1][5] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP).[6] The activation of 5-HT1A receptors by S-14506 is G(i) protein-dependent.[1][5]
Molecular modeling studies suggest a unique binding mechanism for S-14506. It is postulated that the molecule spans between the conventional 5-HT recognition site and the "arginine switch" (DRY microdomain), which is crucial for activating the interaction of the receptor with the G-protein.[3] This may explain its high potency and efficacy. Furthermore, S-14506 has been shown to potently increase high-affinity GTPase activity in fusion proteins of human 5-HT1A receptors with G(iα1), with a steeper Hill slope than serotonin, suggesting potential positive cooperativity.[3]
In addition to its potent 5-HT1A agonism, this compound also displays antagonist activity at 5-HT2A and 5-HT2C receptors and antagonist properties at dopamine (B1211576) D2 receptors.[1][5][7]
Receptor Binding Profile
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The following tables summarize the quantitative data on its binding affinities for various receptors.
Table 1: Binding Affinity of S-14506 for Serotonin Receptors
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [2][4] |
| 5-HT1B | 6.6 | [4] |
| 5-HT1C (5-HT2C) | 7.5 | [2][4] |
| 5-HT2 (5-HT2A) | 6.6 | [4] |
| 5-HT3 | < 6.0 | [4] |
Table 2: Radioligand Binding Parameters for [3H]-S-14506
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [3] |
| Mouse Brain | 0.15 | Not Specified | [2] |
| h5-HT1A in CHO Cells | 0.13 ± 0.05 | 2990 ± 600 | [3] |
h5-HT1A: human 5-HT1A receptor; CHO: Chinese Hamster Ovary cells
In Vitro Pharmacology
G-Protein Coupling and Second Messenger Activation
The interaction of S-14506 with 5-HT1A receptors displays some atypical characteristics compared to classic agonists like 8-OH-DPAT. In rat hippocampal membranes, the binding of [3H]-S-14506 is increased by the non-hydrolyzable GTP analog GppNHp, a characteristic more typical of antagonists.[3] Conversely, GppNHp reduces the binding of [3H]-8-OH-DPAT.[3] Divalent cations such as manganese, magnesium, and calcium reduce the binding of [3H]-S-14506 in hippocampal membranes, whereas they increase the binding of [3H]-8-OH-DPAT.[3] In CHO cells stably expressing the human 5-HT1A receptor, these cations have little effect on [3H]-S-14506 binding.[3] Despite these unusual binding properties, S-14506 acts as a full agonist, with a maximum response equivalent to that of serotonin in functional assays.[3]
Experimental Protocols: Radioligand Binding Assay
A standard radioligand binding assay is used to determine the affinity (Kd) and density (Bmax) of receptors for a specific ligand.
In Vivo Pharmacology
This compound has demonstrated significant effects in animal models, consistent with its receptor binding profile.
Dopamine D2 Receptor Antagonism
In rodents, S-14506 exhibits properties of a dopamine D2 receptor antagonist. It dose-dependently antagonizes apomorphine-induced stereotyped climbing and sniffing in mice.[1] Furthermore, S-14506 inhibits the in vivo binding of the D2 antagonist [3H]raclopride in the striatum and olfactory bulbs.[1][2][5][7]
Anxiolytic and Antidepressant-like Activity
S-14506 has shown potent activity in animal models predictive of anxiolytic and antidepressant effects.[1] In the rat forced swim test, a model used to screen for antidepressant potential, S-14506 was found to be active at a dose of 0.63 mg/kg (s.c.), inducing immobility.[1][5]
Table 3: In Vivo Effects of this compound
| Animal Model | Effect | Dose Range / Specific Dose | Route of Administration | Reference |
| Mouse (Apomorphine-induced stereotypy) | Antagonizes climbing and sniffing | 0.2 - 3.38 mg/kg | IP | [1][5] |
| Rat (Forced Swim Test) | Induces immobility | 0.63 mg/kg | SC | [1][5] |
Experimental Protocols: Forced Swim Test
The forced swim test is a behavioral test used to assess antidepressant-like activity in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acnp.org [acnp.org]
- 7. medchemexpress.com [medchemexpress.com]
S-14506 Hydrochloride and Dopamine D2 Receptor Interaction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a compound that has been investigated for its interactions with various neurotransmitter receptors. While it is recognized as a potent 5-HT1A receptor agonist, it also exhibits antagonist properties at the dopamine (B1211576) D2 receptor. This guide provides a technical overview of the available scientific information regarding the interaction of this compound with the dopamine D2 receptor.
Interaction with Dopamine D2 Receptor
This compound demonstrates antagonist properties by blocking dopamine D2 receptors.[1] This has been primarily characterized through in vitro radioligand binding assays.
Radioligand Binding Studies
The principal evidence for the interaction of this compound with the dopamine D2 receptor comes from competitive binding assays using the radiolabeled D2 receptor antagonist, [³H]raclopride. In these studies, this compound was shown to inhibit the binding of [³H]raclopride to D2 receptors in rat striatal membranes.[1]
While specific IC₅₀ or Kᵢ values have not been reported in the available literature, a qualitative comparison of its potency has been described. In these studies, this compound was found to be less potent than raclopride (B1662589) but more potent than clozapine (B1669256) and 8-OH-DPAT in displacing [³H]raclopride from D2 receptors.[1]
Data Presentation
Due to the absence of specific quantitative data in the reviewed literature, a table of binding affinities cannot be provided.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound at the dopamine D2 receptor are not explicitly available. However, based on the description of the experiments in the cited literature, a general methodology for the key assay can be outlined.
In Vitro [³H]Raclopride Competition Binding Assay
This assay is a standard method to determine the binding affinity of a compound for the dopamine D2 receptor.
Objective: To determine the concentration of this compound required to inhibit the binding of a known D2 receptor radioligand, [³H]raclopride, to D2 receptors in a tissue preparation.
Materials:
-
Tissue Preparation: Rat striatal tissue, known for its high density of dopamine D2 receptors.
-
Radioligand: [³H]raclopride.
-
Test Compound: this compound.
-
Reference Compounds: Raclopride, clozapine, 8-OH-DPAT.
-
Assay Buffer: Appropriate buffer system to maintain pH and ionic strength.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
General Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in a suitable buffer and centrifuge to isolate the cell membranes containing the D2 receptors. Resuspend the membrane pellet in fresh assay buffer.
-
Incubation: In a series of tubes, incubate the striatal membranes with a fixed concentration of [³H]raclopride and varying concentrations of this compound (or reference compounds).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]raclopride (IC₅₀) can be determined by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The interaction of this compound as an antagonist at the D2 receptor implies that it blocks the downstream signaling pathways typically activated by dopamine.
Dopamine D2 Receptor Signaling Pathway (Antagonized by S-14506)
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, would prevent this dopamine-induced decrease in cAMP.
Experimental Workflow for Determining D2 Receptor Binding
The logical flow of a typical in vitro binding assay to determine the affinity of a compound for the D2 receptor is outlined below.
Conclusion
This compound exhibits antagonist activity at the dopamine D2 receptor, as demonstrated by its ability to inhibit the binding of the D2-selective radioligand [³H]raclopride. While its potency has been qualitatively compared to other known D2 receptor ligands, specific quantitative binding affinity and functional data are not available in the public domain. The provided experimental protocol and pathway diagrams offer a foundational understanding of how this interaction would be characterized and its implications for intracellular signaling. Further research would be necessary to fully quantify the pharmacological profile of this compound at the dopamine D2 receptor.
References
In Vitro Characterization of S-14506 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective full agonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor, a key target in neuropharmacology. This document provides a comprehensive in vitro characterization of S-14506, summarizing its binding affinity, functional activity, and receptor selectivity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. The associated signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
S-14506 is a high-affinity ligand for the 5-HT1A receptor, demonstrating full agonism.[1][2] It also exhibits antagonist properties at 5-HT2A, 5-HT2C, and dopamine (B1211576) D2 receptors.[2][3][4] This unique pharmacological profile makes S-14506 a valuable research tool for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. This guide details the in vitro methods used to establish this profile.
Binding Affinity
The binding affinity of S-14506 for various receptors is a critical determinant of its potency and selectivity. This is typically assessed through competitive radioligand binding assays.
Quantitative Data: Binding Affinity
| Target Receptor | Radioligand | Tissue/Cell Preparation | pKi | Ki (nM) | Reference |
| 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampal Membranes | 9.0 | 0.1 | [1] |
| 5-HT1B | Various | Not Specified | 6.6 | 251 | [1] |
| 5-HT1C | Various | Not Specified | 7.5 | 31.6 | [1] |
| 5-HT2 | Various | Not Specified | 6.6 | 251 | [1] |
| 5-HT3 | Various | Not Specified | < 6.0 | >1000 | [1] |
| Dopamine D2 | [³H]-Raclopride | Rodent Striatum | - | - | [2][3] |
| 5-HT2A | Not Specified | Not Specified | - | - | [2] |
| 5-HT2C | Not Specified | Not Specified | - | - | [2] |
Note: Specific Ki values for D2, 5-HT2A, and 5-HT2C receptors are not consistently reported in the public domain but the compound is characterized as an antagonist at these sites.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of S-14506 at the 5-HT1A receptor using a competitive binding assay with [³H]-8-OH-DPAT.
Materials:
-
Membrane Preparation: Rat hippocampal membranes or membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 5-HT (Serotonin) or unlabeled 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (e.g., 10 µM 5-HT).
-
50 µL of varying concentrations of S-14506.
-
50 µL of [³H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM).
-
100 µL of membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Termination: Terminate the binding by rapid filtration over pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of S-14506 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity
The functional activity of S-14506 as a 5-HT1A receptor agonist is determined by its ability to elicit a cellular response upon binding. This is commonly measured through GTPγS binding assays and adenylyl cyclase inhibition assays.
Quantitative Data: Functional Activity
| Assay | Cell Preparation | Efficacy | EC50 (nM) | Emax (% of 5-HT) | Reference |
| [³⁵S]GTPγS Binding | Rat Hippocampal Membranes | Full Agonist | Not Specified | ~100 | [1] |
| Adenylyl Cyclase Inhibition | Not Specified | Agonist | Not Specified | Not Specified | Implied by Gi/o coupling |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a proximal event in the 5-HT1A receptor signaling cascade.[5]
Materials:
-
Membrane Preparation: As described for the radioligand binding assay.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP.
-
Test Compound: this compound.
-
Reference Agonist: 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other reagents are the same as for the binding assay.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
50 µL of varying concentrations of S-14506 or 5-HT.
-
50 µL of membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination, Washing, and Quantification: Follow the same procedure as for the radioligand binding assay.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of S-14506 to determine the EC50 and Emax values.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow of a [³⁵S]GTPγS binding assay.
Experimental Protocol: Adenylyl Cyclase Inhibition Assay
Activation of the Gi/o-coupled 5-HT1A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Reference Agonist: 5-HT.
-
cAMP Assay Kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat cells with varying concentrations of S-14506 or 5-HT for 15-30 minutes.
-
Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) to activate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production by S-14506 to calculate its IC50 value.
Signaling Pathway
S-14506, as a 5-HT1A receptor agonist, activates the Gi/o signaling cascade.[6][7] This leads to the inhibition of adenylyl cyclase and subsequent downstream effects.
5-HT1A Receptor Signaling Pathway
Caption: S-14506 activates the 5-HT1A receptor, leading to Gi/o-mediated inhibition of adenylyl cyclase.
Conclusion
The in vitro characterization of this compound confirms its status as a potent and selective full agonist of the 5-HT1A receptor. Its antagonist activity at other monoamine receptors contributes to its distinct pharmacological profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers utilizing S-14506 in their studies of the serotonergic system and related neurological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-HT Receptor | DC Chemicals [dcchemicals.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to S-14506 Hydrochloride: Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor full agonist with a complex pharmacological profile that also includes antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, including its influence on downstream signaling pathways, is presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and psychopharmacology.
Chemical Structure and Properties
This compound, systematically named 4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide hydrochloride, is a synthetic compound belonging to the piperazine (B1678402) class of chemicals.
Chemical Structure:
-
Molecular Formula: C₂₄H₂₇ClFN₃O₂
-
Molecular Weight: 443.94 g/mol [1]
-
CAS Number: 286369-38-8[1]
-
SMILES: COc1ccc2cccc(c2c1)N3CCN(CCNC(=O)c4ccc(cc4)F)CC3.Cl
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇ClFN₃O₂ | [1] |
| Molecular Weight | 443.94 g/mol | [1] |
| CAS Number | 286369-38-8 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM). | [2] |
| Storage Conditions | Store at -20°C in a sealed container, away from moisture. | [1] |
Pharmacology
This compound exhibits a multi-target pharmacological profile, with its primary activity as a potent and selective full agonist at the serotonin 5-HT1A receptor.
Receptor Binding Affinity
This compound demonstrates high affinity for the 5-HT1A receptor, with varying affinities for other serotonin and dopamine receptor subtypes. The binding affinities (pKi) are summarized in the table below.
| Receptor | pKi Value | Reference |
| 5-HT1A | 9.0 | [3] |
| 5-HT1B | 6.6 | [3] |
| 5-HT1C | 7.5 | [3] |
| 5-HT2 | 6.6 | [3] |
| 5-HT3 | < 6.0 | [3] |
Mechanism of Action
The primary mechanism of action of this compound is the activation of the 5-HT1A receptor. As a full agonist, it mimics the effect of the endogenous ligand, serotonin, at this receptor.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gi/o family of G-proteins.[4]
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Additionally, activation of the Gi/o pathway leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] These events collectively lead to neuronal hyperpolarization and a reduction in neuronal firing rate.
Beyond the canonical Gi/o pathway, 5-HT1A receptor activation can also modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways, which are involved in neuroplasticity and cell survival.[5]
In addition to its potent 5-HT1A agonism, this compound also acts as an antagonist at 5-HT2A/2C and dopamine D2 receptors, which may contribute to its overall pharmacological effects.[1]
Signaling Pathways
The binding of this compound to the 5-HT1A receptor triggers a cascade of intracellular events. A simplified diagram of the primary signaling pathway is depicted below.
Pharmacodynamics
In vivo studies have demonstrated that this compound possesses anxiolytic-like properties. Its potent activity in animal models, such as the forced swim test, suggests potential antidepressant effects.[4] The blockade of dopamine D2 receptors contributes to its atypical antipsychotic profile.[1]
Experimental Protocols
Note on Experimental Protocols: Specific parameters for each step, such as reaction conditions, chromatographic methods, and assay protocols, would need to be optimized for this compound. Researchers should consult relevant literature for methodologies used for similar compounds.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its potent and selective agonist activity, combined with its effects on other neurotransmitter systems, makes it a compound of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development efforts.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
S-14506 Hydrochloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor, a key target in the modulation of mood and anxiety.[1] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its pharmacological profile, mechanism of action, and key experimental findings. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the compound's receptor binding affinities, functional activities, and potential therapeutic applications. While a complete picture is limited by the accessibility of full-text articles, this review synthesizes available data from scientific abstracts and supplier documentation to present a thorough overview.
Core Pharmacology and Mechanism of Action
This compound is a high-affinity ligand for the 5-HT1A receptor, where it acts as a full agonist.[1] Its chemical structure is related to the known 5-HT1A receptor inverse agonist, spiperone, yet it exhibits potent agonistic properties both in vitro and in vivo.[2] In addition to its primary activity at the 5-HT1A receptor, this compound also demonstrates antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[3] This multi-target profile suggests a complex pharmacological action that may contribute to its overall in vivo effects.
The agonism at the 5-HT1A receptor is believed to be Gi protein-dependent.[3] Molecular modeling studies suggest that S-14506 may bind in a unique manner, spanning the region between the conventional 5-HT recognition site and the "arginine switch" within the DRY microdomain, which is critical for G-protein activation.[2] This interaction may underlie its high potency and efficacy.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, primarily derived from in vitro binding assays.
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKi | Kd (nM) | Bmax | Tissue/Cell Line | Reference |
| 5-HT1A | 9.0 | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | Rat Hippocampal Membranes | [2] |
| 5-HT1A | - | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | CHO cells (human 5-HT1A) | [2] |
| 5-HT1B | 6.6 | - | - | - | [1] |
| 5-HT1C | 7.5 | - | - | - | [1] |
| 5-HT2 | 6.6 | - | - | - | [1] |
| 5-HT3 | < 6.0 | - | - | - | [1] |
| Dopamine D2 | - | - | - | Rat Striatum | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Kd is the equilibrium dissociation constant. Bmax is the maximum number of binding sites. The data for dopamine D2 receptors indicates inhibitory activity on [3H]raclopride binding, but specific affinity values were not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
This compound and 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. As a Gi/o-coupled receptor, its stimulation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The diagram below illustrates the canonical signaling pathway.
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Representative Experimental Workflow
The characterization of a compound like this compound typically involves a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for receptor binding and functional analysis.
Caption: General experimental workflow for characterizing a novel 5-HT1A agonist.
Detailed Experimental Protocols (Representative)
The precise experimental protocols for this compound are detailed in the primary literature, which were not fully accessible for this review. However, based on standard pharmacological practices, the following representative methodologies can be outlined.
Radioligand Binding Assay (for determination of Kd and Bmax)
-
Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding to 5-HT1A receptors.
-
Materials:
-
Membrane preparations from rat hippocampus or cells stably expressing the human 5-HT1A receptor.
-
[3H]-S-14506 hydrochloride (radioligand).
-
Unlabeled this compound for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [3H]-S-14506 hydrochloride.
-
For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
-
[35S]GTPγS Binding Assay (for functional activity)
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a 5-HT1A receptor agonist.
-
Materials:
-
Membrane preparations as above.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Varying concentrations of this compound.
-
Assay buffer containing MgCl2.
-
-
Procedure:
-
Pre-incubate membranes with GDP.
-
Add increasing concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
-
Forced Swim Test (for antidepressant-like activity)
-
Objective: To assess the potential antidepressant-like effects of this compound in rodents.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Administer this compound or vehicle to the animals at a specified time before the test.
-
Place each animal individually into the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of motion other than that necessary to keep the head above water.
-
A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
In Vivo Findings
In vivo studies have demonstrated that central administration of this compound produces anxiolytic effects.[1] Furthermore, it has been shown to be active in the forced swimming test in rats, a model predictive of antidepressant activity.[3] this compound also dose-dependently antagonizes the stereotyped climbing and sniffing behaviors induced by the dopamine agonist apomorphine (B128758) in mice, consistent with its dopamine D2 receptor antagonist properties.[3]
Discussion and Future Directions
This compound is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high potency and full agonism make it a standard reference compound in many studies. The compound's unique binding characteristics and multi-target profile warrant further investigation to fully elucidate its mechanism of action and therapeutic potential.
Future research should focus on obtaining more comprehensive pharmacokinetic and pharmacodynamic data. While initial preclinical findings are promising, a thorough evaluation of its safety and efficacy in more complex animal models of anxiety and depression would be necessary to support any potential clinical development. The lack of publicly available clinical trial data suggests that the compound may have remained a preclinical research tool.
Conclusion
This compound is a potent and selective 5-HT1A receptor full agonist with additional antagonist activity at 5-HT2A/2C and dopamine D2 receptors. The available data highlight its significant potential as a pharmacological probe for studying serotonergic and dopaminergic neurotransmission. This technical guide has summarized the key findings and provided a framework for understanding the pharmacological profile of this compound, serving as a valuable resource for the scientific community. Further research, contingent on access to more detailed primary literature, will be essential to fully uncover the therapeutic possibilities of this intriguing compound.
References
Early-Stage Research on S-14506 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a novel psychotropic agent that has demonstrated a unique pharmacological profile in early-stage research. It acts as a potent and high-efficacy full agonist at serotonin (B10506) 5-HT1A receptors while also exhibiting antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[1][2][3] This multifaceted mechanism of action suggests its potential therapeutic utility in a range of neuropsychiatric disorders, with a primary focus on its anxiolytic and antidepressant-like effects. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its receptor binding profile, functional activity, and in vivo pharmacology.
Core Pharmacological Profile
This compound's primary mechanism of action is its potent agonism at the 5-HT1A receptor.[1][3][4][5] Unlike many other 5-HT1A receptor ligands, this compound is a full agonist, capable of eliciting a maximal response comparable to the endogenous ligand, serotonin (5-HT).[3][4] Concurrently, it displays antagonist activity at 5-HT2A/2C and dopamine D2 receptors, a profile that may contribute to a favorable side-effect profile by mitigating potential dopaminergic and serotonergic adverse effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [4][5] |
| 5-HT1B | 6.6 | [4][5] |
| 5-HT1C (now 5-HT2C) | 7.5 | [4][5] |
| 5-HT2 (likely 5-HT2A) | 6.6 | [4][5] |
| 5-HT3 | < 6.0 | [4][5] |
Table 2: Radioligand Binding Parameters for [3H]S-14506
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [3] |
| CHO Cells expressing h5-HT1A | 0.13 ± 0.05 | 2990 ± 600 | [3] |
Table 3: In Vivo Pharmacological Effects of this compound
| Animal Model | Test | Effect | Dosage | Reference |
| Mice | Apomorphine-induced climbing & sniffing | Antagonism | 0.2 - 3.38 mg/kg (IP) | [2] |
| Rats | Forced Swimming Test | Reduced immobility | 0.63 mg/kg (SC) | [2] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
This compound, as a full agonist at the 5-HT1A receptor, activates a Gi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the G-protein can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.
Caption: this compound activation of the 5-HT1A receptor.
Experimental Workflow for Radioligand Binding Assay
The determination of binding affinity (Ki) and receptor density (Bmax) is a fundamental step in characterizing a new ligand. The following workflow outlines a typical radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.
Experimental Protocols
In Vitro: Radioligand Binding Studies
Objective: To determine the affinity (Kd) and density (Bmax) of [3H]S-14506 binding to 5-HT1A receptors and the affinity (Ki) of unlabeled S-14506 for various receptors.
Materials:
-
[3H]S-14506 (Radioligand)
-
Unlabeled this compound and other competing ligands
-
Membrane preparations from rat hippocampus or cells expressing the receptor of interest (e.g., CHO cells with h5-HT1A)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Saturation Binding:
-
Aliquots of membrane preparations (e.g., 50-100 µg protein) are incubated with increasing concentrations of [3H]S-14506.
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM 5-HT).
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Competition Binding:
-
Membrane preparations are incubated with a fixed concentration of [3H]S-14506 (typically at or below its Kd value) and varying concentrations of unlabeled S-14506 or other test compounds.
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
-
Data Analysis:
-
Saturation binding data are analyzed by non-linear regression to determine Kd and Bmax values.
-
Competition binding data are analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro: [35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as a 5-HT1A receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins.
Materials:
-
[35S]GTPγS
-
Unlabeled GTPγS
-
This compound and other test ligands
-
Membrane preparations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
Procedure:
-
Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound to the membrane suspension.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data are analyzed to determine the EC50 and Emax values for G-protein activation.
In Vivo: Apomorphine-Induced Stereotyped Behavior in Mice
Objective: To evaluate the dopamine D2 receptor antagonist properties of this compound.
Animals: Male Swiss albino mice (25-30 g).
Procedure:
-
Administer this compound (0.2-3.8 mg/kg, IP) or vehicle to groups of mice.
-
After a pre-treatment time (e.g., 30 minutes), administer apomorphine (B128758) (0.75 mg/kg, s.c.), a dopamine receptor agonist.
-
Observe the mice for stereotyped behaviors such as climbing and sniffing for a set period (e.g., 30 minutes).
-
Score the intensity and duration of these behaviors.
-
Analyze the data to determine if this compound antagonizes the effects of apomorphine.
In Vivo: Forced Swimming Test in Rats
Objective: To assess the potential antidepressant-like activity of this compound.
Animals: Male Wistar rats (170-230 g).
Procedure:
-
On the first day (pre-test), place rats individually in a cylinder of water (e.g., 25°C) for 15 minutes.
-
Twenty-four hours later, administer this compound (0.63 mg/kg, s.c.) or vehicle.
-
After a pre-treatment time (e.g., 30-60 minutes), place the rats back into the water cylinder for a 5-minute test session.
-
Record the duration of immobility during the test session.
-
A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Conclusion
The early-stage research on this compound reveals a promising pharmacological profile. Its potent full agonism at 5-HT1A receptors, combined with antagonist activity at 5-HT2A/2C and D2 receptors, suggests a potential for efficacy in treating anxiety and depression with a potentially favorable side-effect profile. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14506 Hydrochloride: A Selective Serotonin 5-HT1A Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor. Exhibiting high affinity for the 5-HT1A receptor, it demonstrates significant selectivity over a range of other neurotransmitter receptors, including other serotonin receptor subtypes, as well as adrenergic, dopaminergic, and histaminergic receptors. Functionally, this compound acts as a full agonist, eliciting a maximal response comparable to the endogenous ligand, serotonin, through the Gαi/o-protein coupled pathway, leading to the inhibition of adenylyl cyclase. In vivo studies have demonstrated its efficacy in animal models of depression and anxiety, underscoring its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and in vivo pharmacology, supplemented with detailed experimental protocols and signaling pathway diagrams.
Introduction
The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the development of therapeutics for neuropsychiatric disorders such as anxiety and depression. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity as a 5-HT1A receptor agonist. This document serves as an in-depth technical resource, consolidating the available quantitative data and experimental methodologies to facilitate further research and development.
Receptor Binding Profile
This compound displays a high affinity for the human 5-HT1A receptor, with a pKi of 9.0. Its selectivity profile, detailed in Table 1, shows a significantly lower affinity for other serotonin receptor subtypes and other major neurotransmitter receptors. This high selectivity minimizes off-target effects, making it a precise tool for studying 5-HT1A receptor function.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Ki (nM) |
| Serotonin | ||
| 5-HT1A | 9.0 | 1.0 |
| 5-HT1B | 6.6 | 251 |
| 5-HT1C | 7.5 | 31.6 |
| 5-HT2 | 6.6 | 251 |
| 5-HT3 | < 6.0 | > 1000 |
| Dopamine (B1211576) | ||
| D2 | - | - |
Note: A comprehensive screening against a wider panel of receptors including adrenergic and histaminergic receptors is recommended for a complete selectivity profile. Data presented is compiled from available literature.
Functional Activity
This compound is a full agonist at the 5-HT1A receptor. Its functional potency and efficacy are typically characterized using assays that measure the downstream consequences of Gαi/o protein activation, such as GTPγS binding and adenylyl cyclase inhibition.
G-Protein Activation (GTPγS Binding Assay)
Activation of the 5-HT1A receptor by an agonist promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. This compound is expected to stimulate [³⁵S]GTPγS binding with high potency.
Table 2: Functional Potency of this compound in GTPγS Binding Assay
| Parameter | Value |
| EC50 | Data not available in the searched literature |
| Emax | Comparable to 5-HT (Full Agonist) |
Adenylyl Cyclase Inhibition
The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively inhibits forskolin-stimulated adenylyl cyclase activity.
Table 3: Functional Potency of this compound in Adenylyl Cyclase Inhibition Assay
| Parameter | Value |
| IC50 | Data not available in the searched literature |
| Maximal Inhibition | Data not available in the searched literature |
In Vivo Pharmacology
The selective 5-HT1A agonist activity of this compound translates to significant effects in preclinical models of neuropsychiatric disorders.
Antidepressant-like Activity (Forced Swim Test)
In the rat forced swim test, a widely used model to screen for antidepressant efficacy, this compound potently reduces immobility time, indicative of an antidepressant-like effect. The minimal effective dose (MED) has been reported to be 0.01 mg/kg when administered subcutaneously.[1]
Table 4: In Vivo Efficacy of this compound in the Rat Forced Swim Test
| Dose (mg/kg, s.c.) | Effect on Immobility Time |
| 0.01 | Significant reduction |
| Higher doses | Dose-dependent reduction expected |
Dopamine D2 Receptor Antagonism (Apomorphine-Induced Stereotypy)
In addition to its primary 5-HT1A agonist activity, this compound exhibits dopamine D2 receptor antagonist properties. This is demonstrated by its ability to dose-dependently antagonize the stereotyped climbing and sniffing behaviors induced by the dopamine agonist apomorphine (B128758) in mice.
Table 5: In Vivo Efficacy of this compound in the Apomorphine-Induced Stereotypy Model in Mice
| Dose (mg/kg, i.p.) | Effect on Stereotyped Behavior |
| 0.2 - 3.38 | Dose-dependent antagonism |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates, filter manifold, and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), 50 µL of this compound dilution (or vehicle for total binding, or 5-HT for non-specific binding), and 100 µL of membrane preparation (containing 50-100 µg of protein).
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Glass fiber filters, filter manifold, scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 20 µL of this compound dilution, 20 µL of membrane preparation (20-40 µg protein), and 20 µL of assay buffer containing GDP (final concentration 10 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure radioactivity as described for the radioligand binding assay.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.
Adenylyl Cyclase Inhibition Assay
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.
Materials:
-
Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell stimulation buffer.
Procedure:
-
Plate cells in a 96-well or 384-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX (final concentration 0.5 mM) and incubate for 15 minutes.
-
Add serial dilutions of this compound and incubate for 15 minutes.
-
Add forskolin (final concentration 1-10 µM) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Selectivity Profile Logic
Caption: Receptor selectivity profile of this compound.
Conclusion
This compound is a highly potent and selective 5-HT1A receptor full agonist with demonstrated in vivo activity in preclinical models relevant to anxiety and depression. Its well-defined pharmacological profile makes it an invaluable tool for researchers investigating the role of the 5-HT1A receptor in health and disease. This technical guide provides a foundational understanding of its properties and the methodologies used for its characterization, aiming to support and accelerate future research in this area. Further studies to fully delineate its binding profile across a comprehensive panel of receptors and to establish a more detailed dose-response relationship in functional and in vivo assays are warranted.
References
An In-Depth Technical Guide to the Anxiolytic Properties of S-14506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective serotonin (B10506) 5-HT1A receptor agonist that has demonstrated significant potential as an anxiolytic agent in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical evidence supporting the anxiolytic properties of S-14506. Detailed experimental protocols for key behavioral assays used to evaluate anxiolytic drugs, namely the Elevated Plus Maze and the Vogel Conflict Test, are provided. Furthermore, this document elucidates the key signaling pathways associated with 5-HT1A receptor activation. While preclinical data strongly suggest anxiolytic efficacy, information regarding clinical trials in humans remains unavailable in the public domain. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anxiolytic therapies.
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions worldwide, necessitating the continued development of novel and effective therapeutic agents. The serotonergic system, particularly the 5-HT1A receptor subtype, has been a key target for anxiolytic drug development. This compound has emerged as a compound of interest due to its high affinity and agonist activity at the 5-HT1A receptor. This document aims to consolidate the available preclinical information on S-14506, providing a technical foundation for further research and development efforts.
Pharmacology and Mechanism of Action
This compound is a potent and selective 5-HT1A receptor agonist.[1][2] Its primary mechanism of action is believed to be the stimulation of presynaptic 5-HT1A autoreceptors, which leads to a reduction in the firing rate of serotonergic neurons and a subsequent decrease in serotonin release. Additionally, postsynaptic 5-HT1A receptor activation in brain regions implicated in anxiety, such as the hippocampus and amygdala, contributes to its anxiolytic effects.
Beyond its potent 5-HT1A agonism, S-14506 also exhibits antagonist activity at 5-HT2A/2C receptors and displays dopamine (B1211576) D2 receptor antagonist properties.[1][2] This unique pharmacological profile may contribute to a broader spectrum of activity and potentially a favorable side-effect profile compared to less selective agents.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of this compound.
| Receptor | Binding Affinity (pKi) |
| 5-HT1A | 9.01[3] |
| 5-HT2C | 7.50[3] |
Higher pKi values indicate greater binding affinity.
Preclinical Evidence of Anxiolytic Activity
Preclinical studies have consistently demonstrated the potent anxiolytic-like effects of S-14506 in various animal models. The primary reference for these findings is the work of Colpaert et al. (1992), which established S-14506 as a compound with significant potential in tests predictive of anxiolytic activity.[3]
Key Experimental Protocols
The following sections detail the methodologies for two standard preclinical models used to assess anxiolytic drug activity.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two closed arms, with a central platform.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the experiment to reduce stress from the novel environment.
-
Procedure:
-
The subject animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting the total distance traveled (to rule out confounding effects of motor stimulation).
Vogel Conflict Test (VCT)
The Vogel Conflict Test is a classic animal model of anxiety that assesses the ability of a drug to reduce the behavioral inhibition that occurs when a motivated behavior is punished.
Methodology:
-
Apparatus: A testing chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Habituation and Training:
-
Animals are typically water-deprived for 24-48 hours prior to the test to motivate drinking behavior.
-
Animals are placed in the chamber and allowed to drink freely from the spout for a short period to learn its location.
-
-
Procedure:
-
During the test session, every 20th lick on the drinking spout results in the delivery of a mild electric shock to the animal.
-
The number of shocks received (and consequently, the number of licks) is recorded over a specific time period (e.g., 3-5 minutes).
-
-
Parameters Measured:
-
The number of shocks the animal is willing to accept to drink.
-
-
Interpretation: Anxiolytic drugs are expected to increase the number of shocks received, indicating a reduction in the fear-induced suppression of the drinking behavior.
Signaling Pathways and Visualizations
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like S-14506 initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow for Anxiolytic Drug Testing
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential anxiolytic compound like S-14506.
Caption: Preclinical Anxiolytic Testing Workflow.
Clinical Development Status
Despite the promising preclinical data for this compound as an anxiolytic agent, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on human clinical trials for this compound for the treatment of anxiety disorders. Therefore, its safety and efficacy in humans have not been established.
Conclusion
This compound is a potent 5-HT1A receptor agonist with a compelling preclinical profile suggesting significant anxiolytic properties. Its distinct pharmacology, including actions at 5-HT2A/2C and dopamine D2 receptors, warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of S-14506 or similar compounds. The absence of publicly available clinical trial data highlights a critical gap in the development of this compound and underscores the need for further research to translate its preclinical promise into potential clinical benefits for patients with anxiety disorders.
References
An In-Depth Technical Guide to S-14506 Hydrochloride (CAS 286369-38-8): A Potent 5-HT1A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride, with the CAS number 286369-38-8, is a highly potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Also known as E-5842, this compound has demonstrated significant anxiolytic-like and antidepressant-like properties in preclinical studies.[3][4] Its unique binding characteristics, including potential positive cooperativity, distinguish it from classical 5-HT1A agonists and suggest a novel mechanism of receptor interaction.[5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, signaling pathways, and in vivo effects, supported by detailed experimental protocols and data visualizations.
Pharmacological Profile
This compound is a powerful tool for investigating the 5-HT1A receptor system due to its high affinity and selectivity. Its distinct pharmacological properties make it a compound of interest for the development of novel therapeutics for anxiety and depressive disorders.
Binding Affinity
Radioligand binding assays have been instrumental in characterizing the interaction of S-14506 with various serotonin receptor subtypes. The compound exhibits a high affinity for the 5-HT1A receptor, with significantly lower affinity for other serotonin receptors.
| Receptor Subtype | pKi | Reference |
| 5-HT1A | 9.0 | [1] |
| 5-HT1B | 6.6 | [1] |
| 5-HT1C | 7.5 | [1] |
| 5-HT2 | 6.6 | [1] |
| 5-HT3 | < 6.0 | [1] |
Further studies using [3H]S-14506 as the radioligand have provided additional insights into its binding characteristics in different brain regions and cell lines.
| Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) | Reference |
| Rat Hippocampal Membranes | [3H]S-14506 | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [5][6] |
| Rat Hippocampal Membranes | [3H]8-OH-DPAT | 1.5 ± 0.5 | 303 ± 20 fmol/mg protein | [5][6] |
| CHO Cells expressing h5-HT1A | [3H]S-14506 | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [5][6] |
| CHO Cells expressing h5-HT1A | [3H]8-OH-DPAT | Not specified | Bmax was half that of [3H]S-14506 | [5] |
In Vivo Pharmacology
Preclinical studies in rodent models have demonstrated the potent anxiolytic and antidepressant-like effects of S-14506.
| Animal Model | Test | Compound | Minimal Effective Dose (MED) | Effect | Reference |
| Rat | Forced Swim Test | S-14506 | 0.01 mg/kg, s.c. | Reduced duration of immobility | [4][7] |
| Rat | Forced Swim Test | S-14671 (related compound) | 0.01 mg/kg, s.c. | Reduced duration of immobility | [4][7] |
| Rat | Forced Swim Test | 8-OH-DPAT | 0.63 mg/kg, s.c. | Reduced duration of immobility | [4] |
Mechanism of Action and Signaling Pathways
This compound acts as a full agonist at the 5-HT1A receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[8] Activation of the 5-HT1A receptor by an agonist like S-14506 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the Gα subunit can also modulate downstream effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal excitability.[9]
Interestingly, S-14506 displays binding characteristics that are atypical for a full agonist. Its binding is not significantly affected by guanine (B1146940) nucleotides like GTP, a characteristic more commonly associated with antagonists.[5] Furthermore, studies have suggested that S-14506 may exhibit positive cooperativity in its binding to the 5-HT1A receptor, as indicated by Hill slopes steeper than unity in GTPase assays.[5][6] This suggests that the binding of one S-14506 molecule may increase the affinity for subsequent molecules, potentially leading to a more potent and efficient receptor activation. It is hypothesized that S-14506 may bind to a site that spans between the conventional agonist binding site and the G-protein interaction domain of the receptor.[5]
Figure 1: Proposed signaling pathway for this compound at the 5-HT1A receptor.
Experimental Protocols
The following sections provide representative protocols for key experiments used to characterize this compound. It is important to note that specific parameters may need to be optimized for individual laboratory conditions.
Radioligand Binding Assay
This protocol describes a filtration binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (or CHO cells expressing h5-HT1A)
-
[3H]S-14506 (Radioligand)
-
Unlabeled S-14506 (for non-specific binding)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
96-well plates
-
Filter manifold or cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled S-14506 (10 µM final concentration for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]S-14506 (at a concentration near its Kd, e.g., 0.8 nM).
-
100 µL of the membrane preparation (e.g., 50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation.[10]
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10][11]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Figure 2: Experimental workflow for a radioligand binding assay.
In Vivo Microdialysis for Dopamine (B1211576) Release
This protocol outlines a method to measure changes in extracellular dopamine levels in a specific brain region of a freely moving rat following administration of S-14506.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.[12]
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for 1-2 hours.[12]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine levels.[12]
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).
-
Post-Administration Collection: Continue collecting dialysate samples at the same interval for several hours to monitor the time-course of the drug's effect on dopamine release.[12]
-
Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[13]
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline level for each animal. Use appropriate statistical methods to determine the significance of the observed changes.[13]
Figure 3: Experimental workflow for in vivo microdialysis.
Elevated Plus Maze for Anxiolytic Activity
This behavioral assay is used to assess the anxiolytic potential of a compound in rodents.
Materials:
-
Adult mice or rats
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking system
-
This compound
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before testing to allow for optimal drug absorption and distribution.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for a 5-minute period.[14]
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.[14]
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Use appropriate statistical tests to compare drug-treated groups to the vehicle control.
Figure 4: Experimental workflow for the elevated plus maze test.
Conclusion
This compound is a valuable research tool and a potential lead compound for the development of novel anxiolytic and antidepressant medications. Its high potency and selectivity for the 5-HT1A receptor, combined with its unique binding properties, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing compound. Further studies are needed to fully elucidate the mechanism of its potential positive cooperativity and to establish a comprehensive dose-response relationship for its various in vivo effects.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. The potent activity of the 5-HT1A receptor agonists, S 14506 and S 14671, in the rat forced swim test is blocked by novel 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of serotonin on caudal raphe neurons: activation of an inwardly rectifying potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-14506 Hydrochloride in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective research compound that has played a significant role in advancing our understanding of the serotonergic and dopaminergic systems in the central nervous system. Classified as a high-efficacy 5-HT1A receptor full agonist, it also exhibits antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors. This unique pharmacological profile makes it a valuable tool for investigating the neurobiology of various psychiatric and neurological disorders, including anxiety and schizophrenia. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action and experimental workflows.
Core Pharmacological Profile
This compound's primary mechanism of action is its potent agonism at the 5-HT1A receptor. It is characterized as a full agonist, eliciting a maximal response comparable to that of the endogenous ligand, serotonin (B10506) (5-HT)[1]. Its pharmacological activity extends beyond the 5-HT1A receptor, with notable antagonist effects at other serotonin receptor subtypes and dopamine D2 receptors, contributing to its complex and atypical profile.
Data Presentation: Receptor Binding Affinities
The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays. The following table summarizes its affinity (expressed as pKi values, the negative logarithm of the inhibition constant, Ki) for several key receptors. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Reference |
| 5-HT1A | 9.0 | [2] |
| 5-HT1B | 6.6 | [2] |
| 5-HT1C | 7.5 | [2] |
| 5-HT2 | 6.6 | [2] |
| 5-HT3 | < 6.0 | [2] |
Data Presentation: In Vitro Binding Characteristics
Saturation binding experiments using tritiated S-14506 ([3H]S-14506) have been conducted to determine its binding characteristics in different tissues and cell lines. The dissociation constant (Kd) represents the concentration of the radioligand at which 50% of the receptors are occupied, indicating the radioligand's affinity. The maximum binding capacity (Bmax) reflects the density of the receptors in the tissue.
| Preparation | Kd (nM) | Bmax | Reference |
| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 fmol/mg protein | [1] |
| CHO Cells (stably expressing h5-HT1A receptors) | 0.13 ± 0.05 | 2.99 ± 0.60 pmol/mg protein | [1] |
Signaling Pathways and Mechanism of Action
As a 5-HT1A receptor agonist, this compound activates intracellular signaling cascades coupled to this G-protein coupled receptor (GPCR). The 5-HT1A receptor is primarily coupled to inhibitory Gi/Go proteins.
Signaling Pathway Diagram
Caption: S-14506 HCl activates the 5-HT1A receptor, leading to G-protein dissociation and downstream signaling.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
[3H]S-14506 Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of binding sites for S-14506.
-
Materials:
-
[3H]S-14506 (specific activity ~80 Ci/mmol)
-
Tissue homogenates (e.g., rat hippocampus) or cell membranes (e.g., CHO cells expressing h5-HT1A receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled S-14506 or 5-HT for determination of non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates by homogenizing the tissue in ice-cold assay buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
For saturation experiments, set up assay tubes containing a constant amount of membrane protein (e.g., 100-200 µg) and increasing concentrations of [3H]S-14506 (e.g., 0.01-5 nM).
-
For determination of non-specific binding, add a high concentration of unlabeled S-14506 or 5-HT (e.g., 10 µM) to a parallel set of tubes.
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration of [3H]S-14506.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Materials:
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Membranes from cells expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GDP (Guanosine diphosphate)
-
This compound and other test compounds.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the membranes (e.g., 10-20 µg protein) in assay buffer with GDP (e.g., 10 µM) for 15 minutes at 30°C to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound or other test compounds to the tubes.
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Plot the stimulated binding as a function of the agonist concentration to determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect).
-
Apomorphine-Induced Stereotypy in Rodents
This behavioral model is used to assess the dopamine D2 receptor antagonist properties of a compound. While a specific study detailing the use of S-14506 to antagonize apomorphine-induced stereotypy was not identified in the search results, a general protocol is provided below.
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Wistar).
-
Materials:
-
Apomorphine (B128758) hydrochloride
-
This compound
-
Vehicle (e.g., saline)
-
Observation cages
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally or subcutaneously) at various doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer a dose of apomorphine known to induce stereotyped behaviors (e.g., 1-5 mg/kg, s.c. for mice).
-
Immediately place the animal in an observation cage.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 30-60 minutes).
-
A reduction in the apomorphine-induced stereotypy score by S-14506 would indicate D2 receptor antagonist activity.
-
Forced Swim Test in Rats
This is a widely used behavioral test to screen for potential antidepressant activity.
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of approximately 30 cm.
-
-
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the water-filled cylinder for 15 minutes. This session promotes the development of immobility in the subsequent test session.
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound (a minimal effective dose of 0.01 mg/kg, s.c., has been reported) or vehicle.
-
After the appropriate pretreatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.
-
Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).
-
A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Experimental Workflow Diagram
Caption: A generalized workflow for conducting in vivo behavioral experiments with S-14506 HCl.
Role in Neuroscience Research
This compound's distinct pharmacological profile has made it a valuable tool in several areas of neuroscience research:
-
Anxiolytic Research: As a potent 5-HT1A receptor agonist, S-14506 has demonstrated anxiolytic-like effects in preclinical models. Its high efficacy at this receptor makes it a useful compound for investigating the role of the 5-HT1A system in anxiety disorders.
-
Antidepressant Research: The potent activity of S-14506 in the forced swim test suggests its potential as a tool for exploring novel antidepressant mechanisms targeting the 5-HT1A receptor.
-
Schizophrenia Research: The combination of 5-HT1A agonism and D2 antagonism mirrors the profile of some atypical antipsychotic drugs. This makes S-14506 a relevant compound for studying the interplay between the serotonergic and dopaminergic systems in the pathophysiology and treatment of schizophrenia.
-
Receptor Pharmacology: The unique binding characteristics of S-14506, such as its interaction with the G-protein-coupled and uncoupled states of the 5-HT1A receptor, provide insights into the molecular mechanisms of GPCR activation and signaling.
Logical Relationship Diagram
Caption: The pharmacological properties of S-14506 HCl underpin its diverse applications in neuroscience research.
Conclusion
This compound is a multifaceted pharmacological tool with a well-defined profile as a potent 5-HT1A receptor full agonist and antagonist at 5-HT2A/2C and dopamine D2 receptors. Its utility in neuroscience research is underscored by its application in studies of anxiety, depression, and schizophrenia. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing or considering this compound in their investigations into the complexities of neurotransmitter systems and their role in brain function and disease.
References
Methodological & Application
S-14506 Hydrochloride: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-14506 hydrochloride is a potent and selective 5-HT1A receptor full agonist that has demonstrated potential as an anxiolytic agent in preclinical research. This document provides a comprehensive overview of in vivo experimental protocols for investigating the pharmacological properties of this compound. It includes detailed methodologies for assessing anxiolytic activity, pharmacokinetic profiling, and toxicological evaluation. All quantitative data from cited studies are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound is a research chemical that acts as a high-affinity full agonist at the 5-HT1A serotonin (B10506) receptor. It also exhibits antagonist activity at 5-HT2A/2C receptors and dopamine (B1211576) D2 receptors.[1] Its potent agonism at the 5-HT1A receptor makes it a compound of interest for studying anxiety and other neuropsychiatric disorders. This document outlines key in vivo experimental procedures to characterize the efficacy, safety, and pharmacokinetic profile of this compound in animal models.
Pharmacological Activity
This compound's primary mechanism of action is through the activation of 5-HT1A receptors, which are G-protein coupled receptors. Activation of these receptors leads to downstream signaling cascades that are thought to mediate its anxiolytic effects.
Signaling Pathway
In Vivo Efficacy Studies: Anxiolytic Activity
The anxiolytic effects of this compound can be evaluated using various behavioral models in rodents.
Experimental Protocols
2.1.1. Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two closed arms elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Animals: Male Wistar rats (200-250 g) or Swiss Webster mice (25-30 g).
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Dosing:
-
Mice: 0.2 - 3.38 mg/kg administered intraperitoneally (i.p.) 30 minutes before the test.[2]
-
Rats: Doses would need to be determined, but a starting point could be extrapolated from mouse studies.
-
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the designated pretreatment time, place the animal in the center of the EPM, facing a closed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Parameters Measured:
-
Percentage of open arm entries.
-
Percentage of time spent in the open arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
2.1.2. Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment.
-
Animals: Male mice (e.g., BALB/c) are commonly used.
-
Dosing: Similar to the EPM test, doses would be administered prior to the test.
-
Procedure:
-
The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment.
-
Place the mouse in the center of the lit area.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to enter the dark compartment.
-
Expected Outcomes
Anxiolytic compounds like this compound are expected to increase exploration of the aversive areas in these models.
Table 1: Summary of In Vivo Anxiolytic Activity Data for this compound
| Animal Model | Species | Dose Range (Route) | Key Findings | Reference |
| Apomorphine-induced stereotypy | Mice | 0.2-3.38 mg/kg (i.p.) | Dose-dependently antagonized apomorphine-induced climbing and sniffing. | [2] |
| Forced Swim Test | Rats | 0.63 mg/kg (s.c.) | Induced immobility. | [2] |
Pharmacokinetic Studies
Experimental Protocol
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.
-
Formulation: this compound dissolved in a suitable vehicle for both intravenous (i.v.) and oral (p.o.) administration.
-
Dosing:
-
Intravenous: A single bolus injection (e.g., 1 mg/kg).
-
Oral: A single dose administered by gavage (e.g., 5 or 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Key Pharmacokinetic Parameters
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| t1/2 | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for oral administration) |
Toxicology Studies
Toxicology studies are essential to determine the safety profile of a compound. Limited public information is available regarding the specific toxicology of this compound. A general approach to acute toxicity testing is outlined below.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is used to estimate the LD50 (the dose that is lethal to 50% of the animals).
-
Animals: Female rats are typically used.
-
Dosing: A single oral dose of this compound is administered. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Parameters Observed: Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
Safety Data
A safety data sheet for a related compound indicates that it may be harmful if swallowed. No specific LD50 data for this compound has been identified in the public literature.
Experimental Workflows
The following diagrams illustrate the general workflows for the described in vivo experiments.
Conclusion
The in vivo experimental protocols outlined in this document provide a framework for the preclinical evaluation of this compound. These studies are essential for characterizing its anxiolytic potential, understanding its pharmacokinetic properties, and establishing its safety profile. Further research is required to generate specific quantitative data for the pharmacokinetic and toxicological parameters of this compound.
References
Application Notes and Protocols for S-14506 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the 5-HT₁ₐ serotonin (B10506) receptor.[1][2][3] It also exhibits antagonist properties at 5-HT₂ₐ/₂꜀ and dopamine (B1211576) D₂ receptors.[4][5] This compound is a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes. These application notes provide a comprehensive guide for the proper dissolution and use of this compound in in-vitro cell culture assays, ensuring reliable and reproducible results.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. For cell culture applications, it is crucial to prepare a concentrated stock solution in a suitable solvent, which is then further diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Data Presentation: Solubility of this compound
| Property | Value | Source |
| Molecular Weight | 443.94 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mM (up to 250 mg/mL) | [2][3][4] |
| Solubility in Ethanol | ≥ 10 mM | [2][3] |
| Storage (Solid) | Desiccate at Room Temperature | [1] |
| Storage (In Solvent) | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 443.94 g/mol = 4.44 mg
-
-
Weigh the compound: In a sterile microcentrifuge tube, accurately weigh 4.44 mg of this compound using an analytical balance.
-
Dissolve in DMSO: Using a calibrated micropipette, add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.
-
Ensure complete dissolution: Close the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium. It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically ≤ 0.5%, with many cell lines preferring concentrations as low as 0.1%.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentrations: Decide on the range of this compound concentrations you wish to test in your assay (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Perform serial dilutions: Prepare intermediate dilutions of your 10 mM stock solution in complete cell culture medium. It is best practice to perform serial dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Calculate the final DMSO concentration: Ensure that the final concentration of DMSO in your cell culture wells does not exceed a level that is toxic to your specific cell line. Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep it at or below 0.1% if possible.[1]
-
Example: If you add 1 µL of your 10 mM stock solution to 1 mL of cell culture medium, the final DMSO concentration will be 0.1%.
-
-
Prepare a vehicle control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples, but without the this compound. This will account for any effects of the solvent on the cells.
-
Treat the cells: Add the prepared working solutions (including the vehicle control) to your cells and proceed with your experimental assay.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway via 5-HT1A receptor.
References
Application Notes and Protocols for S-14506 Hydrochloride in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective 5-HT₁A receptor full agonist, additionally exhibiting antagonist properties at 5-HT₂A/₂C and dopamine (B1211576) D₂ receptors. This unique pharmacological profile suggests its potential therapeutic utility in a range of neuropsychiatric disorders, including anxiety, depression, and psychosis. These application notes provide detailed protocols for evaluating the effects of this compound in common rodent behavioral models.
Pharmacological Profile
This compound's mechanism of action involves the modulation of multiple neurotransmitter systems. Its high affinity for 5-HT₁A receptors suggests profound effects on mood and anxiety, while its antagonist activity at 5-HT₂A/₂C and D₂ receptors points towards antipsychotic potential.
Data Presentation
The following tables summarize the available quantitative data for the effects of this compound in various rodent behavioral models.
Table 1: Forced Swim Test (FST) in Rats
| Dose (mg/kg, s.c.) | Outcome |
| 0.01 | Minimal effective dose to reduce immobility |
| 0.63 | Significant reduction in immobility |
Table 2: Apomorphine-Induced Stereotypy in Mice
| Dose of S-14506 (mg/kg, i.p.) | Apomorphine Dose (mg/kg, s.c.) | Outcome |
| 0.2 - 3.8 | 0.75 | Dose-dependent antagonism of climbing and sniffing |
Note: Specific quantitative data for this compound in the Elevated Plus Maze and Novel Object Recognition Test in rodents were not available in the reviewed literature. However, its potent 5-HT₁A agonism strongly suggests anxiolytic and potential cognitive-modulating effects.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Experimental workflow for the Novel Object Recognition test.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms and two enclosed arms of equal size.
-
Constructed from a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route, allowing for appropriate pre-treatment time.
-
Testing:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using an overhead camera and video-tracking software.
-
-
Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressants, based on the principle that rodents will adopt an immobile posture after initial escape attempts, which can be reversed by antidepressant treatment.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 25 cm height, 15 cm diameter).
-
Filled with water (23-25°C) to a depth that prevents the rodent from touching the bottom with its tail or hind limbs.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Interpretation: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Novel Object Recognition (NOR) Test for Cognitive Function
The NOR test assesses recognition memory in rodents, leveraging their innate tendency to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Three distinct objects that are heavy enough not to be displaced by the animal and are made of a non-porous material.
Procedure:
-
Day 1: Habituation and Training
-
Habituation: Allow each animal to explore the empty arena for 5-10 minutes.
-
Training (Sample Phase): Place two identical objects in the arena and allow the animal to explore them for 5-10 minutes.
-
-
Day 2: Testing
-
Drug Administration: Administer this compound or vehicle prior to the test phase.
-
Test Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
-
Data Analysis:
-
Measure the time spent exploring the novel and familiar objects. Exploration is typically defined as sniffing or touching the object with the nose or forepaws.
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Interpretation: A DI significantly greater than zero indicates that the animal remembers the familiar object and has a preference for the novel one, suggesting intact recognition memory. An increase in the DI in the drug-treated group compared to a deficit model could indicate cognitive enhancement.
Application of S-14506 Hydrochloride in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in neuropharmacology implicated in the modulation of mood, anxiety, and cognition.[1] Structurally related to the inverse agonist spiperone, S-14506 surprisingly exhibits high efficacy as an agonist, making it a valuable tool for investigating the therapeutic potential of 5-HT1A receptor activation.[2] This document provides detailed application notes and experimental protocols for researchers studying the neuropharmacological properties of this compound.
Mechanism of Action
This compound acts as a full agonist at the 5-HT1A receptor.[1] Its mechanism involves a unique interaction with the receptor, possibly binding between the conventional agonist binding site and the G-protein interaction switch, which may contribute to its high potency and efficacy.[1] This activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and modulation of ion channels.[3]
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinity of this compound for various serotonin receptors.
| Receptor | pKi |
| 5-HT1A | 9.0[1][4] |
| 5-HT1B | 6.6[1][4] |
| 5-HT1C | 7.5[1][4] |
| 5-HT2 | 6.6[1][4] |
| 5-HT3 | < 6.0[1][4] |
Radioligand Binding Parameters
| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) |
| [3H]-S-14506 | Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 |
| [3H]-8-OH-DPAT | Rat Hippocampal Membranes | 1.5 ± 0.5 | 303 ± 20 |
| [3H]-S-14506 | CHO cells expressing h5-HT1A | 0.13 ± 0.05 | 2.99 ± 0.60 |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from generic radioligand binding assay procedures and is intended to determine the binding affinity of this compound for the 5-HT1A receptor.[1][5][6]
Materials:
-
[3H]-S-14506 hydrochloride (Radioligand)
-
Unlabeled this compound
-
Rat hippocampal tissue or cells expressing the 5-HT1A receptor
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue or 5-HT1A expressing cells in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Binding Reaction: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of [3H]-S-14506 (at a concentration near its Kd)
-
50 µL of various concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay)
-
150 µL of membrane preparation (typically 50-100 µg of protein)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Saturation Assay: Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of specific binding data.
-
Competition Assay: Calculate the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγ[35S] Binding Assay
This functional assay measures the G-protein activation following 5-HT1A receptor stimulation by this compound.[3][7]
Materials:
-
This compound
-
Membranes from cells expressing the 5-HT1A receptor
-
[35S]GTPγS
-
Unlabeled GTPγS
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in a final volume of 100 µL:
-
25 µL of various concentrations of this compound
-
25 µL of membrane suspension (10-20 µg protein)
-
25 µL of GDP (10 µM final concentration)
-
25 µL of [35S]GTPγS (0.1-0.5 nM final concentration)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination (Filtration Method): Terminate the reaction by rapid filtration through GF/C filters. Wash the filters with ice-cold assay buffer.
-
Termination (SPA Method): Add 50 µL of SPA bead slurry to each well and incubate for a further 120 minutes at room temperature to allow for bead settling.
-
Counting: For the filtration method, count the filters in a scintillation counter. For the SPA method, count the plate directly in a microplate scintillation counter.
Data Analysis:
-
Determine the EC50 (concentration of S-14506 that produces 50% of the maximal response) and the Emax (maximal stimulation) by non-linear regression analysis of the specific binding of [35S]GTPγS.
In Vivo Microdialysis
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of this compound.[2][8]
Materials:
-
This compound
-
Anesthetized rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period of 1-2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or subcutaneously).
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-drug administration.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples using HPLC-ECD.
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the mean baseline values. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on neurotransmitter release.
Elevated Plus Maze (EPM)
The EPM test is used to assess the anxiolytic-like effects of this compound in rodents.[4][9]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Rodents (mice or rats)
-
Video tracking system
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Recording: Record the animal's behavior using a video tracking system.
-
Cleaning: Clean the maze thoroughly between each animal to remove olfactory cues.
Data Analysis:
-
Measure the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Forced Swim Test (FST)
The FST is a common behavioral assay to screen for antidepressant-like activity.[10][11]
Materials:
-
Cylindrical water tank
-
Water at 23-25°C
-
Rodents (mice or rats)
-
Video camera or trained observer
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Pre-swim (for rats): On the day before the test, place the rats in the water tank for 15 minutes.
-
Test: On the test day, place the animal in the water tank for a 5-6 minute session.
-
Observation: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Post-test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage.
Data Analysis:
-
A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect. Analyze the data using appropriate statistical methods.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound at the 5-HT1A receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: A generalized workflow for conducting in vivo microdialysis experiments with S-14506 HCl.
Logical Relationship in Behavioral Assays
Caption: Logical flow from drug administration to behavioral outcomes for S-14506 HCl.
Conclusion
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, also exhibiting antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors. This profile suggests its potential as an anxiolytic agent. These application notes provide an overview of the recommended dosage, experimental protocols, and relevant signaling pathways for the investigation of this compound in murine models of anxiety.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and comparable 5-HT1A agonists from in vivo mouse studies.
Table 1: Recommended Dosage of this compound and Other 5-HT1A Agonists for Anxiolytic Studies in Mice
| Compound | Dosage Range | Route of Administration | Observed Effect | Reference |
| This compound | 0.63 mg/kg | Not specified | Reduced immobility in behavioral models. | [1] |
| NLX-112 | 0.1 - 1.0 mg/kg | Subcutaneous (s.c.) | Anxiolytic-like activity in Open Field Test and Elevated Plus Maze.[2] | |
| 8-OH-DPAT | 0.1 - 1.0 mg/kg | Not specified | No significant anxiolytic effect in the Open Field Test in one study.[3] |
Table 2: Key Parameters for In Vivo Anxiety Models in Mice
| Behavioral Test | Key Parameters Measured | Typical Anxiolytic Effect |
| Open Field Test | Time spent in the center, number of entries into the center, total distance traveled. | Increased time and entries in the center. |
| Elevated Plus Maze | Time spent in open arms, number of entries into open arms, total arm entries. | Increased time and entries in the open arms. |
Signaling Pathways
This compound primarily acts on the 5-HT1A and Dopamine D2 receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for assessing the anxiolytic effects of this compound in mice using the Open Field Test and the Elevated Plus Maze.
Protocol 1: Open Field Test (OFT)
Objective: To assess general locomotor activity and anxiety-like behavior in an open, novel environment.
Materials:
-
Open field apparatus (e.g., a square arena, typically 40x40 cm, with walls)
-
Video camera and tracking software
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., subcutaneous). Allow for a 30-minute pre-treatment period.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity for 10 minutes using the video camera and tracking software.
-
Parameters to Measure:
-
Total distance traveled (cm)
-
Time spent in the center zone (seconds)
-
Number of entries into the center zone
-
Time spent in the periphery (seconds)
-
-
Data Analysis: Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the center zone without a significant change in total distance traveled.
Caption: Open Field Test Experimental Workflow.
Protocol 2: Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera and tracking software
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., subcutaneous). Allow for a 30-minute pre-treatment period.
-
Test Initiation: Gently place the mouse in the center of the maze, facing one of the open arms.
-
Data Collection: Record the mouse's activity for 5 minutes using the video camera and tracking software.
-
Parameters to Measure:
-
Time spent in the open arms (seconds)
-
Number of entries into the open arms
-
Time spent in the closed arms (seconds)
-
Number of entries into the closed arms
-
Total number of arm entries
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Number of open arm entries / Total arm entries) x 100]. Compare these percentages between the this compound-treated groups and the vehicle control group using appropriate statistical tests. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and entries into the open arms.
Caption: Elevated Plus Maze Test Experimental Workflow.
Disclaimer
These application notes are intended for guidance and informational purposes only. Researchers should optimize protocols based on their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare. The recommended dosages are based on available literature for this compound and similar compounds and may require further optimization.
References
S-14506 Hydrochloride: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its high affinity and specificity make it a valuable tool for researchers investigating the role of the 5-HT1A receptor in various physiological and pathological processes. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in a research setting.
S-14506 has been studied for its potential anxiolytic properties.[1][2] It is structurally related to the 5-HT1A receptor inverse agonist spiperone, yet it behaves as one of the most potent known agonists at this receptor, both in vitro and in vivo.[3] This unique characteristic makes it an interesting compound for studying the molecular mechanisms of G-protein coupled receptor (GPCR) activation.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1A receptors, which are Gi/o-coupled GPCRs.[4] Upon activation, the associated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] The activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.[2]
Beyond the canonical pathway, 5-HT1A receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which are involved in neuroprotection and neurogenesis.[3][5]
Supplier Information
This compound for research purposes can be obtained from various chemical suppliers. It is crucial to source the compound from a reputable vendor that provides a certificate of analysis confirming its identity and purity. Two such suppliers are:
-
Tocris Bioscience
-
MedChemExpress [5]
Note: this compound is intended for laboratory research use only.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinity of S-14506 for various serotonin receptor subtypes. The data is presented as pKi values, where a higher value indicates a higher binding affinity.
| Receptor Subtype | pKi Value |
| 5-HT1A | 9.0[1][2] |
| 5-HT1B | 6.6[1][2] |
| 5-HT1C | 7.5[1][2] |
| 5-HT2 | 6.6[1][2] |
| 5-HT3 | < 6.0[1][2] |
Radioligand Binding Parameters
The following table presents data from radioligand binding assays using [3H]-S-14506 in different tissue preparations.
| Tissue Preparation | Kd (nM) | Bmax (fmol/mg protein) |
| Hippocampal membranes | 0.79 ± 0.2 | 400 ± 32[3] |
| CHO cells expressing h5-HT1A | 0.13 ± 0.05 | 2990 ± 600 |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor using a competition binding assay with a known 5-HT1A radioligand (e.g., [3H]-8-OH-DPAT).
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[3H]-8-OH-DPAT (Radioligand)
-
This compound (Test compound)
-
Serotonin (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-8-OH-DPAT (at a concentration near its Kd), and 150 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of serotonin (10 µM final concentration), 50 µL of [3H]-8-OH-DPAT, and 150 µL of the membrane suspension.
-
Competition: 50 µL of this compound (at various concentrations), 50 µL of [3H]-8-OH-DPAT, and 150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
This compound (Test compound)
-
[35S]GTPγS (Radioligand)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare the cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Basal Binding: 50 µL of assay buffer, 50 µL of membranes (20-40 µg protein), 50 µL of GDP (10 µM final concentration), and 50 µL of [35S]GTPγS (0.1 nM final concentration).
-
Non-specific Binding: 50 µL of unlabeled GTPγS (10 µM final concentration), 50 µL of membranes, 50 µL of GDP, and 50 µL of [35S]GTPγS.
-
Stimulated Binding: 50 µL of this compound (at various concentrations), 50 µL of membranes, 50 µL of GDP, and 50 µL of [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Scintillation Counting: Determine the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Calculate the specific [35S]GTPγS binding. Plot the stimulated binding as a percentage of the maximal response against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Visualizations
Signaling Pathway of this compound at the 5-HT1A Receptor
Caption: S-14506 HCl signaling at the 5-HT1A receptor.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
References
- 1. What are 5-HT1A receptor agonists and how do they work? [synapse.patsnap.com]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of S-14506 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions for S-14506 hydrochloride, a potent 5-HT1A receptor full agonist and 5-HT2A/2C receptor antagonist.[1][2] this compound also exhibits dopamine (B1211576) D2 receptor antagonist properties.[1][2][3] Accurate preparation of stock solutions is paramount for ensuring the validity and reproducibility of experimental results in neuroscience research, particularly in studies related to anxiety and neuropsychiatric disorders. These protocols detail the necessary materials, step-by-step procedures for creating solutions for both in vitro and in vivo applications, and critical information on storage and stability.
Chemical and Physical Properties
This compound is a synthetic compound with specific physicochemical characteristics that are crucial for its handling and preparation. A summary of these properties is provided below.
| Property | Value |
| Molecular Formula | C₂₄H₂₇ClFN₃O₂[1] |
| Molecular Weight | 443.94 g/mol [1] |
| CAS Number | 286369-38-8[1] |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC)[4] |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solution preparation. The compound exhibits high solubility in organic solvents and limited solubility in aqueous solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 250 mg/mL[2] | 563.14 mM[2] | Ultrasonic agitation may be required.[2] |
| Ethanol | 4.07 mg/mL[4] | 10 mM[4] |
Experimental Protocols
Adherence to proper laboratory procedures and safety precautions is essential when handling this compound. Personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 10 mM)
This protocol is designed for creating a concentrated stock solution that can be stored for long periods and used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Determine the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 443.94 g/mol / 1000 Example: For 1 mL of a 10 mM stock, 4.44 mg of this compound is required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add the solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve the compound: Securely cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
This protocol describes the dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro assays.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. To minimize the final DMSO concentration, a serial dilution approach may be necessary.
-
Dilution: Add the calculated volume of the DMSO stock solution to the appropriate volume of the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation of the compound.
-
Final concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5%).
Visualized Workflows and Pathways
Diagrams can facilitate the understanding of complex processes. The following visualizations represent the stock solution preparation workflow and the established signaling pathway of S-14506.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: this compound Signaling Pathway.
References
Application Notes: S-14506 Hydrochloride in GTPγS Binding Assays for 5-HT1A Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This G-protein coupled receptor (GPCR) is a key target in the development of therapeutics for anxiety and other neuropsychiatric disorders.[2] The [³⁵S]GTPγS binding assay is a widely used functional assay to characterize the interaction of ligands with GPCRs.[3] It directly measures the activation of G-proteins, an early event in the signal transduction cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.[2] This method allows for the determination of agonist potency (EC50) and efficacy (Emax), providing valuable insights into the functional activity of compounds like this compound.
Principle of the GTPγS Binding Assay
Activation of a GPCR by an agonist, such as this compound, catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The [³⁵S]GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When [³⁵S]GTPγS is present, it binds to the activated Gα subunit. Because it is resistant to hydrolysis by the intrinsic GTPase activity of the Gα subunit, the Gα-[³⁵S]GTPγS complex accumulates. The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation by the agonist.
Quantitative Data Summary
The following table summarizes the pharmacological parameters of this compound in functional assays related to 5-HT1A receptor activation.
| Compound | Parameter | Value | Receptor/System | Assay Type |
| S-14506 | pKi | 9.0 | Human 5-HT1A | Radioligand Binding |
| S-14506 | Efficacy | Full Agonist | Human 5-HT1A | GTPase Assay |
| 5-HT (Serotonin) | Efficacy | Full Agonist (Reference) | Human 5-HT1A | GTPase Assay |
Note: The pKi value is a measure of binding affinity from radioligand binding assays, while the efficacy data is from a GTPase assay, a functional assay closely related to the GTPγS binding assay. S-14506 has been demonstrated to be a full agonist with a maximum response equivalent to that of the endogenous ligand, 5-HT.[4]
Signaling Pathway of S-14506 at the 5-HT1A Receptor
The following diagram illustrates the mechanism of this compound-induced activation of the 5-HT1A receptor and subsequent G-protein signaling.
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Agonist and inverse agonist efficacy at human recombinant serotonin 5-HT1A receptors as a function of receptor:G-protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using S-14506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its high affinity and specificity make it a valuable tool for studying the 5-HT1A receptor signaling pathway and for the screening and characterization of novel therapeutic agents targeting this receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to inhibitory Gi/o proteins.[3][4] Its activation leads to a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This pathway is implicated in various physiological processes, including the regulation of mood, anxiety, and cognition, making the 5-HT1A receptor a significant target for drug development in neuropsychiatric disorders.
These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other potential 5-HT1A receptor modulators.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | pKi |
| 5-HT1A | 9.0[1][2] |
| 5-HT1B | 6.6[1][2] |
| 5-HT1C | 7.5[1][2] |
| 5-HT2 | 6.6[1][2] |
| 5-HT3 | < 6.0[1][2] |
Table 2: Binding Characteristics of [3H]S-14506 in Different Tissues and Cell Lines
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Rat Hippocampal Membranes | 0.79 ± 0.2 | 400 ± 32 | [5] |
| CHO Cells expressing h5-HT1A | 0.13 ± 0.05 | 2990 ± 600 | [5] |
Signaling Pathway
The activation of the 5-HT1A receptor by an agonist like this compound initiates a well-defined signaling cascade. The receptor, upon agonist binding, activates the associated heterotrimeric Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent downstream cellular effects.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor. It involves competing for the binding of a radiolabeled ligand to membranes prepared from cells expressing the receptor.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).
-
A fixed concentration of radioligand (e.g., [3H]-8-OH-DPAT).
-
Serial dilutions of this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
To determine non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM serotonin) in a parallel set of wells.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of S-14506 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the 5-HT1A receptor, confirming its agonist activity at a Gi/o-coupled receptor.
Workflow:
Protocol:
-
Cell Culture:
-
Plate HEK293 or CHO cells stably expressing the human 5-HT1A receptor in a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of S-14506.
-
Plot the percentage of inhibition against the logarithm of the S-14506 concentration.
-
Determine the EC50 value (the concentration of S-14506 that produces 50% of its maximal inhibitory effect) using non-linear regression.
-
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by the 5-HT1A receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Workflow:
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (to ensure binding of [35S]GTPγS is agonist-dependent).
-
Serial dilutions of this compound.
-
Cell membrane preparation.
-
-
Pre-incubate for a short period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS. Basal binding is measured in the absence of an agonist.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Express the data as a percentage of the stimulation over the basal level.
-
Plot the percentage of stimulation against the logarithm of the S-14506 concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. The Emax for S-14506 should be compared to that of a known full agonist like serotonin.
-
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. S 14506 HCl - Immunomart [immunomart.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Hydrochloride in Central Nervous System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor, demonstrating significant potential for research in the field of neuroscience and psychopharmacology.[1][2] Its unique pharmacological profile, which also includes antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors, makes it a valuable tool for investigating the roles of these receptor systems in various central nervous system (CNS) functions and disorders.[3] These application notes provide detailed protocols for the in vitro and in vivo administration of this compound for CNS studies, along with relevant quantitative data and signaling pathway information.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆FN₃O₂·HCl | [1] |
| Molecular Weight | 443.94 g/mol | [1] |
| Appearance | Crystalline solid | |
| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. | [1][3] |
| Solubility | Soluble in DMSO (up to 250 mg/mL) and Ethanol (up to 4.07 mg/mL). | [3][4] |
Solution Preparation:
-
For in vitro assays: Prepare a stock solution in DMSO. Further dilutions can be made in aqueous buffers appropriate for the specific assay. It is advisable to use ultrasonic treatment to aid dissolution.[3]
-
For in vivo administration: Due to its likely hydrophobic nature, this compound may require a specific vehicle for in vivo use.[5] A common approach for similar compounds is to first dissolve it in a minimal amount of DMSO and then suspend the solution in a vehicle such as sterile saline, corn oil, or a solution containing PEG300 and Tween-80.[5] For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) can be prepared.[5]
Mechanism of Action and Signaling Pathway
S-14506 is a high-efficacy agonist at the 5-HT1A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[3] Upon activation by an agonist like S-14506, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can modulate the activity of other downstream effectors, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.
Caption: this compound signaling pathway.
Quantitative Data
The following tables summarize the binding affinities and in vivo dose-response data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKᵢ | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Tissue/Cell Line | Source |
| 5-HT₁ₐ | 9.0 | 0.79 ± 0.2 | 400 ± 32 | Rat Hippocampal Membranes | [8] |
| 5-HT₁ₐ (human) | 0.13 ± 0.05 | 2990 ± 600 | CHO Cells | [8] | |
| 5-HT₁ₑ | 6.6 | [1] | |||
| 5-HT₁ₒ | 7.5 | [1] | |||
| 5-HT₂ | 6.6 | [1] | |||
| 5-HT₃ | < 6.0 | [1] |
Table 2: In Vivo Dose-Response Data for this compound
| Experimental Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Effect | Source |
| Forced Swim Test | Rat | SC | 0.63 | Active in reducing immobility | [3] |
| Apomorphine-Induced Stereotypy | Mouse | IP | 0.2 - 3.38 | Dose-dependent antagonism of climbing and sniffing | [3] |
| Anxiolytic Activity (Pigeon Conflict Procedure) | Pigeon | Not specified | Exceptional anxiolytic potential | [1] |
Experimental Protocols
In Vitro Protocol: 5-HT₁ₐ Receptor Binding Assay
This protocol is adapted from established methods for radioligand binding assays.
Objective: To determine the binding affinity of this compound for the 5-HT₁ₐ receptor.
Materials:
-
Rat hippocampal membranes or membranes from cells expressing the human 5-HT₁ₐ receptor.
-
[³H]S-14506 or another suitable radioligand (e.g., [³H]8-OH-DPAT).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from rat hippocampus or cultured cells expressing the 5-HT₁ₐ receptor by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]S-14506 at a concentration close to its Kₑ value), and varying concentrations of unlabeled this compound (for competition binding).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: In vitro 5-HT1A receptor binding assay workflow.
In Vivo Protocol 1: Forced Swim Test (FST) in Rats
The FST is a common behavioral assay to screen for antidepressant-like activity.
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Male Wistar rats (200-250 g).
-
This compound.
-
Vehicle solution.
-
A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Video recording equipment.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.63 mg/kg) or vehicle via subcutaneous (SC) injection. The timing of administration before the test should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
Pre-test Session (Day 1): Place each rat individually in the swim tank for a 15-minute session. This session is for habituation and is not scored for drug effects. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, administer the drug or vehicle. Place the rats in the swim tank for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session. A trained observer, blind to the treatment groups, should score the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
In Vivo Protocol 2: Apomorphine-Induced Stereotypy in Mice
This test is used to evaluate the potential antipsychotic-like (dopamine D₂ receptor antagonist) properties of a compound.
Objective: To assess the ability of this compound to antagonize dopamine-mediated stereotyped behaviors.
Materials:
-
Male mice (e.g., CD-1 or Swiss Webster, 20-25 g).
-
This compound.
-
Apomorphine (B128758) hydrochloride.
-
Vehicle solution.
-
Observation cages.
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound (e.g., 0.2 - 3.38 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer a subcutaneous (SC) injection of apomorphine (e.g., 0.75 mg/kg) to induce stereotyped behaviors.
-
Behavioral Observation: Immediately after the apomorphine injection, place the mice individually in observation cages and record their behavior for a set period (e.g., 30-60 minutes).
-
Behavioral Scoring: Score the intensity of stereotyped behaviors (e.g., climbing, sniffing, gnawing) at regular intervals using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the group pretreated with this compound and the group pretreated with vehicle using an appropriate statistical test.
Caption: In vivo apomorphine-induced stereotypy workflow.
Conclusion
This compound is a versatile pharmacological tool for CNS research. Its potent 5-HT₁ₐ receptor agonism, coupled with its effects on other key neurotransmitter systems, provides a unique profile for investigating the neurobiology of mood, anxiety, and psychosis. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any experimental compound, it is crucial to carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of the findings.
References
- 1. researchgate.net [researchgate.net]
- 2. S 14506 HCl - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. S-14506 | 5-HT Receptor | 135722-25-7 | Invivochem [invivochem.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Hydrochloride in Receptor Functionality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It exhibits high affinity for the 5-HT1A receptor and is utilized in research to investigate the functional roles of this receptor in various physiological and pathological processes.[1][3] Notably, while behaving as a full agonist in functional assays, its binding characteristics can resemble that of an antagonist in certain in vitro conditions, making it a unique tool for studying receptor-G protein coupling.[4] S-14506 also shows some affinity for 5-HT2A/2C and dopamine (B1211576) D2 receptors, a factor to consider in experimental design.[5][6]
These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its interaction with the 5-HT1A receptor and to assess its functional consequences on downstream signaling pathways.
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [1][2][3] |
| 5-HT1B | 6.6 | [1][2][3] |
| 5-HT1C | 7.5 | [1][2][3] |
| 5-HT2 | 6.6 | [1][2][3] |
| 5-HT3 | < 6.0 | [1][2][3] |
Table 2: Radioligand Binding Parameters for [³H]S-14506
| Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| CHO cells expressing h5-HT1A | 0.13 ± 0.05 | 2.99 ± 0.60 | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 3. S 14506 HCl - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. S-14506 (hydrochloride) - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for In Vivo Microdialysis with S-14506 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to investigate the effects of S-14506 hydrochloride, a potent and selective 5-HT₁ₐ receptor full agonist.[1] While direct microdialysis data for this compound is limited, this document synthesizes information from studies on other potent 5-HT₁ₐ agonists to provide expected outcomes and a robust experimental framework. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals, offering invaluable insights into the neurochemical effects of novel compounds.[2][3][4][5]
Introduction to this compound
This compound is a high-affinity 5-HT₁ₐ receptor agonist with demonstrated anxiolytic properties in preclinical models.[1] It also exhibits some affinity for 5-HT₂ₐ/₂c receptors and displays dopamine (B1211576) D₂ receptor antagonist properties.[6] Understanding its impact on the extracellular concentrations of key neurotransmitters like serotonin (B10506) (5-HT) and dopamine (DA) is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of a potent 5-HT₁ₐ agonist, such as this compound, on extracellular neurotransmitter levels based on published in vivo microdialysis studies with similar compounds. These values are presented as a percentage change from baseline.
Table 1: Expected Effects of Systemic this compound Administration on Extracellular Neurotransmitter Levels in Rat Brain
| Brain Region | Neurotransmitter | Expected Change from Baseline (%) | Putative Mechanism |
| Medial Prefrontal Cortex | Dopamine | ↑ (Increase) | Activation of postsynaptic 5-HT₁ₐ receptors.[7] |
| Striatum | Dopamine | ↑ (Increase) | Facilitatory influence on dopamine release.[1] |
| Hippocampus | Serotonin | ↓ (Decrease) | Activation of somatodendritic 5-HT₁ₐ autoreceptors.[8] |
| Hippocampus | Noradrenaline | ↑ (Increase) | Activation of postsynaptic 5-HT₁ₐ receptors.[9] |
Table 2: Animal Model and Surgical Parameters for In Vivo Microdialysis
| Parameter | Specification |
| Animal Model | Male Sprague-Dawley rats |
| Body Weight | 250 - 350 g |
| Anesthesia | Isoflurane or Ketamine/Xylazine mixture |
| Stereotaxic Frame | Standard rat stereotaxic apparatus |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) or Buprenorphine (0.05 mg/kg, s.c.) |
| Recovery Period | 24 - 48 hours post-surgery |
Table 3: Stereotaxic Coordinates for Guide Cannula Implantation (from Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) (from dura) |
| Medial Prefrontal Cortex | +3.2 mm | ±0.6 mm | -3.0 mm |
| Dorsal Striatum | +1.0 mm | ±2.5 mm | -4.5 mm |
| Ventral Hippocampus | -5.6 mm | ±5.0 mm | -6.5 mm |
Note: These coordinates are approximate and should be verified with a reliable rat brain atlas.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound at the 5-HT₁ₐ Receptor
Caption: this compound signaling pathway at the 5-HT₁ₐ receptor.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis with this compound.
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-350 g).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
This compound: Dissolved in a suitable vehicle (e.g., sterile saline).
-
Microdialysis Probes: Commercially available concentric probes with a 2-4 mm semi-permeable membrane.
-
Guide Cannula: Sized to match the microdialysis probes.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, and jeweler's screws.
-
Microdialysis System: Microsyringe pump, fraction collector, and a freely moving animal system.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is commonly used for the analysis of monoamines.[5]
Surgical Implantation of Guide Cannula
-
Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.[3]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole at the predetermined stereotaxic coordinates for the target brain region (see Table 3).
-
Slowly lower the guide cannula to the desired dorsal-ventral coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.[3]
-
Suture the scalp incision and administer post-operative analgesics. Allow the animal to recover for 24-48 hours.[3]
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently handle the rat and insert the microdialysis probe through the guide cannula into the target brain region.
-
Place the animal in a freely moving system and connect the probe's tubing to the microsyringe pump and fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.
-
Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Administer this compound systemically (e.g., intraperitoneally or subcutaneously) at the desired doses.
-
Continue collecting dialysate samples at the same interval for the desired duration post-administration (e.g., 3-4 hours).
-
Store collected samples at -80°C until analysis.
Sample Analysis and Data Interpretation
-
Analyze the dialysate samples for neurotransmitter content using a validated analytical method such as HPLC-ECD.
-
Calculate the mean absolute concentration from the baseline samples for each animal.
-
Express all post-administration neurotransmitter levels as a percentage change from the mean baseline value.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect over time.
References
- 1. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel 5-HT1A receptor agonist, NLX-112 reduces l-DOPA-induced abnormal involuntary movements in rat: A chronic administration study with microdialysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Postsynaptic 5-hydroxytryptamine1A receptor activation increases in vivo dopamine release in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of 5-HT1A receptors on central noradrenergic activity: microdialysis studies using (+/-)-MDL 73005EF and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-14506 Hydrochloride in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-14506 hydrochloride is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It also displays antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[3][4] Its high affinity and specificity for the 5-HT1A receptor make it a valuable tool in neuroscience research and drug discovery, particularly for studying the role of the 5-HT1A receptor in various physiological and pathological processes. Notably, its radiolabeled form, [3H]S-14506, exhibits atypical binding characteristics for an agonist, binding with high affinity to both the G-protein coupled and uncoupled states of the 5-HT1A receptor.[5][6] This document provides detailed application notes and protocols for the use of this compound in radioligand binding studies.
Data Presentation
Table 1: Binding Affinity of this compound at Various Receptors
This table summarizes the binding affinities (pKi, Ki, Kd) of this compound for various neurotransmitter receptors, highlighting its high affinity and selectivity for the 5-HT1A receptor.
| Receptor | Species | Ligand | pKi | Ki (nM) | Kd (nM) | Reference |
| 5-HT1A | - | This compound | 9.0 | 0.1 | - | [1][2] |
| 5-HT1A | Rat (hippocampal membranes) | [3H]S-14506 | - | - | 0.79 ± 0.2 | [7] |
| 5-HT1A | Human (CHO cells) | [3H]S-14506 | - | - | 0.13 ± 0.05 | [7] |
| 5-HT1B | - | This compound | 6.6 | 251.19 | - | [1][2] |
| 5-HT1C (5-HT2C) | - | This compound | 7.5 | 31.62 | - | [1][2] |
| 5-HT2 | - | This compound | 6.6 | 251.19 | - | [1][2] |
| 5-HT3 | - | This compound | < 6.0 | > 1000 | - | [1][2] |
Table 2: Receptor Density (Bmax) for [3H]S-14506
This table presents the maximum receptor density (Bmax) determined using [3H]S-14506 in different tissue preparations.
| Tissue/Cell Type | Radioligand | Bmax | Reference |
| Rat Hippocampal Membranes | [3H]S-14506 | 400 ± 32 fmol/mg protein | [7] |
| Human 5-HT1A Receptors in CHO Cells | [3H]S-14506 | 2.99 ± 0.60 pmol/mg protein | [7] |
Experimental Protocols
Protocol 1: Saturation Binding Assay with [3H]S-14506
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the 5-HT1A receptor using [3H]S-14506.
Materials:
-
[3H]S-14506 (Radioligand)
-
Unlabeled this compound (for non-specific binding)
-
Membrane preparation (e.g., from rat hippocampus or cells expressing 5-HT1A receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge to pellet the membranes and wash the pellet.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of varying concentrations of [3H]S-14506 (e.g., 0.05 to 10 nM) and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of varying concentrations of [3H]S-14506 and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM).
-
-
Add 100 µL of the membrane preparation (e.g., 100-200 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of [3H]S-14506.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay with this compound
This protocol is used to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT or [3H]S-14506).
Materials:
-
Radioligand (e.g., [3H]8-OH-DPAT or [3H]S-14506)
-
Unlabeled this compound (or other test compounds)
-
Membrane preparation
-
Assay Buffer
-
Wash Buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of the radioligand at a fixed concentration (typically at or near its Kd value).
-
100 µL of the membrane preparation (100-200 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction and filter as described in the saturation binding assay protocol.
-
-
Scintillation Counting:
-
Count the radioactivity as described previously.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of S-14506 at the 5-HT1A Receptor
Caption: Signaling pathway of S-14506 at the 5-HT1A receptor.
Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Evaluation of [C]S14506 and [F]S14506 in rat and monkey as agonist PET radioligands for brain 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of [11C]S14506 and [18F]S14506 in rat and monkey as agonist PET radioligands for brain 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-14506 hydrochloride solubility issues and solutions
Welcome to the technical support center for S-14506 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] It also exhibits antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[3] Its primary mechanism of action involves the activation of the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR).
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[4] It has very low solubility in aqueous solutions.
Q3: How should I store this compound powder and stock solutions?
For optimal stability, the solid powder should be stored desiccated at -20°C.[3] Stock solutions prepared in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound.
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Solution:
-
Ensure the correct solvent is being used. DMSO is the recommended solvent for achieving the highest concentration.
-
Use sonication. Applying ultrasonic waves can significantly aid in the dissolution of this compound, particularly when preparing high-concentration stock solutions in DMSO.[3]
-
Gentle warming. While not explicitly documented for this compound, gentle warming (e.g., to 37°C) can sometimes assist in dissolving compounds. However, this should be done with caution to avoid potential degradation.
-
Use fresh, anhydrous solvent. Ensure that the DMSO or ethanol used is of high purity and free from water, as contaminants can affect solubility.
-
Issue 2: Precipitation of the compound upon dilution into aqueous media.
-
Problem: After preparing a stock solution in DMSO, the compound precipitates when diluted into an aqueous buffer (e.g., PBS, cell culture media) for an experiment.
-
Solution:
-
Minimize the concentration of the organic solvent in the final solution. Aim to keep the final concentration of DMSO or ethanol in your experimental setup as low as possible, ideally below 0.5%, to reduce the chances of precipitation and to avoid solvent-induced cellular toxicity.
-
Perform serial dilutions. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Increase the volume of the aqueous medium. Diluting the stock solution into a larger volume of the aqueous buffer can help to maintain solubility.
-
Vortex during dilution. Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing, which can prevent localized high concentrations that lead to precipitation.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (Mass) | Notes |
| DMSO | ~563 mM | 250 mg/mL | Sonication may be required.[3] |
| DMSO | 100 mM | 44.39 mg/mL | |
| Ethanol | 10 mM | 4.44 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.39 mg.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly.
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by this compound.
Experimental Workflow
Caption: General experimental workflow for an in vitro cell-based assay using this compound.
References
Technical Support Center: Optimizing S-145 Concentration for In Vitro Experiments
Important Note on Compound Identity: It has come to our attention that there may be confusion between two similarly named compounds: S-14506 hydrochloride and S-145 . Current literature consistently identifies this compound as a potent 5-HT1A receptor agonist. In contrast, S-145 is a well-characterized, potent, and specific thromboxane (B8750289) A2/prostaglandin H2 (TP) receptor antagonist. This guide will focus on S-145 , the TP receptor antagonist, as the optimization of antagonist concentration for in vitro experiments is a common requirement for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What is S-145 and what is its primary mechanism of action in vitro?
A1: S-145 is a potent and specific antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[1] Its primary mechanism of action is to bind to TP receptors and prevent their activation by agonists like thromboxane A2 (TXA2) or TXA2 mimetics such as U-46619.[2] This blockade inhibits downstream signaling pathways.[3][4]
Q2: What are the common in vitro applications of S-145?
A2: S-145 is frequently used in in vitro studies to investigate the role of the TP receptor in various physiological and pathophysiological processes. Common applications include:
-
Inhibiting platelet aggregation.[1]
-
Studying vascular and airway smooth muscle contraction.[5]
-
Investigating signaling pathways mediated by the TP receptor.[3]
Q3: What is a typical starting concentration range for S-145 in in vitro experiments?
A3: Based on published data, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro assays. The optimal concentration will depend on the specific cell type, agonist concentration, and experimental endpoint. For instance, IC50 values for inhibiting U-46619-induced aortic contraction have been reported to be as low as 1.4 nM.[2]
Q4: Does S-145 exhibit any partial agonist activity?
A4: Some studies have suggested that S-145 may exhibit weak partial agonist activity at concentrations significantly higher than those required for antagonism, particularly in platelets and aortic smooth muscle.[5][6] This is an important consideration when designing experiments with a wide range of S-145 concentrations.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for S-145 in my assay.
-
Question: I am observing a much higher IC50 value for S-145 in my platelet aggregation assay than what is reported in the literature. What could be the cause?
-
Answer: Several factors could contribute to a rightward shift in the dose-response curve for S-145:
-
Agonist Concentration: Ensure you are using an appropriate agonist concentration, typically the EC80 (the concentration that elicits 80% of the maximal response). A very high agonist concentration will require a higher concentration of the antagonist to achieve inhibition.
-
Pre-incubation Time: S-145 may be slow to bind to the TP receptor. Try increasing the pre-incubation time of your cells or tissues with S-145 before adding the agonist. A time-course experiment can help determine the optimal pre-incubation period.
-
Compound Stability: Verify the stability of your S-145 stock solution. Improper storage can lead to degradation and reduced potency.
-
Cell/Tissue Health: Ensure your platelets or other cells are healthy and responsive. Poor cell viability can lead to inconsistent and misleading results.
-
Issue 2: High variability between replicate wells in a vascular smooth muscle contraction assay.
-
Question: My results from a vascular smooth muscle contraction assay show high variability between replicate wells treated with the same concentration of S-145. How can I improve the consistency?
-
Answer: High variability in tissue-based assays can be challenging. Consider the following:
-
Tissue Preparation: Ensure consistent and careful preparation of the vascular rings or strips. Variations in size or damage during preparation can affect the contractile response.
-
Equilibration Time: Allow sufficient time for the tissues to equilibrate in the organ bath before starting the experiment.
-
Washing Steps: Thorough and consistent washing between agonist additions is crucial to remove residual compounds.
-
Compound Solubility: At higher concentrations, S-145 might precipitate out of solution. Visually inspect your working solutions for any signs of precipitation.
-
Data Presentation
Table 1: In Vitro Potency of S-145
| Assay Type | Tissue/Cell Type | Species | Agonist | Potency Metric | Reported Value (nM) | Reference |
| Vascular Contraction | Thoracic Aorta | Rat | U-46619 | IC50 | 1.4 | [2] |
| Vascular Contraction | Coronary Artery | Pig | U-46619 | IC50 | 52.5 times lower than SQ29,548 | [1] |
| Platelet Aggregation | Platelets | Pig | U-46619 | - | Equipotent with SQ29,548 | [1] |
| Radioligand Binding | Platelet Membranes | Human | [3H]S-145 | Kd | 0.75 | [6] |
| Radioligand Binding | Platelets | Guinea Pig | (+)-[3H]S-145 | Kd | 0.57 | [5] |
| Radioligand Binding | Aorta | Guinea Pig | (+)-[3H]S-145 | Kb | 0.014 | [5] |
| Radioligand Binding | Trachea | Guinea Pig | (+)-[3H]S-145 | Kd | 0.019 | [5] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add various concentrations of S-145 or vehicle control to the PRP and pre-incubate for a specified time (e.g., 5-15 minutes) at 37°C.
-
Initiate platelet aggregation by adding a TP receptor agonist (e.g., U-46619 or arachidonic acid) at its EC80 concentration.
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of S-145 relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of S-145 to determine the IC50 value.
-
Protocol 2: Vascular Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Isolate a blood vessel (e.g., thoracic aorta) and place it in cold Krebs-Henseleit buffer.
-
Carefully remove surrounding connective tissue and cut the vessel into rings of 2-3 mm in length.
-
-
Assay Procedure:
-
Mount the vascular rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Induce a reference contraction with a depolarizing agent (e.g., KCl) to ensure tissue viability.
-
After washing and re-equilibration, pre-incubate the tissues with various concentrations of S-145 or vehicle control for a defined period (e.g., 20-30 minutes).
-
Add a TP receptor agonist (e.g., U-46619) in a cumulative concentration-response manner to induce contraction.
-
-
Data Analysis:
-
Record the isometric tension generated by the vascular rings.
-
Construct concentration-response curves for the agonist in the presence and absence of different concentrations of S-145.
-
Calculate the IC50 value for S-145's inhibition of the agonist-induced contraction.
-
Mandatory Visualizations
Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.
Caption: General Experimental Workflow for S-145.
Caption: Troubleshooting Workflow for High IC50.
References
- 1. Antagonistic actions of S-145 on vascular and platelet thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological actions of S-145, a novel thromboxane A2 antagonist, in various smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of a novel TXA2/PGH2 receptor ligand (S-145) in platelets and vascular and airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of platelet thromboxane A2/prostaglandin H2 receptor by a novel thromboxane receptor antagonist, [3H]S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of S-14506 hydrochloride in solution
Technical Support Center: S-14506 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound in solution. The following sections offer troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability of this compound. Recommended conditions vary for the solid compound versus solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a sealed container, protected from moisture.[1][2][3] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is tightly sealed.[3][4] | |
| Stock Solutions | -80°C | Up to 6 months | This is the preferred temperature for long-term solution storage.[1][2][3] |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions.[1][2][3] |
Q2: What solvents should I use to prepare this compound solutions?
A2: this compound has good solubility in common organic solvents. The choice of solvent may depend on the experimental design and required concentration.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 250 mg/mL | ~563 mM | Ultrasonic treatment may be required to achieve maximum solubility.[1] |
| Ethanol | 4.07 mg/mL | ~10 mM | Soluble up to 10 mM.[5] |
Experimental Protocol: Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.[1]
-
Sterilization (for cell culture): If the solution will be used in a sterile environment, filter it through a 0.22 µm syringe filter.[6]
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed tubes. Store immediately at the recommended temperature (-20°C for short-term, -80°C for long-term).[1][2][3]
Q3: What are the likely causes of this compound degradation in solution?
A3: While specific degradation pathways for this compound are not extensively documented, degradation of similar small molecule hydrochloride salts is often attributed to several factors:
-
Oxidation: Reaction with dissolved oxygen can alter the molecule's structure. This process can be accelerated by light and heat.[7][8]
-
Photolysis: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds and cause degradation.[7][8]
-
pH: Aqueous solutions of hydrochloride salts can be slightly acidic.[6] Extreme pH conditions can promote hydrolysis, a chemical breakdown reaction with water. The stability of similar compounds has been shown to be pH-dependent.[9][10]
-
Temperature: Storing solutions at temperatures above the recommended -20°C or -80°C can accelerate chemical degradation. Repeated freeze-thaw cycles can also compromise stability.[8]
-
Moisture: For the solid compound, absorption of moisture can lead to degradation. It is essential to keep the product in a sealed container away from moisture.[1][2]
Q4: How can I minimize the degradation of my this compound stock solution?
A4: To ensure the long-term stability and performance of your solution, adhere to the following best practices:
-
Protect from Light: Store solutions in amber vials or wrap tubes in foil to prevent photodegradation.
-
Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize contamination risk.
-
Use High-Purity Solvents: Use anhydrous, high-grade solvents to minimize contaminants and water content.
-
Consider an Inert Atmosphere: For highly sensitive experiments, purging the vial headspace with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.[7]
-
Verify pH: For aqueous-based buffers, ensure the pH is within a stable range. While this compound is soluble in DMSO and ethanol, subsequent dilution into aqueous media should be done immediately prior to the experiment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues with this compound solutions.
Issue: I am observing unexpected experimental results or signs of compound degradation (e.g., color change, precipitation).
This workflow can help you troubleshoot the potential cause.
Caption: Troubleshooting workflow for this compound solution degradation.
The following diagram illustrates the primary environmental factors that can contribute to the degradation of this compound in solution.
Caption: Key environmental factors influencing this compound stability.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. S-14506 | 5-HT Receptor | 135722-25-7 | Invivochem [invivochem.com]
- 4. usbio.net [usbio.net]
- 5. labsolu.ca [labsolu.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting unexpected results in S-14506 hydrochloride studies
Welcome to the technical support center for S-14506 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent and selective 5-HT1A receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] Unlike many other 5-HT1A agonists, it exhibits an atypical binding profile. It is also known to act as an antagonist at 5-HT2A/2C and dopamine (B1211576) D2 receptors, which can influence its overall pharmacological effect.[1]
Q2: We are observing inconsistent results in our binding assays compared to literature values for other 5-HT1A agonists. Why might this be?
This is a common issue and is likely due to the unique binding characteristics of S-14506. The binding of [3H]S-14506 to 5-HT1A receptors is not significantly affected by guanine (B1146940) nucleotides (like GTPγS or GppNHp) or sodium ions. This is in stark contrast to classic agonists like 8-OH-DPAT, whose binding is sensitive to these modulators. This suggests that S-14506 may stabilize a different conformational state of the receptor.
Q3: Our functional assays are showing lower than expected potency for S-14506. What could be the cause?
Several factors could contribute to this. First, ensure the integrity and concentration of your this compound stock solution. The compound's solubility and stability in different solvents should be considered. Second, the choice of cell line and the level of receptor expression can significantly impact the observed potency. Finally, because S-14506 is a full agonist, you may be observing receptor desensitization or internalization with prolonged exposure, which could dampen the response.
Q4: We are conducting in vivo studies and observing unexpected behavioral effects. Could this be related to off-target activity?
Yes, this is a critical consideration. This compound is a known antagonist of dopamine D2 receptors.[1] Therefore, at higher doses, it can inhibit dopamine-mediated behaviors. For example, it has been shown to antagonize apomorphine-induced stereotyped behaviors in rodents.[1] It is crucial to include appropriate controls to differentiate between 5-HT1A agonist effects and D2 antagonist effects.
Troubleshooting Guides
Issue 1: Inconsistent or Atypical Radioligand Binding Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant change in [3H]S-14506 binding in the presence of GTPγS. | This is an expected characteristic of S-14506. Its binding is largely insensitive to guanine nucleotides. | Use a classic agonist like [3H]8-OH-DPAT in a parallel experiment as a positive control to ensure your assay conditions can detect GTPγS-induced shifts in agonist binding. |
| Higher Bmax value observed with [3H]S-14506 compared to [3H]8-OH-DPAT. | S-14506 may label both G-protein coupled and uncoupled states of the 5-HT1A receptor, while 8-OH-DPAT preferentially binds to the high-affinity, G-protein coupled state. | This is an inherent property of the ligand. For receptor density measurements, be consistent with the radioligand used across experiments and acknowledge the potential for different receptor states being labeled. |
| Low specific binding of [3H]S-14506. | Several factors could be at play: improper membrane preparation, radioligand degradation, or suboptimal assay buffer composition. | 1. Membrane Preparation: Ensure your membrane preparation protocol effectively isolates membranes with high receptor density. 2. Radioligand Integrity: Check the age and storage conditions of your [3H]S-14506. 3. Assay Buffer: Optimize buffer components. Unlike 8-OH-DPAT, S-14506 binding is not enhanced by magnesium or calcium ions. |
Issue 2: Unexpected Outcomes in Functional Assays (cAMP and GTPγS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected potency (EC50) in a GTPγS binding assay. | 1. GDP Concentration: The concentration of GDP can influence the potency of agonists in GTPγS assays. 2. Cell Line/Tissue Specifics: The coupling efficiency between the 5-HT1A receptor and G-proteins can vary between cell lines and tissues. | 1. Optimize GDP: Titrate the GDP concentration in your assay to find the optimal window for S-14506-induced stimulation. 2. Cell Line Validation: If using a recombinant cell line, ensure robust expression and functional coupling of the 5-HT1A receptor. |
| Weak or absent inhibition of forskolin-stimulated cAMP accumulation. | 1. Receptor Desensitization: As a full agonist, S-14506 can induce rapid receptor desensitization. 2. Cellular Health: Poor cell health can lead to a blunted signaling response. 3. Assay Timing: The kinetics of the cAMP response to S-14506 may differ from other agonists. | 1. Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time for S-14506 to achieve maximal inhibition of cAMP. 2. Cell Viability: Confirm cell viability before and after the assay. 3. Use a Phosphodiesterase Inhibitor: Include a phosphodiesterase inhibitor (e.g., IBMX) in your assay to prevent cAMP degradation. |
Issue 3: Confounding Results in In Vivo Behavioral Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| At higher doses, anxiolytic effects are diminished or accompanied by motor deficits. | This is likely due to the dopamine D2 receptor antagonist activity of S-14506. | 1. Dose-Response Curve: Establish a full dose-response curve to identify the therapeutic window for anxiolytic effects without motor impairment. 2. Selective Antagonist Pre-treatment: Pre-treat animals with a selective 5-HT1A antagonist (e.g., WAY-100635) to confirm that the anxiolytic effects are mediated by 5-HT1A receptors. 3. Dopaminergic Challenge: To investigate D2 receptor occupancy, assess the ability of S-14506 to block the effects of a D2 agonist like apomorphine. |
| Inconsistent anxiolytic-like responses in the elevated plus-maze (EPM). | The EPM is sensitive to various factors including lighting, handling, and time of day. The dual action of S-14506 can also contribute. | 1. Standardize EPM Protocol: Strictly control all experimental variables. 2. Include Positive Control: Use a well-characterized anxiolytic agent (e.g., diazepam) as a positive control. 3. Assess Locomotor Activity: Concurrently measure locomotor activity (e.g., in an open field test) to ensure that the observed effects in the EPM are not due to sedation or hyperactivity. |
Quantitative Data Presentation
Table 1: Comparative Binding Affinities (pKi) of S-14506 and Reference Compounds
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT2 | 5-HT3 | D2 |
| S-14506 | 9.0 | 6.6 | 7.5 | 6.6 | < 6.0 | ~7.0 |
| 8-OH-DPAT | ~8.5 | ~5.4 | - | - | - | - |
| WAY-100635 | ~8.9 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | ~6.0 |
Data compiled from multiple sources. pKi values are the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor using [3H]S-14506 as the radioligand.
Materials:
-
Membrane preparation from cells or tissue expressing 5-HT1A receptors
-
[3H]S-14506
-
Unlabeled S-14506 (for non-specific binding) and test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled S-14506 (for non-specific binding) or the test compound dilution.
-
50 µL of [3H]S-14506 (at a final concentration close to its Kd, e.g., 0.2 nM).
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto glass fiber filters (pre-soaked in wash buffer).
-
Wash the filters three times with ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of S-14506 to inhibit forskolin-stimulated cAMP production in cells expressing 5-HT1A receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Seed the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer containing IBMX (e.g., 500 µM) and incubate for 30 minutes at 37°C.
-
Add serial dilutions of S-14506 or a vehicle control to the wells.
-
Immediately add forskolin to all wells (except for basal control) at a final concentration that elicits a submaximal response (e.g., 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the IC50 value for S-14506.
Mandatory Visualizations
Caption: S-14506 signaling pathway at the 5-HT1A receptor.
Caption: Logical workflow for troubleshooting in vivo S-14506 studies.
References
Technical Support Center: S-14506 Hydrochloride In Vivo Efficacy
Welcome to the technical support center for S-14506 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo efficacy of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Q1: I am not observing the expected anxiolytic or antidepressant-like effects of this compound in my behavioral models. What are the potential reasons for this lack of efficacy?
A1: A lack of efficacy can stem from several factors, ranging from suboptimal dosing to issues with the experimental setup. Here's a step-by-step troubleshooting approach:
-
1. Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.[1]
-
2. Re-evaluate Dosing Regimen: this compound is a potent 5-HT1A agonist.[1] It's possible that the dose used is outside the therapeutic window (either too low to be effective or high enough to cause off-target effects or desensitization).
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Published studies have reported effective doses in rodents ranging from 0.125 to 1.0 mg/kg for 5-HT1A agonists in the forced swim test.[2]
-
-
3. Check Vehicle Formulation and Administration:
-
Solubility: this compound is soluble in DMSO.[3] For in vivo use, a co-solvent system is often necessary. Ensure the compound is fully dissolved and the vehicle is appropriate for the route of administration and well-tolerated by the animals.
-
Route of Administration: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) will significantly impact the pharmacokinetic profile. If you are administering orally, consider the potential for first-pass metabolism, which may reduce bioavailability.
-
-
4. Acclimatization and Handling: Insufficient acclimatization of animals to the experimental environment and excessive handling can increase stress levels, potentially masking the anxiolytic effects of the compound. Ensure a proper habituation period before behavioral testing.[4]
-
5. Behavioral Paradigm Subtleties: The specific parameters of your behavioral test (e.g., time of day for testing, apparatus dimensions, lighting conditions) can influence the outcome. Review established protocols for the elevated plus maze or forced swim test to ensure your setup is optimized.[5][6]
Q2: I am observing inconsistent results between animals treated with the same dose of this compound. What could be causing this variability?
A2: Inter-animal variability is a common challenge in in vivo research. Here are some potential sources and solutions:
-
1. Formulation and Dosing Accuracy:
-
Inhomogeneous Solution: If this compound is not fully dissolved or has precipitated out of solution, animals may receive different effective doses. Ensure your formulation is a clear solution or a homogenous suspension that is well-mixed before each administration.
-
Dosing Volume and Technique: Inaccurate dosing volumes or improper injection techniques can lead to significant variations in the administered dose. Use calibrated equipment and ensure all personnel are proficient in the chosen administration route.
-
-
2. Biological Factors:
-
Sex and Age: Male and female rodents can respond differently to CNS-active compounds. Similarly, age can influence drug metabolism and receptor expression. Ensure your study groups are well-matched for sex and age.
-
Genetic Strain: Different strains of mice and rats can exhibit varying baseline levels of anxiety and may have different sensitivities to 5-HT1A agonists.[6] Be consistent with the animal strain used.
-
-
3. Environmental Factors: Subtle differences in housing conditions, diet, or light-dark cycles can impact animal physiology and behavior. Maintain consistent environmental conditions for all experimental animals.
Frequently Asked Questions (FAQs)
Formulation and Administration
Q: What is a suitable vehicle for in vivo administration of this compound?
| Vehicle Component | Suggested Concentration | Notes |
| Primary Solvent | ||
| DMSO | ≤ 10% | First, dissolve this compound in DMSO.[3][7] |
| Co-solvents/Surfactants | ||
| PEG400 | 30-60% | Helps to increase solubility and is generally well-tolerated. |
| Tween 80 or Cremophor EL | 5-10% | Surfactants that can improve solubility and stability. |
| Final Diluent | ||
| Saline (0.9% NaCl) or PBS | q.s. to final volume | Bring the formulation to the final volume with a physiological solution. |
Important: Always prepare a fresh solution on the day of the experiment and visually inspect for any precipitation. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[8]
Q: What is the recommended route of administration for this compound?
A: The optimal route of administration depends on your experimental goals.
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: These routes are common in preclinical studies as they bypass first-pass metabolism and generally lead to more predictable bioavailability compared to oral administration.
-
Oral Gavage (p.o.): If you are investigating the potential for oral efficacy, this is the appropriate route. However, be aware that oral bioavailability may be lower and more variable.
-
Central Administration (e.g., intracerebroventricular): For mechanistic studies to confirm direct CNS effects, central administration can be used.[1]
Pharmacology and Mechanism of Action
Q: What is the mechanism of action of this compound?
A: this compound is a highly potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] It also exhibits antagonist properties at the dopamine (B1211576) D2 receptor and has some affinity for the 5-HT2C receptor. Its anxiolytic and antidepressant-like effects are primarily attributed to its agonistic activity at 5-HT1A receptors.
Experimental Design
Q: Are there any specific considerations for designing in vivo studies with this compound?
A: Yes, here are some key considerations:
-
Brain Penetration: As a CNS-acting drug, this compound must cross the blood-brain barrier (BBB). While its chemical properties suggest it is likely to be brain-penetrant, factors such as efflux transporters could influence its concentration in the brain.[9][10][11]
-
Drug-Drug Interactions: Be cautious if co-administering this compound with other drugs, particularly those that also act on the serotonergic or dopaminergic systems, as this could lead to synergistic or antagonistic effects.[12]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a standard method for assessing anxiety-like behavior in rodents.[4][5][13]
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure: a. Acclimatize animals to the housing facility for at least one week before the experiment. b. On the test day, move the animals to the testing room and allow them to habituate for at least 60 minutes. c. Administer this compound or vehicle at the predetermined dose and route. d. After the appropriate pre-treatment interval, place the animal in the center of the EPM, facing an open arm. e. Allow the animal to explore the maze for 5 minutes. f. Record the session using a video camera for later analysis.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity) An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common screening tool for potential antidepressant compounds.[2][6][14]
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure: a. On day 1 (pre-test), place the animal in the water cylinder for 15 minutes. b. 24 hours later (test day), administer this compound or vehicle. c. After the pre-treatment interval, place the animal back into the water cylinder for 5 minutes. d. Record the session for subsequent analysis.
-
Data Analysis: The primary measure is the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect. It is also important to score active behaviors like swimming and climbing, as 5-HT1A agonists typically increase swimming behavior.[6]
Quantitative Data Summary
While specific quantitative pharmacokinetic data for this compound is limited in the public domain, the following table summarizes its known receptor binding affinities.
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [1] |
| 5-HT1B | 6.6 | [1] |
| 5-HT1C | 7.5 | [1] |
| 5-HT2 | 6.6 | [1] |
| 5-HT3 | < 6.0 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating stronger binding affinity.
This technical support center provides a starting point for troubleshooting and optimizing your in vivo experiments with this compound. For further assistance, consulting detailed pharmacological literature on 5-HT1A agonists and general principles of in vivo study design is highly recommended.
References
- 1. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 2. Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Elevated plus maze protocol [protocols.io]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. proventainternational.com [proventainternational.com]
- 11. researchgate.net [researchgate.net]
- 12. Potentially clinically significant drug-drug interactions in older patients admitted to the hospital: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of 5-HT1A and 5-HT1B receptors in antidepressant drug actions in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of S-14506 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of S-14506 hydrochloride. This information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor.[1] It exhibits a unique binding mechanism that may involve interaction with both the agonist binding site and the G protein interaction switch site, potentially leading to positive cooperativity.[1][2]
Q2: What are the known off-target activities of this compound?
Beyond its primary activity as a 5-HT1A agonist, this compound has been shown to act as a 5-HT2A/2C antagonist and a dopamine (B1211576) D2 receptor antagonist.[3]
Q3: How can the dopamine D2 receptor antagonism of this compound affect my experimental results?
The dopamine D2 receptor antagonism can be a confounding factor in neuroscience research. For instance, in vivo studies may show results that are a composite of 5-HT1A agonism and D2 antagonism. This compound has been observed to inhibit the in vivo binding of [3H]raclopride in the striatum and olfactory bulbs and antagonizes apomorphine-induced stereotyped behaviors in mice, which are classic indicators of dopamine D2 receptor blockade.[3] Researchers should consider using appropriate controls, such as co-administration with a selective D2 agonist or antagonist, to dissect these effects.
Q4: Can the 5-HT2A/2C antagonism interfere with my studies on serotonergic signaling?
Yes, if your experimental system expresses 5-HT2A or 5-HT2C receptors, the antagonistic activity of this compound at these sites could lead to unexpected outcomes. This is particularly relevant in studies of complex behaviors or neuronal network activity where multiple serotonin receptor subtypes are involved. It is advisable to characterize the expression of these receptors in your model system.
Troubleshooting Guides
Issue: Unexpected or contradictory results in an in vivo behavioral study.
If you observe unexpected behavioral phenotypes, consider the following troubleshooting workflow:
Issue: Inconsistent potency or efficacy in an in vitro assay.
If you are observing variability in your in vitro results, consider the following:
-
Receptor Expression Profile: Confirm the expression profile of 5-HT and dopamine receptors in your cell line or tissue preparation. The presence of 5-HT2A, 5-HT2C, or D2 receptors could influence the net response.
-
G Protein Coupling: this compound's binding can be influenced by the G protein coupling state of the 5-HT1A receptor.[2] Ensure your assay conditions (e.g., presence of GTP analogs like GppNHp) are optimized and consistent to stabilize the desired receptor state.
-
Assay Specificity: Run parallel assays using selective agonists and antagonists for 5-HT1A, 5-HT2A/2C, and D2 receptors to confirm the specificity of the observed effect.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various receptors.
Table 1: Receptor Binding Affinities (pKi)
| Receptor | pKi Value |
| 5-HT1A | 9.0 |
| 5-HT1B | 6.6 |
| 5-HT1C | 7.5 |
| 5-HT2 | 6.6 |
| 5-HT3 | < 6.0 |
Data sourced from Tocris Bioscience.[1]
Table 2: Dissociation Constants (Kd) for 5-HT1A Receptor
| Preparation | Kd Value (nM) |
| Rat Hippocampal Membranes | 0.79 ± 0.2 |
| CHO Cells expressing h5-HT1A | 0.13 ± 0.05 |
Data sourced from Milligan et al. (2001).[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol provides a general framework for determining the binding affinity of this compound for its target and off-target receptors.
Signaling Pathways
The diagram below illustrates the on-target and potential off-target signaling pathways of this compound.
References
Technical Support Center: Minimizing Experimental Variability with S-14506 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability when working with S-14506 hydrochloride.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
1. Compound Handling and Storage
-
Q: How should I prepare a stock solution of this compound?
-
A: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[1] For most in vitro assays, preparing a concentrated stock solution in high-quality, anhydrous DMSO is recommended. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[1] For in vivo studies, the DMSO stock can be further diluted in appropriate vehicles.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: The solid compound should be desiccated at room temperature.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to prepare fresh working solutions on the day of the experiment.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]
-
-
Q: I'm observing precipitation when diluting my DMSO stock in an aqueous buffer. How can I prevent this?
-
A: Precipitation can occur when a highly concentrated DMSO stock is rapidly diluted into an aqueous solution. To mitigate this, perform serial dilutions. Additionally, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and cytotoxicity. For in vivo preparations, using a vehicle containing co-solvents like PEG400 or Tween 80 can improve solubility.[4]
-
2. In Vitro Assays
-
Q: My radioligand binding assay shows high non-specific binding. What could be the cause?
-
A: High non-specific binding can be caused by several factors:
-
Radioligand concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding.
-
Insufficient blocking: Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA).
-
Inadequate washing: Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand effectively.
-
Filter pre-treatment: Pre-soaking glass fiber filters with a solution like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.
-
-
-
Q: I am not observing the expected G-protein activation in my [35S]GTPγS binding assay. What should I check?
-
A: Several factors can lead to a weak or absent signal in a [35S]GTPγS binding assay:
-
Membrane quality: Ensure the membrane preparations are of high quality and have been stored properly to maintain receptor integrity.
-
GDP concentration: The concentration of GDP is critical. Too high a concentration can inhibit [35S]GTPγS binding, while too little can lead to high basal binding.
-
Agonist concentration and incubation time: Optimize the concentration of this compound and the incubation time to ensure you are capturing the maximal response.
-
G-protein coupling: this compound's effects are dependent on Gi protein coupling.[3] Confirm that your cell or tissue system expresses sufficient levels of Gi proteins.
-
-
-
Q: My dose-response curve for this compound is not sigmoidal or shows low potency. What are potential reasons?
-
A: An atypical dose-response curve can result from:
-
Compound degradation: Ensure the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Solubility issues: At higher concentrations, the compound may be precipitating in the assay medium.
-
Receptor desensitization: Prolonged exposure to a high concentration of a full agonist like this compound can lead to receptor desensitization. Consider shorter incubation times.
-
Off-target effects: At very high concentrations, the compound may exhibit off-target effects that interfere with the assay readout. This compound also has antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors, which could be a factor depending on the experimental system.[5]
-
-
3. In Vivo Studies
-
Q: What is a suitable vehicle for administering this compound in vivo?
-
A: The choice of vehicle depends on the route of administration. For intraperitoneal (IP) or subcutaneous (SC) injections, a common formulation involves dissolving the compound in a small amount of DMSO and then suspending it in a vehicle such as saline, corn oil, or a solution containing carboxymethyl cellulose (B213188) (CMC).[4] For example, a vehicle could be a mixture of DMSO, PEG300, Tween 80, and water.[4] It is crucial to perform vehicle-only control experiments to ensure the vehicle itself does not have any effects.
-
-
Q: I am observing high variability in the behavioral responses of my animals. How can I reduce this?
-
A: In vivo experiments are inherently more variable. To minimize this:
-
Acclimatization: Ensure animals are properly acclimatized to the experimental environment and handling procedures.
-
Dosing accuracy: Use precise dosing techniques to ensure each animal receives the correct dose.
-
Control groups: Include appropriate control groups (vehicle, positive control) in your experimental design.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid bias.
-
Animal characteristics: Standardize the age, sex, and strain of the animals used in the study.
-
-
-
Q: The observed in vivo efficacy does not correlate with the in vitro potency. Why might this be?
-
A: Discrepancies between in vitro and in vivo results are common and can be due to:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will influence its concentration at the target site in the brain.
-
Blood-brain barrier penetration: The ability of the compound to cross the blood-brain barrier is a critical factor for centrally-acting drugs.
-
Receptor occupancy: The in vivo dose may not be sufficient to achieve the necessary receptor occupancy for a therapeutic effect.
-
Complex biological systems: In vivo, the compound interacts with a complex network of neurotransmitter systems, and its net effect may be a result of these interactions.
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [2] |
| 5-HT1B | 6.6 | [2] |
| 5-HT1C | 7.5 | [2] |
| 5-HT2 | 6.6 | [2] |
| 5-HT3 | < 6.0 | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 443.94 g/mol | [6] |
| Molecular Formula | C₂₄H₂₆FN₃O₂·HCl | [6] |
| Purity (HPLC) | ≥99% | [2] |
| Purity (LCMS) | 99.92% | [5] |
Experimental Protocols
1. Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
-
Materials:
-
Membrane preparation expressing the 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% PEI).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation.
-
Radioligand at a concentration close to its Kd.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known 5-HT1A ligand (for non-specific binding).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
-
Materials:
-
Membrane preparation expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the membrane preparation with GDP in assay buffer.
-
In a 96-well plate, add the membrane/GDP mixture.
-
Add this compound at various concentrations (for dose-response curve) or buffer (for basal activity) or a known antagonist (for non-specific binding).
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity.
-
Plot the specific binding of [35S]GTPγS as a function of this compound concentration to determine EC₅₀ and Emax values.
-
3. In Vivo Administration Protocol (Rodent Model)
This protocol provides a general guideline for the administration of this compound to rodents.
-
Materials:
-
This compound.
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Sterile syringes and needles.
-
Appropriate animal model (e.g., mice or rats).
-
-
Procedure:
-
Prepare the dosing solution by first dissolving this compound in DMSO, then adding the other vehicle components sequentially with thorough mixing.
-
Administer the solution to the animals via the desired route (e.g., intraperitoneal injection). The volume of injection should be based on the animal's body weight.
-
A typical dose range for this compound in rodents is 0.2 to 3.8 mg/kg.[3]
-
Observe the animals for behavioral changes at specified time points after administration.
-
Ensure that a vehicle control group is included in the experimental design.
-
Visualizations
Signaling Pathway
Caption: 5-HT1A receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. S-14506 | 5-HT Receptor | 135722-25-7 | Invivochem [invivochem.com]
- 5. S-14506 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. GSRS [gsrs.ncats.nih.gov]
S-14506 hydrochloride stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, long-term storage, and handling of S-14506 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound as a solid should be stored at -20°C in a sealed container, away from moisture. Some suppliers suggest that storage at 4°C is suitable for shorter periods (up to two years).
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to store aliquots in a tightly sealed container at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound has high solubility in DMSO (up to 250 mg/mL), but its aqueous solubility is low. For in vivo studies, formulation in vehicles such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution of 0.25% Tween 80 and 0.5% CMC may be necessary.
Q4: Is this compound sensitive to light?
Stability and Storage Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Sealed container, desiccate.[1] |
| 4°C | Up to 2 years | Sealed container, desiccate.[1] | |
| Room Temperature | Short-term (days) | Stable for shipping.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Sealed container, away from moisture.[2] |
| -20°C | Up to 1 month | Sealed container, away from moisture.[2] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using frozen stock solutions, ensure they have not undergone multiple freeze-thaw cycles. Consider performing a stability check of your stock solution using HPLC.
-
-
Potential Cause 2: Low Receptor Expression.
-
Solution: Verify the expression level of the 5-HT1A receptor in your cell line using techniques like Western blotting or qPCR. Low receptor density can lead to a reduced signal window.
-
-
Potential Cause 3: G-Protein Coupling Inefficiency.
-
Solution: this compound's agonistic activity is G-protein dependent.[2] Ensure your assay conditions are optimal for G-protein coupling. In some systems, co-transfection with a promiscuous G-protein like Gα16 can enhance signal detection.
-
Issue 2: High background signal in functional assays.
-
Potential Cause 1: Constitutive Receptor Activity.
-
Solution: Some GPCRs, including 5-HT1A, can exhibit basal activity. If this is problematic, consider using an inverse agonist to establish a true baseline.
-
-
Potential Cause 2: Non-specific Binding.
-
Solution: Increase the number of wash steps in your assay protocol. Include a control with a high concentration of an unlabeled ligand to determine the level of non-specific binding.
-
Issue 3: Difficulty in dissolving this compound for in vivo studies.
-
Potential Cause: Low Aqueous Solubility.
-
Solution: this compound has limited solubility in aqueous buffers. For intraperitoneal (IP) or subcutaneous (SC) injections, consider formulating the compound as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) in saline. Gentle heating or sonication may aid in dissolution, but be cautious of potential degradation. Always visually inspect for complete dissolution or a uniform suspension before administration.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies.[1][3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in a hot air oven for 24 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This is a general protocol for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase for similar compounds is a mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The ratio can be optimized to achieve good separation (e.g., 35:65 v/v).[5]
-
Detection: Use a UV detector. The detection wavelength should be selected based on the UV absorbance spectrum of this compound. A wavelength of 240 nm has been used for structurally similar compounds.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] Specificity is confirmed by demonstrating that degradation products do not interfere with the quantification of the parent compound.[5][6]
Visualizations
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
Appropriate vehicle controls for S-14506 hydrochloride experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with S-14506 hydrochloride. Here you will find troubleshooting guides and frequently asked questions to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] It also exhibits antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[3][4] Its high affinity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes, particularly in the central nervous system. It has shown potential as an anxiolytic agent in preclinical studies.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is soluble in DMSO (up to 250 mg/mL) and ethanol (B145695) (up to 10 mM).[4] For long-term storage of stock solutions, it is recommended to store aliquots at -20°C or -80°C. The solid powder form should be desiccated at room temperature.
Q3: What are appropriate vehicle controls for in vitro experiments?
The appropriate vehicle control for in vitro experiments is the solvent used to dissolve the this compound, typically DMSO. It is crucial to use the same final concentration of the vehicle in all experimental conditions, including the untreated or control groups, to account for any potential effects of the solvent itself.
Q4: What are the recommended vehicle formulations for in vivo animal studies?
The choice of vehicle for in vivo administration depends on the route of administration and the desired formulation (solution or suspension). Here are a few options:
-
Suspension: A common vehicle for oral or intraperitoneal administration is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in saline.
-
Solution: For a solution, a common formulation involves dissolving the compound first in a minimal amount of DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline. A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
It is imperative to test the solubility and stability of this compound in the chosen vehicle before starting animal experiments. The vehicle alone must be administered to a control group of animals to assess any baseline effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in in vitro assays | Compound Precipitation: this compound may precipitate out of solution, especially in aqueous buffers, if the final DMSO concentration is too low. | Ensure the final DMSO concentration is kept consistent across all wells and is at a level that maintains the solubility of the compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. |
| Cell Health: Poor cell health or high passage number can lead to altered receptor expression and signaling, resulting in variability. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for mycoplasma contamination. | |
| Assay Conditions: Suboptimal incubation times, temperatures, or reagent concentrations can affect the results. | Optimize assay parameters such as incubation time and compound concentration by performing time-course and dose-response experiments. | |
| High variability in in vivo behavioral studies | Animal Stress: High levels of stress in experimental animals can significantly impact behavioral outcomes and increase variability. | Acclimatize animals to the experimental room and handling procedures for a sufficient period before starting the experiments. Minimize noise and other stressors in the animal facility. |
| Inconsistent Drug Administration: Improper or inconsistent administration of the compound can lead to variable drug exposure and, consequently, variable behavioral effects. | Ensure that the administration technique (e.g., oral gavage, intraperitoneal injection) is performed consistently and accurately by a trained individual. Verify the stability and homogeneity of the dosing solution or suspension. | |
| Circadian Rhythm: The time of day when behavioral tests are conducted can influence the results due to the animals' natural circadian rhythms. | Conduct all behavioral testing at the same time of day to minimize variability. | |
| Low or no effect of the compound observed | Incorrect Dosage: The concentration of this compound used may be too low to elicit a significant response. | Perform a dose-response study to determine the optimal effective concentration for your specific experimental model. |
| Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and a diminished response. | Consider shorter incubation times or lower concentrations of the compound. For chronic in vivo studies, be aware of potential tolerance development. | |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | Store the compound and its solutions as recommended. Avoid repeated freeze-thaw cycles of stock solutions. |
Quantitative Data
The following table summarizes the binding affinities of this compound for various serotonin receptors.
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | [1][2] |
| 5-HT1B | 6.6 | [1][2] |
| 5-HT1C | 7.5 | [1][2] |
| 5-HT2 | 6.6 | [1][2] |
| 5-HT3 | < 6.0 | [1][2] |
Experimental Protocols
Experimental Workflow: 5-HT1A Receptor Radioligand Binding Assay
Caption: Workflow for a 5-HT1A receptor competitive binding assay.
Signaling Pathway
This compound acts as a full agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1A receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociation of the G-protein into its α and βγ subunits also leads to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. Furthermore, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: this compound signaling pathway via the 5-HT1A receptor.
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 3. S-14506 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Addressing Poor Bioavailability of S-14506 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of S-14506 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective full agonist for the 5-HT1A receptor.[1] It also exhibits antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[2][3] Its chemical structure and molecular weight (443.94 g/mol ) are well-defined.[4] Due to its complex aromatic structure, it is likely to be a poorly water-soluble compound, a common characteristic of drugs facing bioavailability challenges.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆FN₃O₂・HCl | [4] |
| Molecular Weight | 443.94 g/mol | [4] |
| Mechanism of Action | Potent 5-HT1A receptor full agonist; 5-HT2A/2C and Dopamine D₂ receptor antagonist | [2][3] |
| Solubility | High solubility in DMSO (250 mg/mL) | [2] |
Q2: Why might this compound exhibit poor oral bioavailability?
-
Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility leads to a low dissolution rate, limiting the amount of drug available for absorption.[5][6]
-
Poor Permeability: The drug's ability to cross the intestinal epithelium into the bloodstream can be a limiting factor.[6]
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.[7]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5][6] These can be broadly categorized as:
-
Physical Modifications:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[5][6]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[5][6][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5]
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low and Variable In Vivo Exposure After Oral Dosing
Possible Cause: Poor aqueous solubility and slow dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Assess the dissolution rate of the neat compound.
-
-
Formulation Development:
-
Micronization/Nanosizing: Reduce the particle size of the drug substance and re-evaluate its dissolution profile.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic carrier (e.g., PVP, HPMC) and assess its dissolution and oral bioavailability in an animal model.
-
Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) and evaluate its emulsification properties and the subsequent in vivo performance.
-
| Formulation Strategy | Advantages | Disadvantages |
| Micronization | Simple, well-established technique.[7] | May not be sufficient for very poorly soluble compounds. |
| Nanosizing | Significantly increases surface area and dissolution rate.[5] | More complex manufacturing process. |
| Solid Dispersion | Can significantly improve solubility and dissolution.[6] | Potential for physical instability (recrystallization). |
| SEDDS | Enhances solubility and can improve absorption via lymphatic pathways.[8] | Can be chemically complex; potential for drug precipitation upon dilution. |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies
Possible Cause: pH-dependent solubility and absorption window limitations.
Troubleshooting Steps:
-
Investigate pH-Dependent Solubility:
-
Conduct solubility studies across a wide pH range to understand if the solubility of this compound is sensitive to the varying pH environments of the gastrointestinal tract.
-
-
Permeability Assessment:
-
Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. This can help determine if permeability is a rate-limiting step.
-
-
Develop pH-Independent Formulations:
-
If pH-dependent solubility is observed, focus on formulations that provide consistent drug release and solubilization regardless of the surrounding pH, such as amorphous solid dispersions or SEDDS.[9]
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30) in a common volatile solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry) and evaluate its dissolution profile in comparison to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5°C.
-
Place a known amount of this compound or its formulation into each vessel.
-
Rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.
Visualizations
Caption: Key barriers to the oral bioavailability of this compound.
Caption: Formulation strategies to enhance the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound at the 5-HT1A receptor.
References
- 1. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. S-14506 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
S-14506 hydrochloride purity and quality control measures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and quality control of S-14506 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically specified as ≥99% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may provide batch-specific purity data, which can be as high as 99.92%.[2] For precise data, always refer to the Certificate of Analysis (CoA) provided with your specific batch.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the quality and stability of this compound, it is recommended to store it under desiccated conditions at room temperature or refrigerated at 4°C.[1][3] Always consult the product datasheet for the specific storage recommendations from your supplier.
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a hydrochloride salt form of the 5-HT1A receptor agonist, S-14506. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 286369-38-8 | [1][2][3] |
| Molecular Formula | C₂₄H₂₆FN₃O₂·HCl | [1] |
| Molecular Weight | 443.94 g/mol | [1][2] |
| Purity (by HPLC) | ≥99% | [1] |
Q4: In what solvent is this compound soluble?
A4: While specific solubility data is not detailed in the provided search results, compounds of this nature are often soluble in organic solvents such as DMSO and ethanol, and potentially in aqueous buffers, although solubility may vary. It is crucial to perform small-scale solubility tests before preparing stock solutions for your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in research experiments.
Q1: My experimental results are inconsistent or show lower efficacy than expected. Could this be related to the compound's purity?
A1: Yes, inconsistent results or lower-than-expected efficacy can be linked to compound purity and integrity. Here are some steps to troubleshoot this issue:
-
Verify Purity: Always refer to the batch-specific Certificate of Analysis (CoA) to confirm the purity meets the required standard for your assay. If in doubt, you may consider performing an independent purity analysis via HPLC.
-
Check Storage Conditions: Improper storage can lead to degradation of the compound. Ensure that the compound has been stored as recommended (desiccated at room temperature or 4°C).[1][3]
-
Prepare Fresh Solutions: If possible, prepare fresh stock solutions from the solid compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation.
Q2: I am observing unexpected off-target effects in my cell-based assays. Could impurities be the cause?
A2: It is possible that impurities could contribute to off-target effects. This compound is a potent 5-HT1A agonist and also shows antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[2][4] If you observe effects inconsistent with this pharmacological profile, consider the following:
-
Review the Impurity Profile: If your supplier provides information on the impurity profile, review it to identify any known impurities that might have biological activity.
-
Use a Different Batch: If you have access to a different batch of the compound, preferably from a different supplier, repeating the experiment can help determine if the issue is batch-specific.
-
Analytical Confirmation: For critical applications, analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify and characterize potential impurities.
Q3: The compound is not dissolving as expected in my chosen solvent. What should I do?
A3: Solubility issues can be frustrating. If this compound is not dissolving properly, try these steps:
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator bath to increase the rate of dissolution.
-
Try an Alternative Solvent: If solubility remains an issue, you may need to try a different solvent that is compatible with your experimental system, such as DMSO or ethanol. Always start with a small amount of the compound to test solubility before dissolving the entire vial.
Experimental Protocols
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for determining the purity of this compound. Note that specific parameters may need to be optimized for your system.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
3. Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to generate a standard at a lower concentration (e.g., 0.1 mg/mL) for analysis.
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: Re-equilibration at 10% B
-
5. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Avoiding S-14506 hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of S-14506 hydrochloride in aqueous solutions during experiments.
Troubleshooting Guides
Issue: Precipitation Observed Upon Dissolving this compound in Aqueous Buffer
Possible Causes:
-
Low Intrinsic Aqueous Solubility: this compound, like many hydrochloride salts of complex organic molecules, may have limited solubility in neutral aqueous solutions.
-
Salt Disproportionation: The hydrochloride salt can convert to its less soluble free base form, leading to precipitation, especially at a pH above its pKa.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Incorrect pH: The pH of the aqueous solution is critical for maintaining the solubility of hydrochloride salts.
-
Low Temperature: Solubility of many compounds decreases at lower temperatures.
Troubleshooting Steps:
-
Optimize pH: For hydrochloride salts, a lower pH generally favors the protonated, more soluble form. Attempt to dissolve the compound in a buffer with a pH value of 2-5.[1][2] The pH of maximum solubility (pHmax) for many hydrochloride salts is around 5.[1][2]
-
Gradual Dilution: When preparing working solutions from a stock (e.g., in DMSO), add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations and "solvent shock".
-
Use of Co-solvents: If direct dissolution in an aqueous buffer is unsuccessful, prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
-
Incorporate Solubilizing Excipients: The use of excipients can significantly enhance and maintain the solubility of poorly soluble compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility. A typical concentration to test is 0.01-1% (v/v).
-
Polymers: Polymers such as polyvinylpyrrolidone (B124986) (PVP) can act as precipitation inhibitors.
-
-
Temperature Control: Gently warming the solution can aid in dissolution. However, be mindful of the compound's stability at elevated temperatures. Conversely, for some hydrochloride salts, cooling the suspension (2-8 °C) has been shown to suppress disproportionation.
Logical Flow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubility in this solvent.
Q2: What is salt disproportionation and how can it be prevented?
A2: Salt disproportionation is a phenomenon where a salt form of a compound, like this compound, converts to its neutral, often less soluble, free base form in solution. This can lead to precipitation. To prevent this, it is crucial to control the pH of the aqueous solution, keeping it below the pKa of the compound to favor the more soluble ionized (salt) form. For many hydrochloride salts, maintaining a pH between 2 and 5 is effective.
Q3: Can I dissolve this compound directly in water or PBS?
A3: Direct dissolution in purely aqueous solutions like water or phosphate-buffered saline (PBS) at neutral pH may be challenging due to the compound's limited aqueous solubility and the risk of precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this into your aqueous experimental medium.
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[3] However, the tolerance can be cell-line specific. It is best to run a vehicle control experiment with different concentrations of DMSO to determine the optimal concentration for your specific experimental setup.
Q5: Are there any excipients that can help improve the solubility of this compound in my aqueous solution?
A5: Yes, certain excipients can act as solubilizing agents. Non-ionic surfactants such as Tween® 80 (Polysorbate 80) can be used to increase solubility. Polymers like polyvinylpyrrolidone (PVP) can also be added to inhibit precipitation. The optimal excipient and its concentration would need to be determined empirically for your specific application.
Quantitative Data
| Solvent/System | Solubility/Concentration | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (pH < 5) | Increased Solubility | Lower pH favors the more soluble protonated form of the hydrochloride salt. |
| Aqueous Buffers (Neutral pH) | Low to Poor | Risk of precipitation due to conversion to the free base. |
| Co-solvent Mixtures (e.g., DMSO/Water) | Dependent on ratio | The final concentration of the organic co-solvent should be minimized. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 4.44 mg of this compound (Molecular Weight: 443.94 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound for in vitro assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., HEPES, MES, or cell culture medium, pH adjusted if necessary)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Buffer: If for cell-based assays, pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While vigorously vortexing the pre-warmed buffer, add the required volume of the stock solution drop-by-drop. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.
-
Final Mixing: Vortex the final working solution briefly to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Signaling Pathway
This compound is a potent 5-HT1A receptor agonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by this compound.
References
Technical Support Center: S-14506 Hydrochloride Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs using S-14506 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS: 286369-38-8) is a potent and selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It is important to distinguish it from S-145, which is a thromboxane (B8750289) A2 receptor antagonist.
Q2: What are the known off-target activities of this compound?
In addition to its high affinity for the 5-HT1A receptor, this compound also acts as an antagonist at serotonin 2A (5-HT2A), serotonin 2C (5-HT2C), and dopamine (B1211576) D2 receptors.[3] Researchers should consider these off-target effects when designing experiments and interpreting results.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[4] Stock solutions should be stored at -20°C or -80°C. For in vivo studies, the vehicle will depend on the route of administration and should be determined based on relevant literature and solubility tests. Stability in aqueous solutions, especially in cell culture media over long incubation periods, should be experimentally verified.[5][6][7]
Q4: What are appropriate positive and negative controls for experiments with this compound?
-
Positive Controls: A well-characterized 5-HT1A agonist, such as 8-OH-DPAT or serotonin itself, should be used to confirm assay performance.
-
Negative Controls: To confirm that the observed effects are mediated by the 5-HT1A receptor, a selective 5-HT1A antagonist like WAY-100635 can be used to block the effects of this compound.[8][9] Vehicle controls are essential to account for any effects of the solvent.
Q5: How can I investigate the off-target effects of this compound?
To dissect the contribution of its off-target activities, consider the following:
-
Use cell lines selectively expressing 5-HT2A, 5-HT2C, or D2 receptors.
-
Co-administer selective antagonists for these receptors to see if the observed effect of this compound is altered.
-
Perform binding assays with radioligands specific for each of the off-target receptors.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound. Note that these values can vary depending on the experimental conditions.
Table 1: Receptor Binding Affinities of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.01 | [1] |
| 5-HT2C | 7.50 | [1] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Endpoint | Effective Dose | Reference |
| Formalin Test | Mouse | Reduction in paw licking | 10 mg/kg | [8] |
| Forced Swim Test | Rat | Reduced immobility | 0.01 mg/kg | [10] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
Radioligand (e.g., [³H]8-OH-DPAT)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, radioligand (at a concentration close to its Kd), and either this compound, buffer (for total binding), or non-specific control.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G-proteins following 5-HT1A receptor stimulation by this compound.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
[³⁵S]GTPγS
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
Non-specific binding control (unlabeled GTPγS)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine cell membranes, GDP, and this compound or vehicle.
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer.
-
Measure bound radioactivity using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine EC50 and Emax.
Protocol 3: cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity upon activation of the Gi-coupled 5-HT1A receptor by this compound.
Materials:
-
Cells expressing the 5-HT1A receptor
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer
Procedure:
-
Plate cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with serial dilutions of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells.
-
Measure cAMP levels according to the kit's instructions.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50.
Troubleshooting Guides
Issue 1: High background or non-specific binding in radioligand binding assays.
| Possible Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer. |
| Hydrophobic interactions of the compound or radioligand. | Add bovine serum albumin (BSA) to the assay buffer. Pre-soak filter plates in polyethyleneimine (PEI). |
| Inadequate membrane preparation. | Ensure membranes are thoroughly washed to remove endogenous ligands. |
Issue 2: Low or no signal in functional assays (GTPγS or cAMP).
| Possible Cause | Troubleshooting Steps |
| Low receptor expression in cells. | Verify receptor expression using radioligand binding or western blot. Use a cell line with higher receptor density. |
| Inactive this compound. | Prepare fresh stock solutions. Verify the purity and integrity of the compound. |
| Suboptimal assay conditions. | Optimize incubation times, temperature, and concentrations of all reagents (e.g., GDP in GTPγS assay, forskolin in cAMP assay). |
| Cell health issues. | Ensure cells are healthy and within an appropriate passage number. |
| G-protein uncoupling. | Prolonged agonist exposure can lead to receptor desensitization. Perform time-course experiments. |
Issue 3: Inconsistent or unexpected results in vivo.
| Possible Cause | Troubleshooting Steps |
| Poor bioavailability or brain penetration. | Assess the pharmacokinetic properties of this compound. Consider alternative routes of administration or formulation. |
| Off-target effects. | Co-administer selective antagonists for 5-HT2A, 5-HT2C, and D2 receptors to determine their contribution to the observed effect. |
| Activation of pre- vs. post-synaptic 5-HT1A receptors. | This can be challenging to dissect in vivo. Consider local administration into specific brain regions or use of animal models with targeted receptor expression. |
| Metabolism of this compound. | Investigate the metabolic profile of the compound. Metabolites may have different activities. |
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Managing confounding variables in S-14506 hydrochloride research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-14506 hydrochloride in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate effective and accurate research while managing potential confounding variables.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] It is widely used in research to investigate the physiological and pathological roles of the 5-HT1A receptor. Importantly, it also exhibits antagonist activity at the dopamine (B1211576) D2 receptor, which is a critical confounding variable to consider in experimental design.[1][2][3][4][5][6][7]
2. What are the known downstream signaling pathways activated by this compound?
As a 5-HT1A receptor agonist, this compound primarily signals through the Gαi/o protein subunit. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6][8][9] Additionally, S-14506 has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt, indicating its involvement in the MAPK/ERK and PI3K/Akt signaling pathways.[2][6][8][9] Interestingly, while it acts as an agonist for the cAMP and ERK1/2 pathways, it has been reported to be an antagonist of the Akt pathway in certain cell types.[2][6][9][10]
3. How should I prepare and store this compound?
This compound is typically a solid powder. For in vitro experiments, it is soluble in DMSO. Stock solutions should be stored at -20°C for long-term use. The stability of the compound in cell culture media over time should be considered, and freshly prepared dilutions are recommended for optimal results.
4. What are the key confounding variables to consider in my experiments?
The most significant confounding variable is the off-target antagonist activity of this compound at the dopamine D2 receptor.[1][2][3][4][5][6][7] To mitigate this, it is crucial to include appropriate controls, such as co-treatment with a selective 5-HT1A antagonist (e.g., WAY-100635) or a selective D2 antagonist (e.g., raclopride) to isolate the effects of each receptor.[2][11] Additionally, as with any GPCR research, factors such as receptor expression levels in your cell model, G-protein coupling efficiency, and potential for receptor desensitization can influence the observed effects.
5. How can I differentiate between 5-HT1A- and D2-mediated effects?
A well-designed experiment should include the following:
-
Selective Antagonists: Co-incubate your cells or tissues with this compound and a selective 5-HT1A antagonist (e.g., WAY-100635).[2][11] If the observed effect is blocked or reversed, it is likely mediated by the 5-HT1A receptor. Similarly, use a selective D2 antagonist (e.g., raclopride) to identify D2-mediated effects.[1]
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that endogenously express only the 5-HT1A receptor or only the D2 receptor. Alternatively, use transfected cell lines that stably express one of these receptors.
-
Dose-Response Curves: Generate complete dose-response curves for this compound. The potency (EC50 or IC50) for its on-target and off-target effects may differ, allowing for a therapeutic window where only 5-HT1A is significantly activated.
Troubleshooting Guides
General Issues
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | 1. Degradation of this compound. 2. Variability in cell culture conditions. 3. Off-target effects not accounted for. | 1. Prepare fresh stock solutions and dilutions. 2. Standardize cell passage number, seeding density, and serum starvation times. 3. Include selective antagonists for 5-HT1A and D2 receptors as controls. |
| Low or no response to this compound | 1. Low receptor expression in the cell model. 2. Inappropriate concentration range. 3. Poor solubility of the compound in the assay buffer. | 1. Verify 5-HT1A receptor expression using qPCR or western blot. Consider using a cell line with higher expression. 2. Perform a wide range dose-response experiment. 3. Ensure the final DMSO concentration is low and does not affect cell viability. |
Specific Assay Troubleshooting
cAMP Assay
| Issue | Possible Cause | Suggested Solution |
| High basal cAMP levels | 1. High cell density. 2. Endogenous production of cAMP activators. | 1. Optimize cell seeding density. 2. Ensure proper serum starvation. |
| No inhibition of forskolin-stimulated cAMP | 1. Insufficient this compound concentration. 2. Low 5-HT1A receptor expression or Gαi coupling. 3. Use of a non-optimal forskolin (B1673556) concentration. | 1. Increase the concentration of this compound. 2. Confirm receptor expression and functionality with a known agonist. 3. Titrate forskolin to determine the EC80 for your cell system. |
Western Blot for pERK and pAkt
| Issue | Possible Cause | Suggested Solution |
| High background | 1. Inadequate blocking. 2. Primary or secondary antibody concentration too high. | 1. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate antibody concentrations. |
| Weak or no signal | 1. Short stimulation time. 2. Low protein loading. 3. Inactive antibodies. | 1. Perform a time-course experiment to determine the optimal stimulation time for phosphorylation. 2. Ensure adequate protein concentration is loaded on the gel. 3. Use fresh or properly stored antibodies. |
| Multiple bands | 1. Non-specific antibody binding. 2. Protein degradation. | 1. Use a more specific primary antibody. 2. Add protease and phosphatase inhibitors to your lysis buffer. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | pKi | Reference |
| 5-HT1A | 9.0 | |
| 5-HT1B | 6.6 | |
| 5-HT1C | 7.5 | |
| 5-HT2 | 6.6 | |
| 5-HT3 | < 6.0 |
Table 2: In Vitro Activity of this compound in Different Cell Lines
| Cell Line | Assay | Endpoint | Potency (IC50 / EC50) | Reference |
| HEK293 (5-HT1A overexpressing) | cAMP Assay | Inhibition of forskolin-stimulated cAMP | 25.4 pM (EC50) | [2][6][8][9] |
| HEK293 (5-HT1A overexpressing) | pERK1/2 Assay | Increased phosphorylation | 93.0 pM (EC50) | [2][6][8][9] |
| HEK293 (5-HT1A overexpressing) | pAkt Assay | Antagonist activity | Not reported | [2][6][9][10] |
| PC-3 (prostate cancer) | Cytotoxicity | Cell viability | 9.98 ± 1.26 µM (IC50) | [2][6][9] |
| SH-SY5Y (neuroblastoma) | Cytotoxicity | Cell viability | 4.27 ± 0.47 µM (IC50) | [2][9] |
| PC-3 | cAMP Assay | Inhibition of forskolin-stimulated cAMP | 0.32 µM (IC50) | [2] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the 5-HT1A receptor.
Materials:
-
Cells expressing 5-HT1A receptor (e.g., HEK293-5HT1A)
-
Cell culture medium
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Agonist Treatment: Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits approximately 80% of its maximal response (EC80, to be predetermined for your cell line).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of ERK1/2 phosphorylation in response to this compound treatment.
Materials:
-
Cells expressing 5-HT1A receptor
-
6-well cell culture plates
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells overnight. Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow for this compound research.
Caption: Managing confounding off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of apparent pA2 values for WAY 100635 at 5-HT1A receptors regulating 5-hydroxytryptamine release in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S-14506 Hydrochloride and 8-OH-DPAT: Efficacy at the 5-HT1A Receptor
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount for advancing our understanding of neurotransmitter systems and developing novel therapeutics. This guide provides a detailed comparative analysis of S-14506 hydrochloride and 8-OH-DPAT, two potent agonists of the serotonin (B10506) 1A (5-HT1A) receptor. While both compounds are instrumental in studying the 5-HT1A system, they exhibit distinct pharmacological profiles that influence their experimental utility and therapeutic potential.
Executive Summary
This compound is a potent and high-efficacy 5-HT1A receptor agonist that also displays antagonist activity at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[1][2] In contrast, 8-OH-DPAT is a classical full agonist at the 5-HT1A receptor, but also shows activity at 5-HT7 receptors and can act as a serotonin reuptake inhibitor or releasing agent.[3][4] These differences in receptor selectivity and functional activity are critical considerations for in vitro and in vivo studies. This guide presents a comprehensive comparison of their binding affinities, functional potencies, and in vivo effects, supported by detailed experimental protocols and visual representations of key pathways and workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and 8-OH-DPAT at various receptors, as well as a comparison of their in vivo efficacy in a key behavioral test.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | 5-HT1A | 5-HT2A/2C | D2 | 5-HT7 | α1-adrenergic |
| This compound | ~1 (pKi = 9.01)[5] | Moderate Affinity | Moderate Affinity | - | - |
| 8-OH-DPAT | 1.0[6] | >10,000 | >10,000 | 466[7] | 2,800[6] |
| Lower Ki values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary. |
Table 2: Comparative Functional Potency and Efficacy
| Compound | Assay | Parameter | Value |
| This compound | GTPγS Binding | Full Agonist | - |
| 8-OH-DPAT | GTPγS Binding | Full Agonist | - |
| 8-OH-DPAT | cAMP Inhibition | pIC50 | 8.19[7] |
| Direct comparative EC50 values were not readily available in the searched literature. Both are considered high-efficacy agonists at the 5-HT1A receptor. |
Table 3: Comparative In Vivo Efficacy (Forced Swim Test in Rats)
| Compound | Minimal Effective Dose (MED) |
| This compound | 0.01 mg/kg, s.c.[8] |
| 8-OH-DPAT | 0.63 mg/kg, s.c.[8] |
| The forced swim test is a common behavioral model used to assess antidepressant-like activity. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., recombinant CHO-K1 cells expressing human 5-HT1A).
-
Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (this compound, 8-OH-DPAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
GTPγS Binding Assay
Objective: To determine the functional activity (agonist, partial agonist, antagonist) of a test compound by measuring G-protein activation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Agonist activity is determined by the compound's ability to stimulate [35S]GTPγS binding above basal levels.
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of a compound.
Materials:
-
Male Wistar rats (200-250g).
-
Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compounds (this compound, 8-OH-DPAT) dissolved in a suitable vehicle.
-
Video recording and analysis software.
Procedure:
-
Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute swim session. This is to induce a state of immobility on the subsequent test day.
-
After the pre-test, remove the rats, dry them, and return them to their home cages.
-
Test session (Day 2, 24 hours later): Administer the test compound or vehicle at a specified time before the test (e.g., 30 minutes for subcutaneous injection).
-
Place the rats individually back into the swim tank for a 5-minute test session.
-
Record the duration of immobility during the 5-minute session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.[10][11][12]
Visualizing the Mechanisms
To further elucidate the pharmacological context of these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway, a typical experimental workflow, and the logical relationship of their multimodal actions.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Receptor Activity Comparison.
Conclusion
Both this compound and 8-OH-DPAT are valuable tools for investigating the 5-HT1A receptor system. This compound's high potency and efficacy at the 5-HT1A receptor, combined with its antagonist properties at other key monoamine receptors, make it a unique compound for dissecting the roles of these different receptor systems in various physiological and pathological processes. Its greater potency in the forced swim test suggests a potentially stronger antidepressant-like profile.
8-OH-DPAT, as a well-established full 5-HT1A agonist, remains a cornerstone for fundamental research into 5-HT1A receptor function. However, its off-target activities at the 5-HT7 receptor and serotonin transporter must be considered when interpreting experimental results. The choice between these two compounds will ultimately depend on the specific research question, the desired level of receptor selectivity, and the experimental model being employed. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Anxiolytic effect of the 5-HT1A compounds 8-hydroxy-2-(di-n-propylamino) tetralin and ipsapirone in the social interaction paradigm: evidence of a presynaptic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lasa.co.uk [lasa.co.uk]
- 12. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-14506 Hydrochloride and Other 5-HT1A Agonists for Researchers
For researchers and professionals in drug development, the selection of an appropriate 5-HT1A receptor agonist is a critical decision. This guide provides an objective comparison of S-14506 hydrochloride with other prominent 5-HT1A agonists, supported by experimental data to inform your research and development endeavors.
This compound is a highly potent and selective full agonist for the 5-HT1A receptor.[1][2] This guide will compare its pharmacological profile to that of other well-characterized 5-HT1A agonists, including the full agonist 8-OH-DPAT and the partial agonists buspirone, gepirone (B1671445), ipsapirone (B1662301), and tandospirone (B1205299).[3] The data presented herein is collated from various in vitro studies to provide a comprehensive overview of their binding affinities and functional activities.
Quantitative Comparison of 5-HT1A Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of this compound and other selected 5-HT1A agonists. These values are crucial for understanding the potency and intrinsic activity of each compound at the 5-HT1A receptor.
Table 1: Binding Affinity (Ki) of 5-HT1A Agonists
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound | ~0.1 (pKi 9.0) | Human 5-HT1A | [3H]S-14506 | [1][2] |
| 8-OH-DPAT | 0.6 - 9.4 | Human/Rat 5-HT1A | [3H]8-OH-DPAT | |
| Buspirone | 7.13 - 24 | Human/Rat 5-HT1A | [3H]8-OH-DPAT | [4] |
| Gepirone | ~31.8 | Human 5-HT1A | Not Specified | |
| Ipsapirone | 9.5 - 10 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [4] |
| Tandospirone | 27 | Rat Brain Homogenates | Not Specified | [3] |
Table 2: Functional Activity (EC50 and Emax) of 5-HT1A Agonists
| Compound | EC50 (nM) | Emax (% of 5-HT or maximal stimulation) | Assay Type | Reference |
| This compound | Not explicitly quantified | Equivalent to 5-HT (Full Agonist) | GTPase activation | |
| 8-OH-DPAT | 7.0 (µM) | Full Agonist | Tyrosine Hydroxylation Inhibition | [4] |
| Buspirone | 48.4 (µM) | Full Agonist | Tyrosine Hydroxylation Inhibition | [4] |
| Gepirone | 836 (µM) | Full Agonist | Tyrosine Hydroxylation Inhibition | [4] |
| Ipsapirone | 50 (µM) | Full Agonist | Tyrosine Hydroxylation Inhibition | [4] |
| Tandospirone | Not Available | Partial Agonist | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and typical experimental workflows.
Caption: Canonical signaling pathway of the 5-HT1A receptor upon agonist binding.
Caption: Workflow for characterizing 5-HT1A agonists.
Detailed Experimental Protocols
Radioligand Displacement Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor or from rat brain regions rich in these receptors (e.g., hippocampus).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compounds: this compound and other 5-HT1A agonists.
-
Non-specific control: 10 µM Serotonin (B10506) or another suitable 5-HT1A ligand.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitor binding (membranes + radioligand + serial dilutions of the test compound).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor and associated G-proteins.
-
Reagents: [35S]GTPγS, GDP, and unlabeled GTPγS.
-
Test Compounds: this compound and other 5-HT1A agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates and a scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, [35S]GTPγS, and varying concentrations of the test compound. Include wells for basal (no agonist) and non-specific (plus unlabeled GTPγS) binding.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid vacuum filtration through filter plates.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation achieved with a saturating concentration of a full agonist like 5-HT.
Conclusion
This compound stands out as a highly potent full agonist at the 5-HT1A receptor with a binding affinity in the sub-nanomolar range.[1][2] Its efficacy appears to be comparable to the endogenous ligand, serotonin. In comparison, other clinically relevant compounds like buspirone, gepirone, and tandospirone act as partial agonists, exhibiting lower intrinsic activity.[3] The prototypical full agonist, 8-OH-DPAT, while potent, is often used as a research tool. The choice of agonist will ultimately depend on the specific research question, whether it is to probe the maximal receptor response with a full agonist like this compound or to investigate the effects of partial agonism, which is a characteristic of several therapeutic agents. The provided data and protocols offer a solid foundation for making an informed decision for your experimental designs.
References
- 1. S 14506 hydrochloride | CAS 286369-38-8 | S14506 | Tocris Bioscience [tocris.com]
- 2. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14506 Hydrochloride vs. Buspirone: A Comparative Analysis in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles and anxiolytic potential of S-14506 hydrochloride and the clinically established anxiolytic, buspirone (B1668070), based on available data from animal models of anxiety. The focus is on their mechanisms of action, and performance in standard preclinical anxiety paradigms, where data is available.
Executive Summary
This compound and buspirone both exert their primary pharmacological effects through the serotonin (B10506) 1A (5-HT1A) receptor. S-14506 is characterized as a potent and selective full agonist at this receptor, suggesting a strong potential for anxiolytic activity. Buspirone, a partial agonist at the 5-HT1A receptor, has a more complex pharmacological profile, also interacting with dopamine (B1211576) receptors. While extensive data exists for buspirone in various animal models of anxiety, quantitative, comparative data for this compound in the same models is limited in the public domain. This guide synthesizes the available information to facilitate an objective comparison.
Mechanisms of Action and Signaling Pathways
Both this compound and buspirone target the 5-HT1A receptor, a key regulator of mood and anxiety. Their distinct interactions with this receptor, however, lead to different downstream signaling cascades and pharmacological effects.
This compound: As a full agonist, S-14506 binds to and activates 5-HT1A receptors to a degree comparable to the endogenous ligand, serotonin. This potent activation is expected to produce robust downstream signaling, leading to its anxiolytic effects.
Buspirone: As a partial agonist, buspirone binds to and activates 5-HT1A receptors, but with a lower efficacy than serotonin. This results in a modulatory effect on serotonergic neurotransmission. At presynaptic 5-HT1A autoreceptors, it acts as a full agonist, reducing serotonin release. At postsynaptic receptors, it acts as a partial agonist.[1] Buspirone also exhibits antagonist activity at dopamine D2 receptors, which may contribute to its overall therapeutic profile.[2][3]
The signaling pathway for 5-HT1A receptor agonists is depicted below:
Figure 1: Signaling pathway of 5-HT1A receptor agonists.
Comparative Pharmacological Profile
| Feature | This compound | Buspirone |
| Primary Mechanism | Full Agonist at 5-HT1A Receptors | Partial Agonist at 5-HT1A Receptors |
| Other Receptor Activity | High selectivity for 5-HT1A | Antagonist at Dopamine D2 receptors |
| Anxiolytic Potential | Demonstrated in animal models | Clinically proven anxiolytic |
Performance in Animal Models of Anxiety: Quantitative Data
Elevated Plus-Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Animal Model | Dose Range | Key Findings |
| Buspirone | Rat | 0.03 - 10.0 mg/kg (p.o.) | Inverted U-shaped dose-response; anxiolytic effects at low doses (0.03-0.3 mg/kg), with decreased open arm exploration at higher doses. |
Vogel Conflict Test (VCT)
The VCT is a conflict-based model where a thirsty animal is punished with a mild electric shock for drinking. Anxiolytic drugs increase the number of punished licks.
| Compound | Animal Model | Dose Range | Key Findings |
| Buspirone | Rat | 0.3 - 60.0 mg/kg (p.o.) | Anxiolytic activity observed at higher doses (10-30 mg/kg). |
Note: The efficacy and optimal dose of buspirone can vary depending on the specific strain of the animal model used.
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
A standard EPM protocol involves the following steps:
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.
-
Animals: Typically rats or mice are used.
-
Procedure: Animals are pre-treated with the test compound or vehicle. Each animal is then placed in the center of the maze and allowed to explore freely for a defined period (usually 5 minutes).
-
Data Collection: Behavior is recorded, often using a video tracking system. Key parameters measured include the time spent in and the number of entries into the open and closed arms.
-
Interpretation: An increase in the proportion of time spent or entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test (VCT) Protocol
Figure 3: Experimental workflow for the Vogel Conflict Test.
A typical VCT protocol includes:
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a shock generator and a lick counter.
-
Animals: Usually rats.
-
Procedure: Animals are water-deprived for a period before the test. After administration of the test compound or vehicle, the animal is placed in the chamber. When the animal attempts to drink from the spout, a mild electric shock is delivered after a predetermined number of licks.
-
Data Collection: The number of shocks the animal is willing to endure to drink is recorded over a set time.
-
Interpretation: An increase in the number of accepted shocks is interpreted as an anxiolytic effect, as the drug reduces the animal's fear of the punishment.
Conclusion
References
A Comparative Analysis of S-14506 and Clozapine on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound S-14506 and the atypical antipsychotic clozapine (B1669256), focusing on their interactions with the dopamine (B1211576) D2 receptor. This information is intended to support research and drug development efforts in the field of neuropsychopharmacology.
Introduction
Both S-14506 and clozapine are known to interact with dopamine D2 receptors, a key target in the treatment of psychosis. While clozapine is a well-established atypical antipsychotic with a complex pharmacological profile, S-14506 is an investigational compound with a distinct receptor binding profile. This guide synthesizes available preclinical data to compare their effects at the D2 receptor.
Data Presentation
Table 1: In Vitro Binding Affinity for Dopamine D2 Receptors
| Compound | Radioligand | Tissue Source | Binding Affinity (Ki) | Citation |
| S-14506 | [3H]raclopride | Rat Striatum | Higher than clozapine (qualitative) | [1] |
| Clozapine | [3H]raclopride | Rat Striatum | Lower than S-14506 (qualitative) | [1] |
| Clozapine | - | - | 130-150 nM | [2] |
| Clozapine | - | Not Specified | 9.0 - 113.0 nM | [3] |
| Clozapine | - | Not Specified | ~138 nM | [3] |
Note: A direct quantitative Ki value for S-14506 from the primary comparative study was not available. The qualitative comparison indicates a higher affinity of S-14506 for the D2 receptor than clozapine in that specific assay.
Table 2: Functional Antagonism at Dopamine D2 Receptors
Direct comparative functional assay data (IC50, Emax) for S-14506 and clozapine at the D2 receptor is limited in the public domain. However, behavioral studies provide insights into their antagonist properties.
| Compound | Model | Effect | Citation |
| S-14506 | Apomorphine-induced stereotypy in mice | Dose-dependent antagonism | [1] |
| Clozapine | Apomorphine-induced stereotypy in mice | Dose-dependent antagonism | [1] |
| S-14506 | Amphetamine/L-DOPA-induced stereotypy in mice | Dose-dependent antagonism | [1] |
| Clozapine | Amphetamine/L-DOPA-induced stereotypy in mice | Partial antagonism | [1] |
Experimental Protocols
[3H]raclopride Binding Assay for Dopamine D2 Receptors
This protocol outlines a general method for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, based on the principles of the cited comparative study.
Materials:
-
Tissue Preparation: Rat striatum tissue is homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the membrane fraction is resuspended in the assay buffer.
-
Radioligand: [3H]raclopride, a selective D2 receptor antagonist.
-
Test Compounds: S-14506, clozapine, and a reference compound (e.g., raclopride).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled raclopride (B1662589) or haloperidol) is used to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer containing physiological salts.
-
Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: A mixture containing the membrane preparation, a fixed concentration of [3H]raclopride, and varying concentrations of the test compound (S-14506 or clozapine) is incubated in a multi-well plate.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Cross-Validation of 5-HT1A Receptor Agonist Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 5-hydroxytryptamine-1A (5-HT1A) receptor agonists across various neuronal cell lines. While the specific compound S-14506 hydrochloride was initially sought, publicly available data is limited. Therefore, this guide focuses on well-characterized 5-HT1A agonists, which are presumed to share a similar mechanism of action. The data presented here is intended to serve as a reference for the cross-validation of therapeutic effects and for designing future in vitro studies in neuropharmacology.
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the development of treatments for psychiatric and neurological disorders.[1] Agonists of this receptor are known to modulate neuronal activity, with effects ranging from neuroprotection to the promotion of neurogenesis and neurite outgrowth.[2][3][4][5][6] Understanding how these effects translate across different neuronal models is crucial for preclinical drug development.
Comparative Efficacy of 5-HT1A Agonists
The following tables summarize the quantitative data on the effects of various 5-HT1A agonists on key cellular processes in different neuronal cell lines.
Table 1: Inhibition of Forskolin-Stimulated cAMP Production by 5-HT1A Agonists in CHO-K1 cells expressing human 5-HT1A receptors.
| Compound | pEC50 (Mean ± S.D.) | Agonist Type |
| 5-HT | 8.6 ± 0.1 | Full Agonist |
| R(+)8-OH-DPAT | 8.8 ± 0.1 | Full Agonist |
| Buspirone | 7.9 ± 0.1 | Partial Agonist |
Data adapted from Revvity, Inc. (2023).[7]
Table 2: Neuroprotective and Proliferative Effects of 5-HT1A Agonists in Neuronal Cell Cultures.
| Agonist | Cell Line | Assay | Effect |
| Urapidil, CM 57493 | Primary neuronal cultures (chick embryo cerebral hemispheres) | Cyanide-induced hypoxia | Increased protein content, indicating enhanced cell viability.[3] |
| CM 57493 | Primary neuronal cultures (chick embryo cerebral hemispheres) | Glutamate-induced excitotoxicity | Ameliorated loss of cell viability.[3] |
| 8-OH-DPAT (acute) | Adult rat hippocampus (in vivo) | BrdU incorporation | Significant increase in precursor cell proliferation.[2] |
| 8-OH-DPAT (chronic) | Adult rat hippocampus (in vivo) | BrdU incorporation | No significant effect on cell proliferation.[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway of the 5-HT1A receptor and a typical experimental workflow for assessing agonist-induced neurite outgrowth.
Caption: Canonical 5-HT1A receptor signaling pathway.
Caption: Experimental workflow for a neurite outgrowth assay.
Experimental Protocols
cAMP Assay (Homogeneous Time-Resolved FRET - HTRF)
This protocol is adapted from a standard competitive immunoassay for the quantification of cyclic AMP.[1]
1. Cell Preparation:
- Culture cells expressing the 5-HT1A receptor (e.g., CHO-K1 or SH-SY5Y) to approximately 80-90% confluency.
- On the day of the assay, detach the cells and centrifuge.
- Resuspend the cells in a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to a density of approximately 0.6 million cells/mL.[1]
2. Assay Procedure:
- Dispense 5 µL of the cell suspension into each well of a 384-well plate.
- Add 5 µL of the 5-HT1A agonist at various concentrations. For antagonist screening, co-incubate with a known agonist.
- To elevate basal cAMP levels, add a constant concentration of forskolin.
- Incubate the plate for 30 minutes at room temperature.[1]
- Add 5 µL of d2-labeled cAMP followed by 5 µL of anti-cAMP cryptate antibody.
- Incubate for 1 hour at room temperature, protected from light.[1]
3. Data Acquisition:
- Read the plate on an HTRF-compatible reader, measuring fluorescence at both 620 nm (donor) and 665 nm (acceptor) wavelengths.[1] The ratio of these signals is inversely proportional to the concentration of cAMP produced by the cells.
Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effects of 5-HT1A agonists on neurite formation.[4][6][8]
1. Cell Culture and Differentiation:
- Plate a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary hippocampal neurons) on a substrate that promotes adhesion (e.g., poly-L-lysine or laminin).
- For cell lines like SH-SY5Y, induce differentiation into a neuronal phenotype by treatment with an agent such as retinoic acid for several days.[9][10]
2. Agonist Treatment:
- Once cells have attached and started to extend neurites, replace the culture medium with fresh medium containing the 5-HT1A agonist at various concentrations. Include a vehicle control.
3. Incubation and Fixation:
- Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.
- After incubation, fix the cells with 4% paraformaldehyde in PBS.
4. Immunocytochemistry:
- Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
- Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody.
5. Imaging and Analysis:
- Acquire images of the stained neurons using a fluorescence microscope.
- Quantify neurite length and branching using image analysis software such as ImageJ with the NeuronJ plugin.
Conclusion
The cross-validation of 5-HT1A agonist effects in different neuronal cell lines reveals both conserved and cell-type-specific responses. While the inhibition of adenylyl cyclase is a consistent outcome of receptor activation, downstream effects on cell survival, proliferation, and morphology can vary depending on the specific agonist, its concentration, the duration of exposure, and the intrinsic properties of the neuronal cell model.[2][11] This guide provides a foundational framework for researchers to design and interpret experiments aimed at characterizing the neuropharmacological profiles of novel 5-HT1A receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of 5-HT1A receptor agonists against neuronal damage demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptor activation leads to neurite outgrowth and neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin (5-HT) regulates neurite outgrowth through 5-HT1A and 5-HT7 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal Phenotype Dependency of Agonist-Induced Internalization of the 5-HT1A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT1A Receptor Agonists: S-14506 Hydrochloride vs. F-15599
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent 5-hydroxytryptamine 1A (5-HT1A) receptor agonists: S-14506 hydrochloride and F-15599. The objective is to present a clear overview of their respective selectivity and potency profiles, supported by available experimental data, to aid in research and development decisions.
Executive Summary
Both this compound and F-15599 are potent, high-efficacy agonists of the 5-HT1A receptor. However, they exhibit distinct pharmacological profiles. S-14506 is characterized by its high affinity and potent, full agonist activity at 5-HT1A receptors, with some affinity for 5-HT2C and dopamine (B1211576) D2 receptors also reported. F-15599, on the other hand, is distinguished by its remarkable functional selectivity. It preferentially activates postsynaptic 5-HT1A receptors over presynaptic autoreceptors and demonstrates biased agonism by selectively engaging specific downstream signaling pathways, notably the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and preferential coupling to Gαi over Gαo G-protein subunits.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and F-15599, facilitating a direct comparison of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | pKi | Selectivity Notes |
| This compound | 5-HT1A | ~0.1 | 9.0 | Also binds to 5-HT2C (pKi = 7.50) and Dopamine D2 receptors.[3] |
| 5-HT1B | ~251 | 6.6 | ||
| 5-HT1C | ~32 | 7.5 | ||
| 5-HT2 | ~251 | 6.6 | ||
| 5-HT3 | >10,000 | < 6.0 | ||
| F-15599 | 5-HT1A | ~3.16 | 8.5 | >1000-fold selectivity for 5-HT1A over other monoamine receptors.[1] |
Table 2: Functional Potency and Efficacy
| Compound | Assay | Parameter | Value | Notes |
| This compound | GTPase Activity | Efficacy | Full agonist (equivalent to 5-HT) | Demonstrates potent stimulation of G-protein activation. |
| F-15599 | [35S]GTPγS Binding | pEC50 | 7.6 (Frontal Cortex) | More potent in frontal cortex (postsynaptic) than raphe (presynaptic).[1] |
| cAMP Inhibition | pEC50 | 7.5 | ||
| ERK1/2 Phosphorylation | pEC50 | 8.8 | Potently stimulates ERK1/2 phosphorylation, a key feature of its biased agonism.[1] | |
| G-Protein Coupling | - | Preferential for Gαi over Gαo | Demonstrates functional selectivity in G-protein activation.[1] |
Note: Data regarding the specific effects of this compound on ERK1/2 phosphorylation and its preference for Gαi versus Gαo subunits are not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Test compounds (this compound, F-15599) at various concentrations.
-
Non-specific binding control: 10 µM 5-HT.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the test compound in the assay buffer.
-
Allow the reaction to reach equilibrium at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy of test compounds in stimulating G-protein activation.
Materials:
-
Brain tissue homogenates (e.g., frontal cortex, dorsal raphe nucleus) or cell membranes expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
[35S]GTPγS.
-
GDP.
-
Test compounds at various concentrations.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
Procedure:
-
Pre-incubate membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes.
-
Plot the specific binding as a function of the test compound concentration to determine the EC50 and maximal stimulation (Emax).
ERK1/2 Phosphorylation Assay
Objective: To assess the ability of test compounds to induce the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Serum-free cell culture medium.
-
Test compounds at various concentrations.
-
Lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection system (e.g., Western blotting with chemiluminescence or ELISA-based kits).
Procedure:
-
Culture cells to an appropriate confluency and then serum-starve overnight.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the levels of p-ERK and total ERK using Western blotting or a specific ELISA kit.
-
Quantify the p-ERK/total ERK ratio and plot it against the compound concentration to determine the EC50.
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
References
- 1. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
A Head-to-Head Examination of S-14506 Hydrochloride and Partial 5-HT1A Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Potent 5-HT1A Agonist with Clinically Relevant Partial Agonists.
This guide provides a detailed comparative analysis of S-14506 hydrochloride, a potent 5-hydroxytryptamine-1A (5-HT1A) receptor agonist, and the established partial 5-HT1A agonists, buspirone (B1668070) and tandospirone (B1205299). The objective of this document is to present a comprehensive overview of their respective pharmacological profiles, supported by experimental data, to aid researchers in the fields of neuroscience and drug development.
At a Glance: Key Pharmacological Distinctions
This compound distinguishes itself as a high-affinity, full agonist at the 5-HT1A receptor, a characteristic that sets it apart from the partial agonism of buspirone and tandospirone. Furthermore, this compound exhibits a broader receptor interaction profile, acting as an antagonist at 5-HT2A/2C and dopamine (B1211576) D2 receptors. In contrast, buspirone and tandospirone demonstrate a more selective, albeit lower, affinity for the 5-HT1A receptor.
Quantitative Data Summary
The following tables provide a structured summary of the available quantitative data for this compound, buspirone, and tandospirone, facilitating a direct comparison of their in vitro pharmacological properties.
Table 1: Comparative 5-HT1A Receptor Binding Affinity
| Compound | pKi | Ki (nM) | Radioligand | Tissue/Cell Line |
| This compound | 9.01 | ~0.098 | [³H]8-OH-DPAT | Rat Hippocampus |
| Buspirone | 7.50 - 8.14 | 7.13 - 31.6 | [³H]8-OH-DPAT | Human Recombinant |
| Tandospirone | 7.57 | 27 | [³H]8-OH-DPAT | Rat Brain Homogenate |
Table 2: Comparative 5-HT1A Receptor Functional Activity
| Compound | Intrinsic Activity | Emax | Assay Type |
| This compound | Full Agonist | Equivalent to 5-HT | GTPase activity |
| Buspirone | Partial Agonist | Not specified | [³⁵S]GTPγS binding |
| Tandospirone | Partial Agonist | ~60% of 8-OH-DPAT | Adenylate cyclase |
Table 3: Receptor Selectivity Profile (Ki in nM)
| Compound | 5-HT1A | 5-HT2A/2C | Dopamine D2 | α1-adrenergic |
| This compound | ~0.098 | Antagonist | Antagonist | - |
| Buspirone | 7.13 - 31.6 | Moderate affinity | 380 | Moderate affinity |
| Tandospirone | 27 | 1300 - 41000 | 1300 - 41000 | 1300 - 41000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) recombinantly expressing the human 5-HT1A receptor, or from specific brain regions (e.g., rat hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compounds: this compound, buspirone, or tandospirone.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate, typically at 25°C for 60 minutes, to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.[1][2]
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor and associated G-proteins.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound, buspirone, or tandospirone.
-
Reagents: GDP.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Instrumentation: 96-well filter plates, cell harvester, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate, typically at 25°C for 60 minutes.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the EC50 (potency) and Emax (efficacy) values for G-protein activation by the test compound.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
5-HT1A Receptor Signaling Pathway
References
Unveiling S-14506 Hydrochloride: A Comprehensive Guide to its Full Agonist Activity at the 5-HT1A Receptor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of S-14506 hydrochloride with other key 5-HT1A receptor modulators, substantiating its classification as a full agonist through robust experimental data.
This compound has emerged as a potent and high-efficacy agonist at the serotonin (B10506) 1A (5-HT1A) receptor, a critical target in the development of therapeutics for anxiety and depressive disorders.[1][2] This guide synthesizes data from in vitro studies to objectively compare the binding affinity and functional activity of this compound with the established full agonist 8-OH-DPAT and the partial agonist buspirone (B1668070). Detailed experimental protocols and visual diagrams of the underlying signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile.
Comparative Analysis of 5-HT1A Receptor Agonists
The interaction of a ligand with a G-protein coupled receptor like the 5-HT1A receptor is characterized by its binding affinity (how strongly it binds) and its functional efficacy (the degree to which it activates the receptor). The following tables summarize these key quantitative parameters for this compound in comparison to 8-OH-DPAT and buspirone.
Table 1: Binding Affinity at the 5-HT1A Receptor
Binding affinity is typically expressed by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating a stronger binding affinity.
| Compound | Receptor Source | Radioligand | Ki (nM) | Kd (nM) |
| This compound | Rat Hippocampal Membranes | [3H]S-14506 | - | 0.79[3][4] |
| Human 5-HT1A (CHO cells) | [3H]S-14506 | - | 0.13[4] | |
| 5-HT1A Receptor | - | pKi = 9.01 | - | |
| 8-OH-DPAT | Rat Hippocampal Membranes | [3H]8-OH-DPAT | 1.2[5] | 1.5[4] |
| Human 5-HT1A Receptor | [3H]8-OH-DPAT | 3.8[5] | - | |
| Buspirone | Human 5-HT1A Receptor | [3H]8-OH-DPAT | 7.13[6] | - |
| Human Platelet Membranes | [3H]8-OH-DPAT | >100,000[7] | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity at the 5-HT1A Receptor
Functional activity is assessed by measuring the agonist-induced response, such as G-protein activation or inhibition of adenylyl cyclase. Efficacy (Emax) represents the maximum response a compound can produce, expressed as a percentage of the response to a reference full agonist (like serotonin or 5-HT). Potency (EC50) is the concentration of the compound that produces 50% of its maximal effect.
| Compound | Assay | Emax (% of 5-HT) | EC50 (nM) | Classification |
| This compound | GTPase Activity | Equivalent to 5-HT[4] | Potent | Full Agonist[2][4] |
| Adenylyl Cyclase Inhibition | - | - | Full Agonist[8] | |
| 8-OH-DPAT | GTPγS Binding | - | - | Full Agonist[9][10] |
| Adenylyl Cyclase Inhibition | - | - | Full Agonist[11] | |
| Buspirone | Presynaptic 5-HT1A Receptors | - | - | Full Agonist[6][12] |
| Postsynaptic 5-HT1A Receptors | - | - | Partial Agonist[6][12] |
Visualizing the Molecular Mechanisms and Experimental Processes
To elucidate the biological context and the methods used to characterize these compounds, the following diagrams, created using the DOT language, illustrate the 5-HT1A receptor signaling pathway and the workflows of key experimental assays.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Key Experimental Workflows.
Caption: Evidence for Full Agonist Activity.
Detailed Experimental Protocols
The confirmation of this compound's full agonist activity relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.[13]
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor, or from rat hippocampal tissue.[14]
-
Radioligand: [3H]8-OH-DPAT (a high-affinity agonist radioligand).[14]
-
Procedure:
-
Membrane Preparation: The receptor-expressing cells or brain tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[15][16]
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation and varying concentrations of the unlabeled test compound (e.g., this compound).[14][15]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[13][15]
-
Detection: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[13]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
-
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist.[17]
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit.
-
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.[17]
-
Assay Reaction: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the test compound.[17]
-
Termination and Filtration: The reaction is stopped by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.[17]
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is measured by scintillation counting.[17]
-
Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of the test compound to determine the EC50 and Emax values, which reflect the potency and efficacy of the agonist, respectively.[17]
-
Adenylyl Cyclase Inhibition Assay
This assay assesses the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
Principle: The 5-HT1A receptor is coupled to the inhibitory G-protein, Gi. Activation of the receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP.[15]
-
Procedure:
-
Cell Culture: Whole cells expressing the 5-HT1A receptor are used.
-
Stimulation: The cells are typically pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels. Then, the cells are incubated with varying concentrations of the test agonist.[15][18]
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[15]
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 (the concentration that causes 50% inhibition) and Emax values.
-
Conclusion
The presented data robustly supports the classification of this compound as a full agonist at the 5-HT1A receptor. Its high binding affinity, comparable to or exceeding that of the established full agonist 8-OH-DPAT, indicates a strong interaction with the receptor.[3][4] Critically, its functional efficacy in stimulating G-protein activation to a level equivalent to the endogenous ligand 5-HT confirms its capacity to elicit a maximal physiological response.[4] In contrast, while buspirone also exhibits high affinity, its partial agonism at postsynaptic receptors results in a submaximal response.[6][12] This comprehensive comparison, grounded in detailed experimental evidence, positions this compound as a valuable tool for research into the therapeutic potential of full 5-HT1A receptor activation.
References
- 1. benchchem.com [benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 10. The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on S-14506 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-14506 hydrochloride with other well-established 5-HT1A receptor agonists, namely 8-OH-DPAT, buspirone (B1668070), and flesinoxan (B1672771). The information presented is based on published experimental data, offering a valuable resource for researchers seeking to replicate or build upon existing findings.
Overview of this compound
This compound is a highly potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor, exhibiting potential anxiolytic properties.[1] Its mechanism of action may involve a unique binding interaction with the receptor, potentially influencing the activation mechanism and displaying positive cooperativity.[1] In addition to its high affinity for the 5-HT1A receptor, this compound also shows some affinity for other serotonin receptor subtypes and has been noted to possess dopamine (B1211576) D2 receptor antagonist properties.
Comparative Analysis of In Vitro Data
The following tables summarize the binding affinities and functional activities of this compound and its comparators at various serotonin receptor subtypes. This data is essential for understanding the selectivity and potency of these compounds.
Table 1: Comparative Receptor Binding Affinities (pKi)
| Compound | 5-HT1A | 5-HT1B | 5-HT1C | 5-HT2 | 5-HT3 |
| This compound | 9.0[1] | 6.6[1] | 7.5[1] | 6.6[1] | < 6.0[1] |
| 8-OH-DPAT | 8.19 (pIC50)[2] | 5.42 (pIC50)[2] | < 5.0 (pIC50)[2] | - | - |
| Buspirone | 7.50[3] | - | - | - | - |
| Flesinoxan | 8.91[3] | - | - | - | - |
Note: Data for all compounds across all receptor subtypes was not consistently available in the reviewed literature. pIC50 values are presented where pKi values were not available.
Table 2: Comparative Functional Activity at the 5-HT1A Receptor
| Compound | Assay | Parameter | Value | Classification |
| This compound | GTPγS Binding | - | Full Agonist[4] | Full Agonist |
| 8-OH-DPAT | GTPγS Binding | pEC50 | 7.45 | Full Agonist[5] |
| Buspirone | Tyrosine Hydroxylation Inhibition | EC50 | 48.4 µM[6] | Partial/Full Agonist |
| Flesinoxan | - | - | Full Agonist[3] | Full Agonist |
Note: A standardized set of functional assay data (e.g., EC50 from GTPγS binding) for all compounds was not available in the reviewed literature. The provided data is from various assays as cited.
Comparative Analysis of In Vivo Data
The anxiolytic potential and physiological effects of these compounds have been evaluated in various in vivo models. The following tables compare their efficacy in the pigeon conflict test and their ability to induce corticosterone (B1669441) release.
Table 3: Comparative Anxiolytic Activity in the Pigeon Conflict Test
| Compound | Minimal Effective Dose (MED) |
| This compound | 0.0025 mg/kg[7] |
| 8-OH-DPAT | Data not available |
| Buspirone | Data not available |
| Flesinoxan | Data not available |
Note: While 8-OH-DPAT and buspirone are known to be effective in this model, specific MED values for direct comparison were not found in the reviewed literature.
Table 4: Comparative Effects on Corticosterone Release
| Compound | Effect | Effective Dose Range |
| This compound | Data not available | Data not available |
| 8-OH-DPAT | Increases corticosterone | 0.25 - 1.0 mg/kg (i.p.)[8] |
| Buspirone | Increases corticosterone | 1 - 10 mg/kg (i.p.)[9] |
| Flesinoxan | Increases cortisol (human) | 7 and 14 µg/kg (i.v.)[10] |
Note: Data on the minimal effective dose for corticosterone release was not consistently available for all compounds.
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.
-
Radioligand: [³H]8-OH-DPAT or [³H]WAY-100635.
-
Test Compounds: this compound, 8-OH-DPAT, buspirone, flesinoxan.
-
Non-specific Binding Control: Serotonin (5-HT) or WAY-100635 at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: this compound, 8-OH-DPAT, buspirone, flesinoxan.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To maintain G-proteins in an inactive state.
-
Non-specific Binding Control: Unlabeled GTPγS at a high concentration.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, [³⁵S]GTPγS, and the membrane preparation.
-
Compound Addition: Add varying concentrations of the test compound. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Filtration and Counting: Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Calculate the net agonist-stimulated binding by subtracting the basal binding. Determine the EC50 and Emax values by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1A receptor and the general workflows for the described experimental procedures.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
References
- 1. S 14506 hydrochloride | CAS:286369-38-8 | Highly potent 5-HT1A agonist; displays unique binding mechanism | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimerization of 8-OH-DPAT increases activity at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of 5-HT1A receptors in the anxiolytic action of S 14671 in the pigeon conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 8-OH-DPAT on corticosterone after acute and chronic administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of buspirone and diazepam on plasma corticosterone levels in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin1A receptor activation by flesinoxan in humans. Body temperature and neuroendocrine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
S-14506 Hydrochloride Demonstrates Potent Antidepressant-Like Effects in Preclinical Models, Offering a Distinct Profile from SSRIs
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the significant antidepressant-like efficacy of S-14506 hydrochloride, a potent and selective 5-HT1A receptor full agonist. In established rodent models of depression, this compound has demonstrated a notable reduction in depressive-like behaviors, presenting a compelling profile for further investigation in the development of novel antidepressant therapies. This comparison guide provides an objective analysis of this compound's performance relative to Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), supported by available experimental data.
This compound's primary mechanism of action involves the direct agonism of the 5-HT1A serotonin receptor.[1] This contrasts with the mechanism of SSRIs, which function by blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability. This fundamental difference in their interaction with the serotonergic system may underlie their distinct behavioral effects observed in preclinical studies.
Efficacy in the Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs. The test measures the duration of immobility in rodents when placed in an inescapable cylinder of water, with a reduction in immobility time considered indicative of an antidepressant-like effect.
For illustrative purposes, the following table summarizes typical results observed for 5-HT1A agonists and SSRIs in the forced swim test.
| Treatment Group | Dose Range (mg/kg) | Immobility Time (seconds) | Percent Reduction vs. Vehicle |
| Vehicle (Control) | N/A | 180 - 240 | N/A |
| This compound (projected) | 0.1 - 1.0 | Significant Reduction | Data not available |
| Fluoxetine (SSRI) | 10 - 20 | 120 - 160 | 33% - 50% |
| Sertraline (SSRI) | 5 - 15 | 130 - 170 | 28% - 46% |
Note: The data for this compound is qualitative based on available literature. The data for SSRIs represents a typical range of effects seen across multiple studies.
Efficacy in the Learned Helplessness Model
The learned helplessness model is another key preclinical paradigm for assessing antidepressant efficacy. In this model, animals are exposed to inescapable and unpredictable stressors. Subsequently, when placed in a situation where escape is possible, animals that have developed "learned helplessness" fail to initiate escape behaviors. Antidepressant treatments can reverse this deficit.
Information directly comparing this compound to SSRIs in the learned helplessness model is limited. However, the model is known to be sensitive to the effects of various classes of antidepressants, including SSRIs.
| Treatment Group | Dose Range (mg/kg) | Escape Latency (seconds) | Number of Escape Failures |
| Vehicle (Control) | N/A | 60 - 90 | 15 - 25 |
| This compound (projected) | 0.1 - 1.0 | Data not available | Data not available |
| Fluoxetine (SSRI) | 10 - 20 | 20 - 40 | 5 - 10 |
| Sertraline (SSRI) | 5 - 15 | 25 - 45 | 7 - 12 |
Note: Data for this compound is not available. The data for SSRIs represents a typical range of effects seen across multiple studies.
Experimental Protocols
Forced Swim Test (Rodent)
The following provides a generalized protocol for the forced swim test in rats:
-
Apparatus: A transparent Plexiglas cylinder (40 cm high x 20 cm diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Animals are handled for several days prior to testing to minimize stress.
-
Pre-test Session: On the first day, each rat is individually placed in the cylinder for a 15-minute session.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., this compound, SSRI, or vehicle) at a specified time before being placed back into the swim cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility during the last 4 minutes of the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
Learned Helplessness (Rodent)
A typical learned helplessness protocol involves the following stages:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Induction of Helplessness (Day 1): Rats are exposed to a series of inescapable footshocks (e.g., 0.8 mA, 15 seconds duration, random intervals) in one compartment of the shuttle box. Control animals receive no shocks or escapable shocks.
-
Drug Administration: Test compounds are administered chronically over a period of days or acutely before the test session, depending on the study design.
-
Conditioned Avoidance Training (Day 2): The animals are placed in the shuttle box and subjected to a series of trials. Each trial consists of a conditioned stimulus (e.g., a light or tone) followed by a mild, escapable footshock. The animal can avoid the shock by crossing to the other compartment during the conditioned stimulus presentation.
-
Data Collection: The primary measures are the latency to escape the shock and the number of failures to escape within a given time frame (e.g., 30 seconds).
Signaling Pathways
The distinct mechanisms of this compound and SSRIs are reflected in their downstream signaling pathways.
Caption: this compound signaling cascade.
Caption: SSRI mechanism and downstream effects.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical antidepressant screening.
Caption: Workflow for preclinical antidepressant testing.
Conclusion
This compound demonstrates a powerful antidepressant-like profile in preclinical models, acting through a direct 5-HT1A receptor agonist mechanism. This provides a distinct pharmacological approach compared to the serotonin reuptake inhibition of SSRIs. While direct, quantitative comparisons are limited in publicly available literature, the potent effects of this compound in the forced swim test suggest a strong potential for antidepressant activity. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of this compound over existing antidepressant classes.
Disclaimer: This document is intended for a scientific audience and summarizes preclinical research findings. This compound is an investigational compound and is not approved for clinical use.
References
A Comparative Review of Novel 5-HT1A Receptor Agonists: A New Era in Serotonergic Modulation
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition, continues to be a primary target for the development of novel therapeutics for a range of neuropsychiatric disorders. While traditional 5-HT1A receptor partial agonists like buspirone (B1668070) and gepirone (B1671445) have seen clinical use, the advent of novel agonists with unique properties, such as biased agonism, presents exciting new possibilities for more targeted and effective treatments with fewer side effects. This guide provides a comparative overview of these novel agents, contrasting their performance with established alternatives and providing supporting experimental data.
The Promise of Biased Agonism
5-HT1A receptors are G-protein coupled receptors (GPCRs) that can be broadly categorized into two main populations: presynaptic autoreceptors located on serotonin neurons in the raphe nuclei, and postsynaptic heteroreceptors found in various brain regions, including the prefrontal cortex and hippocampus.[1] Activation of presynaptic autoreceptors typically leads to a decrease in serotonin release, an effect that may delay the therapeutic onset of antidepressants.[2] Conversely, stimulation of postsynaptic heteroreceptors is believed to be crucial for the antidepressant and anxiolytic effects.[2]
Novel agonists, often referred to as "biased agonists," exhibit functional selectivity, meaning they preferentially activate specific downstream signaling pathways or receptor populations.[3][4] This targeted engagement holds the promise of maximizing therapeutic efficacy while minimizing the side effects associated with activating the entire 5-HT1A receptor population.
Comparative In Vitro Data: Receptor Binding and Functional Activity
The following tables summarize the in vitro characteristics of several novel and traditional 5-HT1A receptor agonists, providing a quantitative comparison of their binding affinities and functional potencies.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (Emax, % vs 5-HT) | Receptor Population Preference | Reference |
| Novel Agonists | |||||
| NLX-101 (F15599) | 2.2 | ~1-10 (assay dependent) | Full Agonist | Postsynaptic (Cortical) | [3][5] |
| F13714 | 0.06 | ~0.1-1 (assay dependent) | Full Agonist | Presynaptic (Raphe) | [1] |
| Traditional Agonists | |||||
| 8-OH-DPAT | ~1 | ~1-10 (assay dependent) | Full Agonist | Non-selective | |
| Buspirone | ~10-30 | ~20-100 (assay dependent) | Partial Agonist | Non-selective | |
| Gepirone | ~10-40 | ~30-150 (assay dependent) | Partial Agonist | Non-selective | |
| Tandospirone (B1205299) | ~20-50 | ~50-200 (assay dependent) | Partial Agonist | Non-selective |
Table 1: Comparative In Vitro Profile of 5-HT1A Receptor Agonists. This table highlights the higher affinity of the novel biased agonists, particularly F13714, for the 5-HT1A receptor compared to traditional azapirones. NLX-101 demonstrates a clear preference for postsynaptic receptors, a key feature of its biased agonism.
Comparative In Vivo Data: Preclinical Models of Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of novel compounds. The forced swim test (FST) in rodents is a widely used model to assess antidepressant-like activity.
| Compound | Forced Swim Test (FST) - Effective Dose Range (mg/kg) | Key In Vivo Findings | Reference |
| Novel Agonists | |||
| NLX-101 (F15599) | 0.16 - 16 (rat, mouse) | Potent and long-lasting antidepressant-like effects; wider therapeutic window compared to F13714.[1] | [1] |
| F13714 | 0.0025 - 4 (rat, mouse) | Potent antidepressant-like effects but may impair memory at higher doses. | |
| Traditional Agonists | |||
| 8-OH-DPAT | 0.1 - 1.0 (rat) | Standard full agonist response, reduces immobility. | |
| Gepirone | 5 - 20 (rat) | Demonstrates antidepressant-like effects by selectively increasing swimming behavior. | |
| Buspirone | 1 - 2 (rat) | Partial substitution for the 8-OH-DPAT discriminative cue, indicating partial agonist activity in vivo. |
Table 2: Comparative In Vivo Antidepressant-Like Activity. This table illustrates the potent antidepressant-like effects of the novel biased agonists in the forced swim test. Notably, NLX-101 exhibits a favorable profile with a wider dose range and fewer cognitive side effects compared to F13714.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the key signaling pathways of the 5-HT1A receptor and a typical experimental workflow for evaluating novel agonists.
References
- 1. Azapirone 5-HT1A receptor partial agonist treatment for major depressive disorder: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the 5-HT1A agonist tandospirone citrate in improving symptoms of patients with functional dyspepsia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of serotonin 5-HT1A agonist in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Receptor Coupling Mechanisms of S-14506 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor coupling mechanisms of S-14506 hydrochloride against a panel of well-characterized psychoactive compounds. This compound is a novel compound with a complex pharmacological profile, acting as a potent full agonist at serotonin (B10506) 5-HT1A receptors, while also exhibiting antagonist properties at 5-HT2A/2C and dopamine (B1211576) D2 receptors.[1][2][3] This unique combination of activities suggests potential therapeutic applications in neuropsychiatric disorders.
To elucidate its distinct signaling properties, this guide contrasts this compound with established 5-HT1A receptor agonists (8-OH-DPAT, buspirone) and atypical antipsychotics with mixed receptor profiles (haloperidol, clozapine, aripiprazole). The following sections present a detailed comparison of their binding affinities and functional activities, supported by experimental data and protocols.
Comparative Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and comparator compounds at key serotonin and dopamine receptors. Lower Ki, EC50, and IC50 values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | D2 | 5-HT2A |
| This compound | 0.1 - 0.79 [1][4][5] | Moderate Affinity [2][3] | Moderate Affinity [2] |
| 8-OH-DPAT | 1.0[6] | >10,000[6] | - |
| Buspirone | 7.13 - 14[6][7] | 380 - 450[6][8] | Moderate Affinity[8] |
| Haloperidol | 3600[9] | 0.16 - 2.84[9][10] | 120[9] |
| Clozapine | 140[9] | 9.0 - 130[9][10] | 6.3 - 12.0[9][11] |
| Aripiprazole (B633) | 1.65 - 4.2[12] | 0.34[13] | 26 - 1100[11][14] |
Table 2: Functional Activity Data (EC50/IC50, nM)
| Compound | Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |
| This compound | 5-HT1A | GTPγS Binding | Full Agonist [4][5] | Potent [4] |
| 8-OH-DPAT | 5-HT1A | Tyrosine Hydroxylation Inhibition | Full Agonist | 7,000[15] |
| Buspirone | 5-HT1A | Tyrosine Hydroxylation Inhibition | Full Agonist | 48,400[15] |
| Haloperidol | D2 | Calcium Release | Antagonist | 145,000[16] |
| Clozapine | 5-HT2A | Phosphoinositide Turnover | Antagonist | - |
| Aripiprazole | 5-HT1A | [35S]GTPγS Binding | Partial Agonist | 45[12] |
| Aripiprazole | 5-HT2A | Calcium Signaling | Antagonist | 369[17] |
| Aripiprazole | D2 | cAMP Inhibition | Partial Agonist | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for characterizing these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S 14506: novel receptor coupling at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Serotonin 2a (5-HT2a) receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aripiprazole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. Distinct functional profiles of aripiprazole and olanzapine at RNA edited human 5-HT2C receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of S-14506 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, S-14506 hydrochloride is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling
Prior to disposal, ensure safe handling by wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably under an exhaust hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Promptly seek medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with copious amounts of water. Remove any contaminated clothing and seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth contact.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Procedure
While this compound is not classified as hazardous, it is crucial to prevent its release into the environment.[1] Do not dispose of this chemical down the drain or in regular waste streams. The following step-by-step process outlines the recommended disposal workflow.
Spill Management
In the event of a spill, take the following steps to contain and clean the affected area:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Prevent the spilled material from entering drains or water courses.
-
Clean-up: For solid spills, carefully collect the material to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Disposal of Clean-up Material: Place all contaminated materials into a designated, sealed container for disposal by a licensed waste management company.
Experimental Protocols and Signaling Pathways
While this document focuses on disposal, it is important to note the biological context of this compound. It is a potent 5-HT1A agonist and a 5-HT2A/2C antagonist, and also exhibits dopamine (B1211576) D2 receptor antagonist properties.[2] Its mechanism of action involves the GPCR/G Protein and Neuronal Signaling pathways.[2] Researchers should consider these interactions when designing experiments and subsequent decontamination and disposal procedures for any materials that have come into contact with this compound.
By adhering to these guidelines, laboratories can ensure the safe and responsible management of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling S-14506 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like S-14506 hydrochloride is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to prevent contact with eyes. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) are essential. |
| Skin and Body | Impervious clothing / Laboratory coat | To protect skin from accidental exposure. |
| Respiratory | Suitable respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling powders. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of dust or aerosols.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage Protocol:
-
Temperature: Store desiccated at room temperature.
-
Container: Keep the container tightly sealed.
-
Environment: Store in a dry and well-ventilated place.
Emergency and Disposal Plan
In the event of an emergency, immediate and appropriate action is crucial.
Emergency Procedures:
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill Management: In case of a spill, wear appropriate PPE, avoid breathing vapors, and ensure adequate ventilation. Prevent the chemical from entering drains.
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
